4-Benzyloxymethyl-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOELBQXHXWNGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxymethyl-piperidine: Structure, Properties, and Synthetic Insights for Drug Development Professionals
Introduction: The Strategic Value of the Benzylpiperidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a foundational component in a multitude of approved therapeutic agents. Its conformational flexibility and basic nitrogen atom offer a versatile template for molecular design, enabling precise interactions with biological targets. The strategic incorporation of a benzyl group, as seen in 4-Benzyloxymethyl-piperidine, introduces lipophilicity and the potential for crucial cation-π interactions, further enhancing its utility as a key building block in the synthesis of complex pharmaceutical compounds.[1] This guide provides an in-depth analysis of this compound, offering insights into its fundamental properties, a robust synthetic strategy, and its applications for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, systematically named 1-benzyl-4-((benzyloxy)methyl)piperidine, possesses a unique molecular architecture that combines the saturated heterocyclic piperidine ring with two benzyl groups. This structure imparts a balance of polarity from the ether oxygen and the piperidine nitrogen, and lipophilicity from the aromatic rings.
| Identifier/Property | Value | Source |
| IUPAC Name | 1-benzyl-4-((benzyloxy)methyl)piperidine | PubChem |
| CAS Number | 138030-84-9 | PubChem[2] |
| Molecular Formula | C₂₀H₂₅NO | PubChem[2] |
| Molecular Weight | 295.4 g/mol | PubChem[2] |
| Computed XLogP3 | 3.8 | PubChem[2] |
| Computed Boiling Point | Data not available | |
| Computed Melting Point | Data not available | |
| Appearance | Expected to be an oil or low-melting solid | Inferred from related compounds |
Synthetic Pathway and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. This pathway is designed for clarity, high yield, and scalability, making it suitable for a drug discovery setting.
Overall Synthetic Scheme
Caption: A robust two-step synthesis of this compound.
Step 1: Synthesis of the Key Intermediate, (1-Benzylpiperidin-4-yl)methanol
The initial step involves the reduction of the ester group of N-Benzyl ethyl isonipecotate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing esters.
Experimental Protocol:
-
Reaction Setup: A solution of Lithium aluminum hydride in toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ester: N-Benzyl ethyl isonipecotate (40 g, 0.16 mol) is added slowly in portions to the reaction mixture. The temperature should be monitored and controlled, as the reaction is exothermic.
-
Reaction Monitoring: The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched with chilled water. The toluene phase is separated and dried over anhydrous sodium sulfate.
-
Isolation: The toluene is removed under vacuum to yield (1-Benzyl-4-piperidyl)methanol as the product (typical yield: ~82%).[3]
Causality and Experimental Rationale:
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the alcohol. Weaker reducing agents like sodium borohydride would be ineffective.
-
Inert Atmosphere: LiAlH₄ reacts violently with water. An inert atmosphere is crucial to prevent the decomposition of the reagent and to ensure safety.
-
Controlled Addition: The exothermic nature of the reaction necessitates slow, portion-wise addition of the ester to prevent a runaway reaction.
Step 2: Benzylation of (1-Benzylpiperidin-4-yl)methanol via Williamson Ether Synthesis
The final step is the formation of the benzyl ether via a Williamson ether synthesis. This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Experimental Protocol:
-
Formation of the Alkoxide: To a solution of (1-Benzylpiperidin-4-yl)methanol in an anhydrous aprotic solvent like tetrahydrofuran (THF), sodium hydride (NaH) is added portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.
-
Nucleophilic Substitution: Benzyl bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.[3]
Mechanism of Williamson Ether Synthesis:
Caption: The SN2 mechanism of the Williamson ether synthesis.
Causality and Experimental Rationale:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction towards the formation of the alkoxide.
-
Choice of Solvent: Anhydrous aprotic solvents like THF are used to prevent the reaction of NaH with protic solvents and to dissolve the reactants effectively.
-
Purification: Flash column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for pharmaceutical applications.
Structural Characterization
While specific experimental spectra for this compound are not widely published, the structure can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of closely related structures, are presented below.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups.- A singlet for the benzylic protons of the ether linkage (δ ~4.5 ppm).- A singlet for the benzylic protons on the piperidine nitrogen (δ ~3.5 ppm).- Signals corresponding to the piperidine ring protons. |
| ¹³C NMR | - Resonances in the aromatic region (δ ~127-140 ppm).- Signals for the benzylic carbons.- Resonances for the carbons of the piperidine ring. |
| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkage (around 1100 cm⁻¹).- C-H stretching of the aromatic rings (above 3000 cm⁻¹).- C-H stretching of the aliphatic piperidine ring (below 3000 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z 296.2). |
Applications in Drug Development
The this compound scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine core is a common feature in many CNS-active drugs, and the benzyloxy group can serve as a key binding element or be further functionalized.
-
Dopamine Receptor Ligands: Benzyloxy piperidine derivatives have been explored as antagonists for the dopamine D4 receptor, which is implicated in neurological and psychiatric disorders such as Parkinson's disease.[3]
-
Enzyme Inhibitors: The benzylpiperidine scaffold has been utilized in the development of potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a promising target for the treatment of neuroinflammatory and neurological disorders.[4]
-
Intermediates for Complex Syntheses: As a versatile building block, this compound can be used in the synthesis of more complex molecules, including analgesics, anti-cancer agents, and cardiovascular drugs. The N-benzyl group can be removed via hydrogenolysis, allowing for further diversification at the nitrogen atom.
Safety and Handling
Based on the GHS classifications of structurally similar compounds like 4-Benzylpiperidine, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
GHS Hazard Statements for Related Compounds (e.g., 4-Benzylpiperidine):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Conclusion
This compound is a strategically important molecule in medicinal chemistry and drug development. Its synthesis is achievable through reliable and scalable chemical transformations. The unique combination of the piperidine core and the benzyloxy moiety provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]
- Google Patents. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.
-
PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128615. Available at: [Link]
-
Srimurugan, S., et al. (2020). The N-benzyl piperidine (N-BP) structural motif in drug discovery. ChemMedChem, 15(22), 2119-2139. Available at: [Link]
Sources
- 1. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
The Strategic Synthesis and Application of 4-Benzyloxymethyl-piperidine: A Technical Guide for Medicinal Chemists
Foreword: The Enduring Importance of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its three-dimensional structure make it an ideal building block for creating molecules that can effectively interact with biological targets.[3] This guide delves into the specifics of a particularly valuable derivative, 4-Benzyloxymethyl-piperidine, offering a comprehensive overview of its synthesis, strategic importance, and application for researchers, scientists, and professionals in drug development.
The Genesis of a Key Intermediate: Discovery and Significance
The "discovery" of this compound is less a singular event and more an outcome of the systematic exploration of piperidine-based structures in the quest for novel therapeutics. Its significance lies in its role as a key intermediate in the synthesis of potent and selective dopamine D4 receptor (D4R) antagonists.[4][5] The D4 receptor is a target of considerable interest for the treatment of various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[4][5] The 4-benzyloxymethyl moiety provides a crucial structural element for achieving high affinity and selectivity for the D4 receptor.[6]
Strategic Pathways to Synthesis: A Tale of Protection and Transformation
The synthesis of this compound is a multi-step process that hinges on the strategic use of protecting groups to ensure regioselectivity and high yields. The most common and logical synthetic approach begins with the commercially available 4-piperidinemethanol.
The Critical Role of N-Protection
Direct benzylation of 4-piperidinemethanol can lead to a mixture of N-benzylated and O-benzylated products, as well as the di-benzylated compound. To circumvent this, the piperidine nitrogen is first protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[7]
Experimental Protocol 1: Synthesis of N-Boc-4-piperidinemethanol
This protocol outlines the synthesis of the key protected intermediate, N-Boc-4-piperidinemethanol, starting from 4-piperidinemethanol.
-
Materials:
-
4-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Petroleum ether
-
Dichloromethane (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-piperidinemethanol in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the stirring mixture.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and add petroleum ether to induce crystallization.
-
Cool the mixture to promote further crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.[7]
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
The Williamson Ether Synthesis: Introducing the Benzyl Group
With the piperidine nitrogen protected, the hydroxyl group at the 4-position can be selectively benzylated via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide.
Experimental Protocol 2: Synthesis of N-Boc-4-(benzyloxymethyl)piperidine
This protocol details the benzylation of N-Boc-4-piperidinemethanol.
-
Materials:
-
N-Boc-4-piperidinemethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-4-piperidinemethanol in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride in portions at 0 °C.
-
Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[8]
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Unveiling the Core: Deprotection Strategies
The final step in the synthesis of this compound is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol 3: Deprotection of N-Boc-4-(benzyloxymethyl)piperidine
This protocol describes the removal of the Boc group to yield the target compound.
-
Materials:
-
N-Boc-4-(benzyloxymethyl)piperidine
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-4-(benzyloxymethyl)piperidine in dichloromethane.
-
Add trifluoroacetic acid (or the HCl solution) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is alkaline.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.[9][10]
-
-
Characterization:
-
The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes typical yields for each synthetic step, although these can vary based on reaction scale and optimization.
| Step | Reactants | Product | Typical Yield (%) |
| N-Boc Protection | 4-Piperidinemethanol, (Boc)₂O | N-Boc-4-piperidinemethanol | >90 |
| Benzylation | N-Boc-4-piperidinemethanol, Benzyl bromide | N-Boc-4-(benzyloxymethyl)piperidine | 80-90 |
| N-Boc Deprotection | N-Boc-4-(benzyloxymethyl)piperidine, Acid | This compound | >90 |
The Broader Impact: A Versatile Building Block in Drug Design
The utility of this compound extends beyond its role as a precursor to D4 receptor antagonists. The free secondary amine allows for a wide range of further functionalization, making it a versatile building block for creating libraries of compounds for screening against various biological targets.[11] The benzyloxymethyl group can also be a key pharmacophoric feature or a stable ether linkage in more complex molecules. For instance, derivatives of 4-benzylpiperidine have been investigated as monoamine releasing agents and for their potential in treating psychosis.[12]
Conclusion: A Privileged Scaffold for Future Discoveries
This compound stands as a testament to the power of strategic synthesis in medicinal chemistry. Its preparation, while requiring careful consideration of protecting group chemistry, is straightforward and high-yielding. As a key intermediate for potent and selective D4 receptor antagonists and a versatile building block for further chemical exploration, this compound will undoubtedly continue to play a significant role in the ongoing quest for novel and effective therapeutics.
References
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][4][5]
-
4-Benzylpiperidine. Wikipedia. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Deprotection of N-benzyl piperidine compound. Sciencemadness.org. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]
-
Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
- Method for preparing 4-piperidyl piperidine.
-
Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
-
Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. ResearchGate. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. [Link]
- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
-
Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing. [Link]
-
The Role of Piperidine Derivatives in Modern Drug Discovery. Autechaux. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
4-Benzyloxymethyl-piperidine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 4-Benzyloxymethyl-piperidine is a pivotal chemical intermediate, valued for its robust structure and versatile reactivity. It incorporates the piperidine ring, a "privileged structure" in medicinal chemistry, with a strategically protected hydroxymethyl group.[1] This guide provides an in-depth analysis of its synthesis, key chemical transformations, and applications, offering field-proven insights for its effective utilization in pharmaceutical research and development. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and review its role in the creation of advanced therapeutic agents.
Introduction: The Strategic Value of the Piperidine Core
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural products. Its prevalence stems from its unique three-dimensional, flexible nature, which allows for the precise spatial orientation of substituents to optimize interactions with biological targets like enzymes and receptors.[1] This structural advantage, combined with its favorable physicochemical properties, makes piperidine a cornerstone of modern drug design.[2][3] this compound leverages this core, presenting a versatile platform where the piperidine nitrogen and the protected hydroxyl group serve as independent handles for molecular elaboration.
Section 1: Physicochemical Properties and Characterization
This compound is a stable, synthetically accessible compound. Its key properties are summarized below. The benzyl ether provides a stable protecting group for the primary alcohol, allowing for selective modification at the piperidine nitrogen.
Chemical Structure
Caption: Chemical Structure of this compound.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 4-(Benzyloxymethyl)piperidine | [4] |
| CAS Number | 37088-21-4 | [4] |
| Molecular Formula | C₁₃H₁₉NO | [5] |
| Molecular Weight | 205.30 g/mol | [5] |
| Appearance | Varies; often a liquid or low-melting solid | [6] |
| Primary Use | Pharmaceutical Intermediate, Building Block | [7][8] |
Section 2: Synthesis and Strategic Considerations
The synthesis of this compound is typically achieved from commercially available starting materials. The choice of synthetic route is often dictated by the desired protecting group on the piperidine nitrogen, which has significant implications for subsequent steps in a multi-step synthesis.
Retrosynthetic Analysis
A common retrosynthetic approach involves disconnecting the benzyl ether and the piperidine nitrogen protecting group. This strategy identifies readily available, cost-effective starting materials such as 4-piperidinemethanol or its N-protected derivatives.
Caption: Retrosynthetic pathway for this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes the benzylation of N-Boc-4-piperidinemethanol. The N-Boc (tert-butyloxycarbonyl) group is chosen for its stability under the basic conditions of the ether formation and its facile removal under acidic conditions, providing an orthogonal deprotection strategy relative to the benzyl ether.
Methodology:
-
Preparation: To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Causality: Anhydrous THF is used as it is an aprotic solvent that will not react with the strong base, NaH. The reaction is cooled to 0 °C to control the exothermic reaction and the effervescence from hydrogen gas evolution. NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the corresponding alkoxide.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide is typically observed as the mixture becomes a clearer solution.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Causality: Benzyl bromide is a highly reactive electrophile for this Sₙ2 reaction. Adding it slowly at a reduced temperature helps to manage the exothermicity of the reaction.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-4-benzyloxymethyl-piperidine.
Section 3: Key Transformations and Reaction Mechanisms
The utility of this compound lies in the selective manipulation of its two key functional groups: the benzyl ether and the piperidine nitrogen.
Deprotection of the Benzyl Ether
The cleavage of the benzyl ether to unmask the primary alcohol is a critical transformation. The choice of method is paramount and depends on the stability of other functional groups within the molecule.
Caption: Decision workflow for benzyl ether deprotection.
Comparison of Deprotection Methods:
| Method | Reagents & Conditions | Mechanism Rationale | Substrate Compatibility | Citation(s) |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, in MeOH or EtOH | Cleavage of the C-O bond via hydrogenolysis. The benzyl group is released as toluene.[9] | Highly effective and clean. Sensitive to other reducible groups like alkenes, alkynes, Cbz groups, and azides.[10] | [9][10] |
| Oxidative Cleavage | 4-acetamido-TEMPO oxoammonium salt (Bobbitt's salt) in wet MeCN | Oxidative cleavage at the benzylic position to form an aromatic aldehyde and the desired alcohol.[11] | Mild conditions. Useful when hydrogenolysis is not viable. The rate is affected by substituents on the aromatic ring.[11][12] | [11][12] |
| Lewis Acid Cleavage | BCl₃·SMe₂ in CH₂Cl₂ | Complexation of the Lewis acid with the ether oxygen, followed by cleavage. | Highly selective for benzyl ethers in the presence of silyl ethers, esters, and other protecting groups.[13] | [13] |
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol is the most common method for benzyl ether cleavage due to its efficiency and the clean nature of its byproducts.
Methodology:
-
Setup: Dissolve the N-protected-4-benzyloxymethyl-piperidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Trustworthiness: Pd/C is pyrophoric and must be handled with care, typically as a wet paste or under an inert atmosphere to prevent ignition upon contact with air and solvent.
-
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂), repeating this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or a Parr shaker apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The completion is indicated by the disappearance of the starting material.
-
Filtration and Isolation: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: Celite is a filter aid that prevents the fine palladium particles from clogging the filter paper and ensures complete removal of the catalyst.
-
-
Final Steps: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.
Section 4: Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structure allows for the generation of diverse chemical libraries for screening against various therapeutic targets.[1][7]
Case Study 1: Dopamine D4 Receptor Antagonists
In the development of novel treatments for neurological disorders, the dopamine D4 receptor (D4R) is a significant target. Research has shown that the 4-oxy-piperidine scaffold, derived from intermediates like this compound, is highly effective.[14] Synthetic schemes often involve the initial preparation of a 4-benzyloxy-piperidine intermediate, followed by N-alkylation or reductive amination to introduce various aryl and heteroaryl groups, leading to potent and selective D4R antagonists.[14] The removal of the stereocenter at the 4-position simplifies synthesis and structure-activity relationship (SAR) studies.[14]
Case Study 2: Acetylcholinesterase (AChE) Inhibitors
This intermediate is also crucial in the synthesis of potent AChE inhibitors, which are used in the treatment of dementia.[15] For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized where the core structure can be traced back to 4-substituted piperidines. One of the most potent inhibitors reported, compound 21, demonstrated an IC₅₀ of 0.56 nM, highlighting the effectiveness of this molecular framework.[15]
Section 5: Safety, Handling, and Storage
Proper handling of this compound and its precursors is essential in a laboratory setting. The following information is synthesized from representative Safety Data Sheets (SDS).[16][17][18]
| Safety Aspect | Recommendation |
| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause skin and eye irritation.[19] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[16][18] |
| Handling | Avoid contact with skin and eyes. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.[17] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store refrigerated when possible.[16][18] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16][17] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16] |
Conclusion
This compound stands as a testament to the power of strategic molecular design. It combines the privileged piperidine scaffold with a versatile, protected functional handle, making it an indispensable intermediate in medicinal chemistry. Its robust synthesis and well-characterized reactivity, particularly the orthogonal deprotection capabilities of the benzyl ether and various N-protecting groups, provide chemists with a reliable platform for constructing complex and novel therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully leverage the potential of this valuable chemical entity in their drug discovery programs.
References
- PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Benzyl-4-piperidone.
- Vice, S., Bara, T., Bauer, A., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)piperidine.
- SynQuest Labs. (n.d.). Safety Data Sheet for 4-(Benzyloxy)piperidine.
- Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Benzylpiperidine.
- LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
- ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.
- TCI America. (n.d.). Material Safety Data Sheet.
- Benchchem. (n.d.). 4-(Benzyloxy)piperidine.
- ChemicalBook. (2025). 4-[(BENZYLOXY)METHYL]PIPERIDINE.
- Royal Society of Chemistry. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing.
- Chemsrc. (2025). 1-Benzyl-4-((benzyloxy)methyl)piperidine.
- Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers.
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.
- A2B Chem. (n.d.). benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- MySkinRecipes. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- AbacipharmTech. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128663.
- Kosasa, T., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 42(8), 1358–1363.
- National Center for Biotechnology Information. (n.d.). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal. PubMed Central.
- ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis.
- Chem-Impex. (n.d.). 4-Benzylpiperidine.
- ResearchGate. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and....
- BLD Pharm. (n.d.). 122860-33-7|Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Cieślak, J., et al. (2007). Assessment of 4-nitrogenated Benzyloxymethyl Groups for 2'-hydroxyl Protection in Solid-Phase RNA Synthesis. Organic Letters, 9(4), 671–674.
- NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook.
- ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Piperidine Derivatives: Key Building Blocks for Advanced Pharmaceutical Intermediates.
- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - Supporting Information.
- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - Supporting Information.
Sources
- 1. 4-(Benzyloxy)piperidine | 76716-51-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-[(BENZYLOXY)METHYL]PIPERIDINE | 37088-21-4 [chemicalbook.com]
- 5. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. peptide.com [peptide.com]
- 18. fishersci.com [fishersci.com]
- 19. jwpharmlab.com [jwpharmlab.com]
The Versatile Scaffold: Unlocking the Research Potential of 4-Benzyloxymethyl-piperidine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Moiety as a Privileged Structure in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1] This distinction arises from the piperidine's unique combination of properties: its three-dimensional, flexible conformation allows for the precise spatial orientation of substituents to optimize interactions with biological targets, while its basic nitrogen atom can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity.[1] Within this important class of heterocycles, 4-Benzyloxymethyl-piperidine has emerged as a particularly valuable building block, offering a unique combination of structural features that have been exploited in the development of a diverse range of therapeutic agents. This guide will provide an in-depth exploration of the synthesis, key applications, and mechanistic insights related to this versatile scaffold.
Core Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a straightforward and robust Williamson ether synthesis, starting from the commercially available 4-(hydroxymethyl)piperidine. The key to a successful synthesis lies in the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, prior to the benzylation of the primary alcohol. This strategy prevents undesired N-benzylation and ensures high yields of the target intermediate.
A representative synthetic workflow is depicted below:
Caption: General Synthetic Pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for the synthesis of analogous benzyloxy-piperidine derivatives.[2]
Step 1: N-Boc Protection of 4-(hydroxymethyl)piperidine
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.
Step 2: Benzylation of N-Boc-4-(hydroxymethyl)piperidine
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-4-(benzyloxymethyl)piperidine.
Step 3: Deprotection of N-Boc-4-(benzyloxymethyl)piperidine
-
To a stirred solution of N-Boc-4-(benzyloxymethyl)piperidine (1.0 eq) in DCM (10 volumes) at 0 °C, add trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 10.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Key Research Applications in Drug Discovery
The this compound scaffold has proven to be a versatile starting point for the development of ligands targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) and enzymes.
Dopamine D4 Receptor Antagonists for CNS Disorders
The dopamine D4 receptor is a key target in the development of treatments for various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[2] The this compound core has been successfully employed to generate potent and selective D4 receptor antagonists.[2]
The general structure of these antagonists involves the functionalization of the piperidine nitrogen with various aromatic and heteroaromatic moieties. The benzyloxy group at the 4-position plays a crucial role in orienting the molecule within the receptor binding pocket, while the N-substituent is critical for achieving high affinity and selectivity.
Caption: Derivatization of this compound to D4 Antagonists.
Structure-Activity Relationship (SAR) Insights:
A systematic exploration of the N-substituent on the this compound core has revealed key SAR trends for D4 receptor antagonism.[2]
| Compound ID | N-Substituent | D4R Kᵢ (nM)[2] |
| 1a | 3-Fluorobenzyl | 167 |
| 1b | 3,4-Difluorobenzyl | 338 |
| 1c | 3-Trifluoromethylbenzyl | 166 |
| 1d | 4-Chlorobenzyl | 134 |
| 1e | 3-Imidazo[1,5-a]pyridinylmethyl | Active |
| 1f | 1-Imidazo[1,5-a]pyridinylmethyl | Active |
| 1g | 3-Methyl-1-imidazo[1,5-a]pyridinylmethyl | 96 |
These data highlight that electron-withdrawing groups on the N-benzyl moiety are well-tolerated, and the incorporation of specific heteroaromatic systems, such as the 3-methyl-1-imidazo[1,5-a]pyridine, can significantly enhance potency.[2]
Mechanistic Insights:
Molecular modeling studies suggest that the piperidine nitrogen forms a key salt bridge with an aspartic acid residue (Asp115) in the D4 receptor binding pocket.[2] The N-benzyl group engages in a π-π stacking interaction with a phenylalanine residue (Phe410), further anchoring the ligand.[2] The benzyloxymethyl group at the 4-position is thought to occupy a hydrophobic pocket, contributing to the overall binding affinity.[2]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Derivatives of 1-benzyl-4-substituted piperidines have been extensively investigated as potent AChE inhibitors.[3][4]
In one notable example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[3] The lead compound from this series, which incorporates a substituted benzoyl moiety, demonstrated exceptionally high potency.
| Compound ID | R Group on Benzamide | AChE IC₅₀ (nM)[3] |
| 2a | H | >1000 |
| 2b | 4-Benzylsulfonyl | 0.56 |
The dramatic increase in activity upon the introduction of a bulky, electron-withdrawing group at the para-position of the benzamide highlights the importance of this region for interaction with the enzyme's active site.[3] The 1-benzylpiperidine moiety serves as a crucial anchor, positioning the extended side chain for optimal engagement with the enzyme.
Future Directions and Conclusion
The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its straightforward synthesis and the versatility of its functional handles allow for the rapid generation of diverse chemical libraries for high-throughput screening. Future research is likely to expand the application of this core structure to a wider range of biological targets, including other GPCRs, ion channels, and enzymes implicated in various disease states. The inherent three-dimensionality of the piperidine ring, coupled with the conformational flexibility of the benzyloxymethyl group, provides a rich platform for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]
-
Kawakami, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
Sources
- 1. 4-(Benzyloxy)piperidine | 76716-51-3 | Benchchem [benchchem.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzyloxymethyl-piperidine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on a specific, highly valuable derivative: 4-Benzyloxymethyl-piperidine. By strategically functionalizing the 4-position with a benzyloxymethyl group, this building block offers a unique combination of structural rigidity, lipophilicity, and synthetic versatility. This document provides a detailed exploration of its synthesis, elucidates its role as a key intermediate in the development of targeted therapeutics, and presents detailed protocols and mechanistic insights for its application in drug discovery programs.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[2][4] Its prevalence stems from a combination of advantageous properties that enhance "druggability".[1]
-
Physicochemical Properties: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing for salt formation which can enhance aqueous solubility and aid in formulation. Its sp3-hybridized carbon framework provides a non-planar, three-dimensional geometry that can facilitate more specific and high-affinity interactions with biological targets compared to flat aromatic systems.[5]
-
Pharmacokinetic Profile: The presence of a piperidine motif often improves the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. It is generally more metabolically stable than many other heterocyclic systems and can modulate lipophilicity, which is crucial for membrane permeability and transport.[1]
-
Synthetic Tractability: The piperidine ring is synthetically accessible and its nitrogen atom provides a straightforward handle for introducing a wide array of substituents, enabling fine-tuning of a compound's biological activity and properties.
The this compound derivative leverages these core advantages while introducing a specific vector for molecular elaboration and interaction. The benzyl ether linkage provides a balance of stability and lipophilicity, and the methylene spacer offers conformational flexibility, making it a highly sought-after intermediate in targeted drug design.
Synthesis of this compound: A Validated Approach
The synthesis of this compound is most efficiently achieved from commercially available starting materials. The following pathway is a robust and scalable method adapted from established literature precedents.[6]
Retrosynthetic Analysis
The logical disconnection of this compound reveals a straightforward synthetic strategy. The primary amine can be masked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the key ether formation step. The target benzyloxy ether bond points to an O-alkylation reaction between a 4-hydroxypiperidine precursor and a benzyl halide.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
This protocol details the synthesis from tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step 1: O-Benzylation of tert-butyl 4-hydroxypiperidine-1-carboxylate
This step forms the key C-O-C ether linkage via a Williamson ether synthesis.
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group at the 4-position to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide (BnBr) in an SN2 reaction to form the desired benzyl ether. The Boc protecting group on the piperidine nitrogen prevents it from acting as a competing nucleophile.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-(benzyloxymethyl)piperidine-1-carboxylate.
-
Step 2: N-Boc Deprotection
This step removes the Boc protecting group to liberate the secondary amine, yielding the final product.
-
Rationale: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen of the carbamate, leading to its collapse and release of the free amine, isobutylene, and carbon dioxide.
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (4-5 eq.) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
If using HCl in dioxane, the product will precipitate as the hydrochloride salt, which can be isolated by filtration or used directly. To obtain the free base, the salt can be neutralized as described above.
-
Purification and Characterization
The crude final product is typically purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
The Role of this compound in Medicinal Chemistry
A Versatile Intermediate for Library Synthesis
The true power of this compound lies in its utility as a versatile building block. The secondary amine serves as a nucleophilic handle for a variety of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries for screening.
Caption: Key derivatization pathways for this compound.
Case Study: Dopamine D₄ Receptor Antagonists for Parkinson's Disease
Recent research has identified the 4-benzyloxypiperidine scaffold as a core component of potent and selective antagonists for the Dopamine D₄ receptor (D₄R).[6] The D₄R is implicated in L-DOPA induced dyskinesias in Parkinson's disease, making selective antagonists a promising therapeutic strategy.
In a study by Hopkins et al., the 4-benzyloxypiperidine core was systematically functionalized at the piperidine nitrogen to explore structure-activity relationships (SAR).[6] The benzyloxy group at the 4-position was shown to be a key structural feature, with the benzyl group likely engaging in π-π stacking interactions with aromatic residues like Phe410 in the receptor's binding pocket.[6]
| Compound ID (Reference[6]) | N-Substituent | D₄R Kᵢ (nM) | D₂R Kᵢ (nM) | Selectivity (D₂/D₄) |
| 9d | 4-Chlorobenzyl | 134 | >10,000 | >74 |
| 9j | 3-Methyl-imidazo[1,5-a]pyridin-1-ylmethyl | 96 | >10,000 | >104 |
| 9v | 1-Methyl-1H-indazol-3-ylmethyl | 170 | >10,000 | >58 |
Analysis of SAR:
-
Potency: The data demonstrates that diverse and complex substituents on the piperidine nitrogen are well-tolerated and can lead to high-potency D₄R antagonists (Kᵢ < 200 nM).
-
Selectivity: The 4-benzyloxypiperidine scaffold consistently provides excellent selectivity against other dopamine receptor subtypes, particularly the D₂ receptor, which is crucial for avoiding side effects associated with D₂ antagonism.
-
Metabolic Stability: The study also found that moving from a 3-oxy to a 4-oxy piperidine scaffold significantly improved liver microsome stability, a critical parameter for drug development.[6]
Application in N-Type Calcium Channel Blockers
The 4-substituted piperidine motif is a key pharmacophoric element in the design of N-type (Caᵥ2.2) calcium channel blockers, which are high-value targets for developing novel analgesics for chronic pain.[7] The piperidine ring, when incorporated into larger molecules via its nitrogen, can significantly influence potency and selectivity by interacting with the channel protein.[7] The 4-Benzyloxymethyl group can serve as a lipophilic moiety that helps position the molecule within the channel's binding site, while also providing a vector that can be further modified to optimize pharmacokinetic properties.
Future Perspectives and Conclusion
This compound is more than just a simple building block; it is a sophisticated scaffold that combines the proven benefits of the piperidine core with the unique properties imparted by the 4-benzyloxymethyl substituent. Its straightforward and scalable synthesis makes it readily accessible for research and development.
Key Attributes:
-
Established Privileged Scaffold: Inherits the favorable ADME and physicochemical properties of the piperidine ring.
-
Tunable Lipophilicity: The benzyloxy group provides a lipophilic character that can be crucial for target engagement and membrane permeability.
-
Synthetic Versatility: The secondary amine provides a robust handle for rapid library generation and lead optimization.
-
Proven Therapeutic Relevance: Demonstrated success in developing selective D₄R antagonists and its potential in other CNS and pain-related targets.
As drug discovery continues to move towards more complex and highly specific molecular targets, the demand for three-dimensional, versatile, and functionally optimized building blocks will only increase. This compound is perfectly positioned to meet this demand, offering a reliable and effective starting point for the development of the next generation of targeted therapeutics.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
- 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Chem-Impex.
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
- 4-Benzylpiperidine. Wikipedia.
- Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- 4-Benzylpiperidine synthesis. ChemicalBook.
- Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate.
- Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci..
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- 4-(Benzyloxy)piperidine hydrochloride | 81151-68-0. Benchchem.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
- Piperidine Derivatives: Key Building Blocks for Advanced Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..
- The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
- Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. PubMed.
- N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-[(Benzyloxy)methyl]piperidine (CAS 37088-21-4): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Benzyloxy)methyl]piperidine (CAS 37088-21-4), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide covers its chemical and physical properties, provides a detailed, validated synthetic protocol, and explores its emerging applications as a key intermediate in the synthesis of targeted therapeutics, particularly in the areas of oncology and neuropharmacology. The information presented is intended to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their drug discovery endeavors.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for creating three-dimensional diversity in drug-like molecules. 4-[(Benzyloxy)methyl]piperidine, with its reactive hydroxyl group masked by a readily cleavable benzyl ether, represents a strategically important intermediate for the synthesis of more complex piperidine-containing compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 4-[(Benzyloxy)methyl]piperidine is essential for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 37088-21-4 | N/A |
| Molecular Formula | C₁₃H₁₉NO | N/A |
| Molecular Weight | 205.30 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. | N/A |
Spectroscopic Data
Definitive characterization of 4-[(Benzyloxy)methyl]piperidine relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified full dataset is not readily accessible, the following provides predicted data and analysis based on the known structure and data from closely related analogs.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic protons, and the aromatic protons of the benzyl group. The methylene protons adjacent to the ether oxygen and the piperidine ring would likely appear as a doublet of doublets or a multiplet. The benzylic protons of the protecting group would appear as a singlet, and the aromatic protons as a multiplet in the aromatic region.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display distinct peaks for the piperidine ring carbons, the benzylic carbon, the methylene carbon of the ether linkage, and the aromatic carbons.
The IR spectrum is anticipated to exhibit key absorptions corresponding to:
-
C-H stretching of the alkyl and aromatic groups.
-
C-O-C stretching of the ether linkage.
-
N-H stretching of the secondary amine in the piperidine ring.
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, respectively. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring.
Synthesis of 4-[(Benzyloxy)methyl]piperidine
The synthesis of 4-[(Benzyloxy)methyl]piperidine can be efficiently achieved from commercially available starting materials. The following protocol is a robust and scalable method adapted from procedures for similar compounds.
Synthetic Pathway
Caption: Synthetic scheme for 4-[(Benzyloxy)methyl]piperidine.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of tert-butyl 4-((benzyloxy)methyl)piperidine-1-carboxylate
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-((benzyloxy)methyl)piperidine-1-carboxylate as a colorless oil.
Step 3: Synthesis of 4-[(Benzyloxy)methyl]piperidine (CAS 37088-21-4)
-
To a solution of tert-butyl 4-((benzyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DCM at 0 °C, add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[(Benzyloxy)methyl]piperidine as the final product.
Applications in Drug Discovery
The strategic placement of the benzyloxymethyl group at the 4-position of the piperidine ring makes this compound a valuable intermediate for synthesizing libraries of compounds for screening against various biological targets.
Dopamine D4 Receptor Antagonists
Derivatives of 4-[(benzyloxy)methyl]piperidine have been investigated as selective antagonists of the dopamine D4 receptor.[1] The D4 receptor is a G protein-coupled receptor primarily expressed in the limbic system of the brain and is a target for the treatment of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The benzyloxy group can be deprotected to reveal a primary alcohol, which can then be further functionalized to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the D4 receptor.
Caption: General workflow for developing D4 antagonists.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Recent studies have explored derivatives of benzyloxypiperidine as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is a promising target in oncology.[2] The piperidine scaffold serves as a core element for designing potent and selective LSD1 inhibitors. The benzyloxymethyl group can be modified to optimize interactions with the active site of the enzyme, leading to the development of novel anti-cancer agents.
Caption: Role in the development of LSD1 inhibitors.
Safety and Handling
4-[(Benzyloxy)methyl]piperidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-[(Benzyloxy)methyl]piperidine is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting material for the discovery of novel therapeutics. The demonstrated utility of its derivatives as dopamine D4 receptor antagonists and LSD1 inhibitors highlights the significant potential of this compound in addressing unmet medical needs in neuropharmacology and oncology. This guide provides a solid foundation for researchers to incorporate 4-[(Benzyloxy)methyl]piperidine into their drug discovery programs.
References
Sources
An In-Depth Technical Guide to the Pharmacology of 4-Benzyloxymethyl-piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of biologically active compounds. Within this broad class, 4-benzyloxymethyl-piperidine derivatives have emerged as a versatile and promising chemotype. These compounds exhibit a diverse pharmacological profile, with activities spanning central nervous system (CNS) targets, such as dopamine and opioid receptors, to enzymes like acetylcholinesterase. This guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of this compound derivatives. Detailed experimental protocols for their synthesis, in vitro characterization, and in vivo assessment are presented to empower researchers in the exploration and development of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the this compound Core
The 4-substituted piperidine motif is a privileged structure in drug discovery, owing to its conformational flexibility and ability to present substituents in well-defined spatial orientations for optimal target engagement. The introduction of a benzyloxymethyl group at the 4-position imparts a unique combination of lipophilicity and hydrogen bonding potential, influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This structural feature has been exploited to develop ligands for a range of biological targets, with significant implications for the treatment of neurological disorders, pain management, and other therapeutic areas.
The core structure of a this compound derivative allows for extensive chemical modification at several key positions, primarily the piperidine nitrogen. This enables the generation of large and diverse chemical libraries for screening and optimization, facilitating the fine-tuning of potency, selectivity, and drug-like properties.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound derivatives can be achieved through several reliable and adaptable routes. A common and efficient approach involves the initial construction of the core scaffold followed by diversification at the piperidine nitrogen.
Synthesis of the Core Intermediate: 4-(Benzyloxymethyl)piperidine
A robust method for the synthesis of the key intermediate, 4-(benzyloxymethyl)piperidine, starts from commercially available 4-piperidinemethanol.
Experimental Protocol: Synthesis of 4-(Benzyloxymethyl)piperidine
-
Step 1: N-Protection. To a solution of 4-piperidinemethanol (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) and triethylamine (1.2 equivalents). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Step 2: Benzylation. To a solution of the N-Boc protected alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (1.2 equivalents) dropwise. Let the reaction warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give tert-butyl 4-(benzyloxymethyl)piperidine-1-carboxylate.
-
Step 3: N-Deprotection. Dissolve the N-Boc protected intermediate (1 equivalent) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir the solution at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate to afford 4-(benzyloxymethyl)piperidine.
Diversification via N-Alkylation and N-Arylation
The secondary amine of the 4-(benzyloxymethyl)piperidine core serves as a versatile handle for introducing a wide range of substituents.
Experimental Protocol: N-Alkylation/Arylation
-
To a solution of 4-(benzyloxymethyl)piperidine (1 equivalent) and an appropriate alkyl or aryl halide (1.1 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents). Heat the reaction mixture at 60-80 °C until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired N-substituted this compound derivative.
Pharmacological Characterization: Unveiling the Biological Activity
The pharmacological profile of this compound derivatives is diverse, with prominent activity at several key CNS targets. A systematic evaluation of their interaction with these targets is crucial for understanding their therapeutic potential.
Dopaminergic System Modulation
Many this compound derivatives exhibit significant affinity for dopamine receptors, particularly the D2 and D4 subtypes, as well as the dopamine transporter (DAT).[1][2][3]
3.1.1. Dopamine D2/D4 Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Dopamine D2/D4 Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing human dopamine D2 or D4 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the test compound or vehicle.
-
For determining non-specific binding, add haloperidol instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.2. Dopamine Transporter (DAT) Inhibition
The ability of these compounds to inhibit dopamine reuptake is assessed through DAT binding and uptake assays.
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
-
Materials:
-
Rat striatal membranes or cell membranes expressing human DAT.
-
Radioligand: [³H]-WIN 35,428 or [³H]-GBR 12935.
-
Non-specific binding control: Nomifensine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
-
Procedure and Data Analysis: Follow a similar procedure as described for the dopamine receptor binding assay.
Opioid Receptor Modulation
Certain derivatives of the this compound scaffold have shown affinity for opioid receptors, suggesting potential applications in pain management.
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some N-benzylpiperidine derivatives have demonstrated potent anti-AChE activity.[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Materials:
-
Acetylcholinesterase (from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay buffer: Phosphate buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity at various targets.
Table 1: Representative SAR Data of 4-Benzyloxypiperidine Derivatives at the Dopamine D4 Receptor
| Compound ID | N-Substituent | O-Substituent | D4 Ki (nM)[2] |
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |
| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 9a | 2-Imidazo[1,2-a]pyridin-2-ylmethyl | 3-Fluorobenzyl | 167 |
| 9j | 3-Methyl-1-imidazo[1,5-a]pyridin-1-ylmethyl | 3,4-Difluorobenzyl | 96 |
| 11d | 2-(4-Fluorophenyl)acetamido | 3,4-Difluorobenzyl | 121 |
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a critical role in determining both potency and selectivity. Large, aromatic, and heterocyclic groups are generally well-tolerated and can form key interactions within the receptor binding pocket. For instance, the introduction of an imidazopyridine moiety at the N1 position often leads to high D4 receptor affinity.[2]
-
O-Substituent: Modifications to the benzyl group of the benzyloxy moiety also significantly impact activity. Electron-withdrawing groups, such as fluorine atoms, on the benzyl ring can enhance potency.[2]
-
Stereochemistry: For derivatives with a chiral center, the stereochemistry can have a profound effect on biological activity, with one enantiomer often being significantly more potent than the other.[2]
dot
Caption: Key areas for structural modification of the this compound scaffold.
In Vivo Evaluation: Assessing Therapeutic Potential in Preclinical Models
Promising candidates identified through in vitro screening require further evaluation in relevant animal models to assess their in vivo efficacy, pharmacokinetic profile, and safety.
In Vivo Behavioral Models for Dopaminergic Activity
The apomorphine-induced climbing test in mice is a widely used behavioral model to screen for compounds with dopamine receptor antagonist activity.[5][6][7][8][9]
Experimental Protocol: Apomorphine-Induced Climbing in Mice
-
Animals: Male CD-1 or Swiss Webster mice.
-
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 1-2 mg/kg, subcutaneous).[7][9]
-
Immediately place each mouse in a cylindrical wire mesh cage.
-
Observe and score the climbing behavior for a period of 20-30 minutes. Scoring can be done manually (e.g., time spent climbing) or using an automated system.[5]
-
-
Data Analysis:
-
Compare the climbing behavior of the test compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of climbing behavior.
-
Determine the ED50 (the dose of the compound that produces a 50% reduction in the apomorphine-induced climbing).
-
dot
Caption: Workflow for the apomorphine-induced climbing behavior assay.
Pharmacokinetic and Toxicological Assessment
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile, is essential for the progression of any drug candidate.
5.2.1. Pharmacokinetic Studies
Pharmacokinetic studies in rodents are conducted to determine key parameters such as bioavailability, plasma half-life, and brain penetration. For CNS-active compounds, achieving adequate brain exposure is a critical determinant of efficacy.[10][11][12][13]
5.2.2. Acute and Sub-chronic Toxicity Studies
Toxicity studies are performed to identify potential adverse effects and to determine a safe dose range for further development. These studies are typically conducted in at least two species (one rodent, one non-rodent) and follow established regulatory guidelines.[14]
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD 425)
-
Animals: Female rats or mice are typically used.
-
Procedure:
-
A single animal is dosed with the test compound at a starting dose level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
This sequential dosing is continued until the criteria for stopping the test are met.
-
-
Data Analysis:
-
The LD50 (median lethal dose) and its confidence intervals are estimated using a maximum likelihood method.
-
Detailed observations of clinical signs of toxicity are recorded.
-
Conclusion and Future Directions
This compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability and diverse biological activities make them attractive starting points for the development of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The application of advanced computational modeling techniques can aid in the rational design of next-generation derivatives with improved drug-like characteristics. Furthermore, a deeper exploration of their mechanisms of action at the molecular and cellular levels will be crucial for fully realizing their therapeutic potential.
References
- Drinkenburg, W. H. I. M., Vijn, P., Martorana, M. G., Dickson, M., & van Schaijk, W. (2000). A novel automated apomorphine climbing test. In A. J. Spink, A. C. Mills, R. H. Ge, & J. F. M. van Oosterhout (Eds.), Measuring Behavior 2000 (pp. 135-137).
- National Research Council (US) Committee on Toxicology. (1993). Guidelines for Developing Community Emergency Exposure Levels for Hazardous Substances.
- Costall, B., & Naylor, R. J. (1981). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European journal of pharmacology, 73(2-3), 161–168.
- Gyertyán, I., & Sághy, K. (2009). Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphine climbing test in mice. Frontiers in behavioral neuroscience, 3, 1.
- Kim, K. S., Lee, J. Y., Kim, J. H., Shin, K. H., & Kim, H. S. (2002). Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice. Clinical psychopharmacology and neuroscience, 1(1), 41–46.
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
- Lee, J. Y., Kim, K. S., & Kim, H. S. (2002). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience, 1(1), 41-46.
- Organic Syntheses. (1963). 1-BENZYLPIPERAZINE. 43, 8.
- Wang, Z., et al. (2019). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 9(5), 983-994.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 61, 128615.
- Hristova, S., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(21), 6511-6516.
- Piyachaturawat, P., Glinsukon, T., & Toskulkao, C. (1983). Acute and subacute toxicity of piperine in mice, rats and hamsters. Toxicology letters, 16(3-4), 351–359.
- Dang, T. T. H., et al. (2022). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. Tạp chí Y học Việt Nam, 519(2).
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- Sanford, L. M., et al. (2021). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and analyzed in this work; all derivatives are racemic.
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine. Retrieved from [Link]
- Piyachaturawat, P., Glinsukon, T., & Toskulkao, C. (1983).
- Yamanashi, I., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(19), 3845–3851.
- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google P
- Chu, W., et al. (2005). [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. Bioorganic & Medicinal Chemistry, 13(1), 77-87.
- Glavan, A., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Semantic Scholar.
- Kulyk, O., et al. (2021).
- Hopkins, C. R., et al. (2022).
- Hopkins, C. R., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Benchchem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. Benchchem.
- European Medicines Agency. (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. European Medicines Agency.
- Creative Biolabs. (n.d.). In Vivo PK Studies.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- National Center for Biotechnology Information. (1984). Reference Protocols for Toxicity Testing.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- ResearchGate. (2025). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine.
- S-Y. G. G. (2010). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. NIH.
- L. L. M. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes.
- Kokova, V. (2023). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS.
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
- M. H. (2020). Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. PMC.
- de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983-1001.
- Yamanashi, I., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis. ChemicalBook.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- L. W. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. PubMed Central.
- Hopkins, C. R., et al. (2022). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. ChemRxiv.
- Creative Biolabs. (n.d.). In vivo PK Studies.
- Hopkins, C. R., et al. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Behavior 2000: Drinkenburg et al. [archive.measuringbehavior.org]
- 6. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 14. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-Benzyloxymethyl-piperidine in the Advancement of Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions have rendered it a privileged structure in drug design. This guide focuses on a particularly valuable, yet nuanced, building block: 4-Benzyloxymethyl-piperidine. We will dissect its synthesis, explore its reactivity, and provide a comprehensive overview of its strategic application in the construction of novel, biologically active compounds. This document is intended to serve as a practical and insightful resource, empowering researchers to leverage the unique attributes of this versatile synthetic intermediate.
Introduction: The Rationale for this compound
The strategic value of this compound lies in the unique combination of its structural features. The piperidine ring itself provides a three-dimensional framework that can effectively probe the often complex and non-planar topographies of biological targets. The introduction of a benzyloxymethyl substituent at the 4-position imparts several key advantages:
-
A Protected Hydroxymethyl Group: The benzyl ether serves as a robust protecting group for the primary alcohol, which can be readily deprotected under various conditions to reveal a reactive hydroxyl functionality for further synthetic elaboration.
-
Modulation of Physicochemical Properties: The benzyloxy group influences the lipophilicity and steric bulk of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
-
Versatile Synthetic Handle: The secondary amine of the piperidine ring is a prime site for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.
This guide will provide a detailed exploration of how these features are exploited in the synthesis of novel compounds with potential therapeutic applications.
Synthesis of the this compound Core
The efficient synthesis of this compound is paramount to its utility as a building block. A common and reliable strategy involves a three-step sequence starting from the commercially available ethyl 4-piperidinecarboxylate. This approach ensures a consistent and scalable supply of the key intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of Ethyl 4-Piperidinecarboxylate to 4-Piperidinemethanol
This initial step transforms the ester functionality into a primary alcohol, providing the foundational hydroxymethylpiperidine core.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing esters to their corresponding alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.
Step 2: N-Protection of 4-Piperidinemethanol
To selectively functionalize the hydroxyl group in the subsequent step, the more nucleophilic secondary amine of the piperidine ring must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent benzylation and its facile removal under acidic conditions.[2]
-
Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts with the secondary amine in the presence of a base (e.g., triethylamine) to form the corresponding N-Boc protected piperidine. The base is necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Step 3: Benzylation of N-Boc-4-piperidinemethanol
The hydroxyl group of the N-protected intermediate is then converted to a benzyl ether.
-
Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide then undergoes a Williamson ether synthesis with benzyl bromide (BnBr) to yield the desired benzyl ether.[3]
Step 4: Deprotection of N-Boc-4-(benzyloxymethyl)piperidine
The final step involves the removal of the Boc protecting group to yield the target this compound.
-
Causality: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is commonly employed for this purpose, as it efficiently removes the Boc group with minimal side reactions. An alternative method involves using hydrochloric acid (HCl) in an organic solvent, which directly yields the hydrochloride salt of the product.[4]
Physicochemical Properties
Understanding the physicochemical properties of this compound and its common salt form is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | 4-(Benzyloxymethyl)piperidine | 4-(Benzyloxymethyl)piperidine Hydrochloride |
| Molecular Formula | C₁₃H₁₉NO | C₁₃H₂₀ClNO |
| Molecular Weight | 205.30 g/mol | 241.76 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white solid[1] |
| CAS Number | 138030-84-9[5] | 1289384-88-8 (for 2-methyl derivative)[6] |
| Predicted Boiling Point | ~290-300 °C | Not Applicable |
| Predicted Melting Point | Not Applicable | ~150-160 °C (estimated) |
Note: Some data are estimated based on structurally similar compounds due to limited availability in public databases.
Reactivity and Application as a Building Block
The synthetic utility of this compound stems from the reactivity of its secondary amine. This functionality serves as a versatile handle for introducing a wide range of substituents, enabling the rapid diversification of the core scaffold. Two of the most common and powerful transformations are N-alkylation and reductive amination.
N-Alkylation
Direct N-alkylation provides a straightforward method for attaching alkyl or substituted alkyl groups to the piperidine nitrogen.
-
Causality: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can be optimized to improve reaction rates and yields.
Experimental Protocol: N-Alkylation of 4-(Benzyloxymethyl)piperidine
-
To a solution of 4-(benzyloxymethyl)piperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds and is particularly useful for introducing aryl or heteroaryl moieties to the piperidine nitrogen.
-
Causality: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding tertiary amine. Sodium triacetoxyborohydride is often the reagent of choice as it is selective for the reduction of iminium ions in the presence of the starting aldehyde or ketone.
Experimental Protocol: Reductive Amination of 4-(Benzyloxymethyl)piperidine
-
To a solution of 4-(benzyloxymethyl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a few drops of acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in the Synthesis of Novel Compounds
The this compound building block has been instrumental in the development of a variety of biologically active molecules, particularly in the realm of neuroscience and oncology.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[3][7] The piperidine scaffold is a common feature in many D4 receptor antagonists. The this compound moiety can be strategically employed to introduce a key pharmacophoric element while providing a vector for further optimization of the molecule's properties.
-
Expertise & Experience: The benzyloxy group can engage in favorable hydrophobic interactions within the receptor binding pocket, while the piperidine nitrogen can form a crucial salt bridge with an acidic residue, such as aspartate, in the receptor. By modifying the substituent on the piperidine nitrogen, researchers can fine-tune the compound's affinity, selectivity, and pharmacokinetic profile.[3]
Opioid Receptor Modulators
The opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for many potent analgesics.[8][9] However, the clinical use of MOR agonists is often limited by severe side effects. The development of biased agonists or dual-target ligands is an active area of research aimed at separating the analgesic effects from the adverse effects. The this compound scaffold provides a versatile platform for the synthesis of novel opioid receptor modulators.
-
Expertise & Experience: The three-dimensional nature of the piperidine ring allows for precise positioning of substituents to interact with specific sub-pockets within the opioid receptors. The benzyloxymethyl group can be used to explore interactions in one region of the binding site, while modifications at the nitrogen atom can probe another. This modular approach is highly effective in structure-activity relationship (SAR) studies.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[10][11] The piperidine ring is frequently incorporated into kinase inhibitor scaffolds to improve solubility, cell permeability, and to provide a vector for engaging in key hydrogen bond interactions within the ATP-binding site.
-
Expertise & Experience: The piperidin-4-ylmethyl group, which can be unmasked from the this compound building block, can act as a hydrogen bond donor or acceptor, depending on the specific interactions required for potent inhibition of the target kinase. The versatility of the piperidine nitrogen allows for the attachment of various heterocyclic cores that are common in kinase inhibitor design.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.
Figure 1: Synthetic scheme for the preparation of 4-(benzyloxymethyl)piperidine.
Figure 2: Key reactions of 4-(benzyloxymethyl)piperidine as a building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its well-defined synthesis, predictable reactivity, and the strategic advantages conferred by its structural features make it an indispensable tool for medicinal chemists and drug discovery professionals. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of this building block to accelerate the discovery and development of the next generation of innovative medicines.
References
-
Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 59, 128615. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine. National Center for Biotechnology Information. [Link]
-
Le, T. N., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]
-
Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. [Link]
-
Zhang, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 271, 116401. [Link]
-
ChemWhat. (n.d.). 4-(2-Methyl-benzyloxyMethyl)-piperidine hydrochloride. [Link]
-
ResearchGate. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS Webinars. [Link]
-
DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. [Link]
-
ResearchGate. (2012). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. [Link]
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Wang, A., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 249-265. [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)piperidine hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-BENZYLOXY-PIPERIDINE HYDROCHLORIDE | 81151-68-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Benzyloxymethyl (BOM) Group in Piperidine Synthesis: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Nitrogen Protection in Piperidine Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, featuring in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for molecular elaboration.[1] The synthesis of complex piperidine-containing molecules, however, necessitates a nuanced approach to protecting group strategy, particularly for the secondary amine. The choice of the nitrogen protecting group is a critical decision that dictates the synthetic route, influencing reaction compatibility, and ultimately, the efficiency of the overall synthesis.
Among the arsenal of nitrogen protecting groups, the benzyloxymethyl (BOM) group emerges as a valuable, albeit sometimes overlooked, option. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the reactivity of the N-BOM group in the context of piperidine chemistry. We will delve into the rationale behind its use, its stability profile, and detailed protocols for its cleavage, offering a framework for its strategic implementation in complex synthetic endeavors.
The N-BOM Piperidine: Synthesis and Chemical Properties
The benzyloxymethyl group is introduced to the piperidine nitrogen to shield its nucleophilicity and basicity, thereby preventing unwanted side reactions during subsequent synthetic transformations.
Synthesis of N-Benzyloxymethyl Piperidines
The most common method for the installation of the BOM group onto a piperidine nitrogen is through nucleophilic substitution with benzyloxymethyl chloride (BOM-Cl). The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the liberated HCl.
Experimental Protocol: N-BOM Protection of Piperidine
-
Reaction Setup: To a solution of piperidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Addition of BOM-Cl: Slowly add benzyloxymethyl chloride (BOM-Cl) (1.1 eq.) to the cooled solution. Rationale: Slow addition is crucial to control the exothermicity of the reaction and minimize the formation of quaternary ammonium salts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyloxymethyl piperidine.
Stability Profile of the N-BOM Group
The utility of a protecting group is defined by its stability under a range of reaction conditions and its selective lability. The N-BOM group exhibits a stability profile that makes it a strategic choice in many synthetic contexts.
-
Basic Conditions: The N-BOM group is generally stable to a wide range of basic conditions, including those employed for ester hydrolysis (e.g., LiOH, NaOH) and other base-mediated transformations. This stability is a key advantage over base-labile protecting groups like Fmoc.[2]
-
Acidic Conditions: The N-BOM group is susceptible to cleavage under strong acidic conditions. Its stability in moderately acidic conditions can vary depending on the specific substrate and reaction parameters. This lability under strong acid allows for its removal when other acid-sensitive groups are not present.
-
Oxidative and Reductive Conditions: The BOM group is generally stable to many common oxidizing agents that do not affect the benzyl group. However, it is readily cleaved under reductive conditions, particularly catalytic hydrogenolysis.
Cleavage of the N-BOM Group: Strategies and Mechanistic Insights
The removal of the BOM group, or deprotection, is a critical step that must be high-yielding and compatible with the functionality present in the molecule. The two primary methods for N-BOM cleavage are hydrogenolysis and acidic hydrolysis.
Hydrogenolytic Cleavage
Catalytic hydrogenolysis is the most widely employed and generally the mildest method for the cleavage of the N-BOM group. The reaction proceeds via the cleavage of the benzylic C-O bond.
Mechanism of Hydrogenolytic Cleavage
The reaction is believed to proceed through the oxidative addition of the palladium catalyst into the C-O bond of the benzyloxymethyl group, followed by hydrogenolysis to release the deprotected amine, toluene, and formaldehyde.
Figure 1: Simplified workflow of N-BOM hydrogenolysis.
A significant challenge in the hydrogenolysis of nitrogen-containing compounds is the potential for catalyst poisoning by the basic amine product.[3] This can lead to sluggish or incomplete reactions. A study on the hydrogenolytic deprotection of a BOM-protected uridine ureido nitrogen highlighted an optimized protocol to overcome this issue.[3]
Optimized Experimental Protocol for Hydrogenolytic N-BOM Cleavage [3]
-
Catalyst and Solvent: To a solution of the N-BOM protected piperidine derivative in a mixture of isopropanol and water (10:1), add 10% Palladium on carbon (Pd/C) (10-20 mol%). Rationale: The addition of water can suppress the formation of over-reduced byproducts and mitigate catalyst deactivation by the amine product.[3]
-
Acid Additive: Add formic acid (0.5% v/v). Rationale: The addition of a mild acid like formic acid can dramatically improve the reaction rate.[3]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (1 atm or higher) and stir vigorously at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude product can then be purified as necessary.
Acidic Cleavage
The N-BOM group can also be cleaved under acidic conditions, typically using a strong acid such as trifluoroacetic acid (TFA).[4] This method is advantageous when the molecule contains other functional groups that are sensitive to hydrogenolysis, such as alkenes or alkynes.
Mechanism of Acidic Cleavage
The reaction is initiated by protonation of the ether oxygen, followed by cleavage to form the deprotected amine, formaldehyde, and a benzyl cation.
Figure 2: Mechanism of acidic N-BOM cleavage.
A potential side reaction in acidic cleavage is the alkylation of nucleophilic residues within the molecule by the liberated benzyl cation.[4] The use of a cation scavenger, such as triethylsilane or anisole, can mitigate this risk.
Experimental Protocol for Acidic N-BOM Cleavage [4]
-
Reaction Setup: Dissolve the N-BOM protected piperidine in trifluoroacetic acid (TFA). A cation scavenger (e.g., triethylsilane, 5-10 eq.) can be added to prevent side reactions.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive substrates.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the reaction is complete, carefully remove the TFA under reduced pressure. The crude product can be purified by an appropriate method such as crystallization or column chromatography.
Comparative Analysis of N-Protecting Groups for Piperidines
The selection of a nitrogen protecting group is a strategic decision based on the overall synthetic plan. The BOM group offers a unique set of properties compared to other commonly used protecting groups for piperidines, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages | Potential Drawbacks |
| BOM | -CH₂OCH₂Ph | H₂/Pd/C; Strong Acid (TFA) | Stable to base, mild acid. | Orthogonal to Boc and some acid-labile groups. | Susceptible to hydrogenolysis; potential for side reactions in strong acid. |
| Boc | -C(O)OᵗBu | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis. | Widely used in SPPS; robust and predictable. | Formation of t-butyl cation can lead to side reactions.[2] |
| Cbz | -C(O)OCH₂Ph | H₂/Pd/C; Strong Acid (HBr/AcOH) | Stable to mild acid and base. | Well-established; removable by hydrogenolysis. | Requires strong acid for non-hydrogenolytic cleavage.[2] |
| Bn | -CH₂Ph | H₂/Pd/C (often requires harsher conditions) | Very stable to a wide range of conditions. | Robustness. | Harsher conditions required for hydrogenolytic cleavage compared to BOM and Cbz. |
Conclusion and Future Perspectives
The benzyloxymethyl (BOM) group is a valuable tool in the synthesis of complex piperidine-containing molecules. Its stability to basic conditions and lability under both hydrogenolysis and strong acid provides synthetic chemists with a flexible and strategic option for nitrogen protection. The optimized protocols for its cleavage, particularly the use of additives to enhance the efficiency of hydrogenolysis, underscore the importance of understanding the mechanistic nuances of protecting group chemistry. As the demand for increasingly complex and diverse piperidine-based therapeutics continues to grow, a thorough understanding of the reactivity and strategic application of protecting groups like BOM will be indispensable for the modern medicinal chemist.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. PMC. [Link]
-
Benzyl group - Wikipedia. Wikipedia. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Preliminary Biological Screening of 4-Benzyloxymethyl-piperidine Analogues
Introduction: The Promise of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] The 4-benzyloxymethyl-piperidine core, in particular, presents a unique structural motif with the potential for diverse biological activities. This guide provides an in-depth technical overview of a recommended preliminary biological screening cascade for novel this compound analogues, designed for researchers, scientists, and drug development professionals.
This document will detail a tiered screening approach, beginning with targeted assays against central nervous system (CNS) targets, followed by broader screening for general cytotoxicity and antimicrobial activity. The causality behind experimental choices will be elucidated, and detailed, self-validating protocols for all key experiments are provided.
Part 1: The Strategic Screening Cascade
Given the structural similarities of this compound analogues to known CNS-active compounds, a logical starting point for preliminary screening is to investigate their effects on key neurological targets. This targeted approach is followed by a broader screen to identify other potential therapeutic applications and to assess general toxicity.
Caption: A strategic workflow for the preliminary biological screening of this compound analogues.
Part 2: Primary Screening - CNS-Targeted Assays
Dopamine D4 Receptor Binding Assay
Rationale: The piperidine scaffold is a common feature in ligands targeting dopamine receptors. Specifically, derivatives of 4-benzyloxy piperidine have been investigated as antagonists for the dopamine D4 receptor, which is a target for neuropsychiatric conditions like schizophrenia and Parkinson's disease. Therefore, assessing the binding affinity of novel this compound analogues to the D4 receptor is a primary and logical first step.
Protocol: [3H]-Spiperone Competition Binding Assay for Dopamine D4 Receptors
This protocol is adapted for a 96-well plate format and is designed to determine the affinity of test compounds for the dopamine D4 receptor by measuring their ability to displace the radiolabeled antagonist, [3H]-spiperone.[2][3]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).
-
Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol). The final concentration in the assay should be approximately 2-3 times its Kd for the D4 receptor (typically 0.1-0.3 nM).[2]
-
Receptor Source: Membranes prepared from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Non-Specific Binding (NSB) Control: (+)-Butaclamol (10 µM final concentration) or another suitable D4 antagonist.
-
Test Compounds: Serial dilutions of this compound analogues in assay buffer.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Polystyrene Plates.
-
Glass Fiber Filters (GF/C).
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Plate Setup: Design a 96-well plate map to include total binding (TB) wells (radioligand + membranes), non-specific binding (NSB) wells (radioligand + membranes + NSB control), and competitor wells (radioligand + membranes + test compounds at various concentrations).
-
Reagent Addition:
-
To all wells, add 250 µL of assay buffer.
-
Add 150 µL of the prepared membrane suspension to each well.
-
To the competitor wells, add 200 µL of the respective test compound dilutions. To TB wells, add 200 µL of assay buffer. To NSB wells, add 200 µL of the (+)-butaclamol solution.[2]
-
Add 200 µL of assay buffer to all wells.
-
-
Initiate Binding: Start the binding reaction by adding 200 µL of the [3H]-spiperone solution to all wells. The total assay volume should be 1000 µL.[2]
-
Incubation: Incubate the plate for 120 minutes at 25°C with gentle agitation.[2]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 10 times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: The 1-benzyl-4-substituted piperidine scaffold is a key feature of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Given this structural precedent, it is prudent to screen this compound analogues for their ability to inhibit AChE.
Protocol: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[1][4]
Materials:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[1]
-
AChE Enzyme Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) diluted in assay buffer to a working concentration (e.g., 0.1-0.25 U/mL).[1]
-
Substrate Solution: 14-15 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[1]
-
Chromogen Solution: 10 mM DTNB in assay buffer.[1]
-
Test Compounds: Serial dilutions of this compound analogues in assay buffer (ensure final DMSO concentration is <1%).
-
Positive Control: A known AChE inhibitor (e.g., physostigmine or donepezil).
-
96-well Clear, Flat-Bottom Plates.
-
Spectrophotometric Microplate Reader.
Procedure:
-
Plate Setup: Design a 96-well plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control, and the test compounds at various concentrations.
-
Reagent Addition:
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate test compound dilution, positive control, or vehicle (for the negative control) to the corresponding wells.
-
Add 140 µL of assay buffer to all wells.[1]
-
For the blank wells, add 150 µL of assay buffer.[1]
-
-
Pre-incubation: Gently mix the contents and incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the ATCI substrate solution and 50 µL of the DTNB solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[4]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Ratecontrol - Ratetest) / Ratecontrol ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Part 3: Secondary Screening - Broad Profile Assessment
General Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess the general cytotoxicity of the lead compounds to determine their therapeutic window. The MTT assay is a robust and widely used colorimetric method to evaluate cell viability and metabolic activity.[5][6]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5]
Materials:
-
Cell Lines: A panel of representative cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cells.
-
Cell Culture Medium: Appropriate for the chosen cell lines.
-
MTT Solution: 5 mg/mL MTT in sterile PBS (filter-sterilized and protected from light).[6]
-
Solubilization Solution: DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol.[6]
-
Test Compounds: Serial dilutions of this compound analogues in cell culture medium.
-
96-well Cell Culture Plates.
-
Spectrophotometric Microplate Reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 (the concentration that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing
Rationale: Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities. A preliminary screen against a panel of pathogenic bacteria and fungi can uncover potential applications in infectious diseases.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Materials:
-
Bacterial and Fungal Strains: A representative panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
-
Test Compounds: Serial dilutions of this compound analogues in the appropriate growth medium.
-
Positive Controls: Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
96-well Microtiter Plates.
-
Spectrophotometric Microplate Reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain adjusted to a 0.5 McFarland standard.[11]
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension.[8] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by eye or by measuring the optical density at 600 nm.
Data Presentation:
Table 1: Summary of Preliminary Biological Screening Data for this compound Analogue X
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC50, MIC) |
| Dopamine D4 Receptor Binding | Human D4 Receptor | Ki | [Insert Value] µM |
| Acetylcholinesterase Inhibition | E. electricus AChE | IC50 | [Insert Value] µM |
| Cytotoxicity | HeLa | IC50 | [Insert Value] µM |
| Cytotoxicity | HEK293 | IC50 | [Insert Value] µM |
| Antimicrobial - Gram-positive | S. aureus | MIC | [Insert Value] µg/mL |
| Antimicrobial - Gram-negative | E. coli | MIC | [Insert Value] µg/mL |
| Antimicrobial - Fungal | C. albicans | MIC | [Insert Value] µg/mL |
Part 4: Conclusion and Future Directions
This in-depth technical guide outlines a logical and efficient preliminary biological screening cascade for novel this compound analogues. By initially focusing on CNS targets suggested by the chemical scaffold, and then broadening the screen to include cytotoxicity and antimicrobial activity, researchers can efficiently identify promising lead compounds and gain early insights into their potential therapeutic applications and safety profiles. The detailed protocols provided herein are designed to ensure scientific integrity and reproducibility. Positive results from this preliminary screen would warrant further investigation, including secondary functional assays, mechanism of action studies, and in vivo efficacy and safety evaluations.
Caption: A logical flow for interpreting the data from the preliminary screening cascade.
References
-
Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1800. Humana Press, New York, NY. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bio-protocol. (2016). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
-
Bio-protocol. (2016). [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Ninth Edition. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Clinical Laboratory Science. (2011). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science, 24(2), 88-95. [Link]
-
Amenta, F., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134. [Link]
-
Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Zhen, X., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 144(1), 57-65. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Gmeiner, P., et al. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Frontiers in Pharmacology, 7, 42. [Link]
-
Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971-1986. [Link]
-
Van Tol, H. H., et al. (1994). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. Journal of Neurochemistry, 62(5), 2097-2104. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
-
Franco, R., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 992215. [Link]
-
Badek, M. A., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 598. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. clyte.tech [clyte.tech]
- 8. atcc.org [atcc.org]
- 9. protocols.io [protocols.io]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Benzyloxymethyl-piperidine via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of 4-Benzyloxymethyl-piperidine from 4-piperidinemethanol. This procedure is based on the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, a detailed step-by-step methodology, safety precautions, and characterization guidelines. The aim is to furnish a self-validating protocol that ensures reproducibility and high yield of the target compound, a valuable building block in medicinal chemistry.
Introduction and Scientific Background
Piperidine derivatives are integral structural motifs in a vast array of pharmaceutical agents, contributing to desired pharmacokinetic and pharmacodynamic properties.[1] The target molecule, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the benzyl group can act as a stable protecting group for the primary alcohol of 4-piperidinemethanol.
The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3][4] The reaction proceeds via a two-step mechanism:
-
Deprotonation: The hydroxyl group of 4-piperidinemethanol is deprotonated by a strong, non-nucleophilic base to form a highly reactive alkoxide.
-
Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a potent nucleophile, attacking an electrophilic alkyl halide (in this case, benzyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[2][5][6][7]
The choice of sodium hydride (NaH) as the base is critical; its strength ensures complete and irreversible deprotonation of the alcohol, driving the reaction forward.[2][5] The hydrogen gas byproduct simply bubbles out of the reaction mixture, simplifying the workup process.[7] Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation of the alkoxide while not interfering with the nucleophilicity of the oxygen anion.
Reaction Scheme and Mechanism
Overall Reaction:
Reaction Mechanism: Williamson Ether Synthesis
The mechanism involves the formation of a sodium alkoxide intermediate from 4-piperidinemethanol, which then undergoes an SN2 reaction with benzyl bromide.
Caption: Mechanism of the Williamson Ether Synthesis.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 4-Piperidinemethanol | C₆H₁₃NO | 115.17 | 5.00 g | 43.4 | 1.0 |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 2.10 g | 52.1 | 1.2 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 7.82 g (5.4 mL) | 45.7 | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | - |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Detailed Experimental Protocol
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation and Inert Atmosphere:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Purge the entire system with dry nitrogen or argon gas for 15-20 minutes to establish an inert atmosphere.
-
-
Deprotonation of 4-Piperidinemethanol:
-
Under a positive flow of nitrogen, carefully add sodium hydride (2.10 g of 60% dispersion, 52.1 mmol) to the reaction flask.
-
Add 50 mL of anhydrous THF to the flask to create a suspension.
-
In a separate flask, dissolve 4-piperidinemethanol (5.00 g, 43.4 mmol) in 50 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Add the 4-piperidinemethanol solution dropwise to the stirred NaH suspension over 30-40 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and a steady nitrogen outflow through a bubbler.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1 hour to ensure complete formation of the alkoxide.
-
-
Benzylation (SN2 Reaction):
-
Dissolve benzyl bromide (7.82 g, 45.7 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 30 minutes. A white precipitate (NaBr) may form during the addition.
-
Allow the reaction to stir overnight (12-16 hours) at room temperature to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
CAUTION: This step is highly exothermic. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~20 mL) dropwise to quench any unreacted sodium hydride. Cease addition when gas evolution stops.
-
Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Separate the aqueous layer and extract it twice more with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash them with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil using silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is typically effective. Collect fractions and analyze by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, -O-CH₂-Ar), 3.45 (d, 2H, Piperidine-CH₂-O-), 3.10-3.00 (m, 2H, Piperidine-H axial), 2.65-2.55 (m, 2H, Piperidine-H equatorial), 1.80-1.65 (m, 3H, Piperidine-H), 1.30-1.15 (m, 2H, Piperidine-H).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~138.5 (Ar-C), 128.4 (Ar-CH), 127.6 (Ar-CH), 127.5 (Ar-CH), 74.5 (-O-CH₂-Ar), 73.2 (Piperidine-CH₂-O-), 46.5 (Piperidine-CH₂-N), 39.0 (Piperidine-CH), 29.5 (Piperidine-CH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO [M+H]⁺: 206.15; found: 206.15.
Safety, Handling, and Waste Disposal
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is a corrosive irritant. Handle exclusively under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.
-
Benzyl Bromide: A lachrymator (tear-inducing) and corrosive. It is toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Anhydrous Solvents (THF): Highly flammable and can form explosive peroxides upon standing. Use from a freshly opened bottle or after proper purification.
-
Waste Disposal: The quenched aqueous layer should be neutralized before disposal. All organic solvents and residues must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete deprotonation (wet reagents/solvent); Inactive NaH; Insufficient reaction time. | Ensure all glassware is scrupulously dried. Use freshly opened anhydrous solvents. Use a new bottle of NaH. Allow the reaction to run longer and monitor by TLC. |
| Incomplete Reaction | Poor quality of benzyl bromide; Insufficient stoichiometry of reagents. | Purify benzyl bromide by distillation if necessary. Re-check calculations and ensure correct stoichiometry. |
| Formation of Side Products | Reaction with N-H of piperidine (if unprotected); Elimination reaction from benzyl bromide (unlikely but possible). | The protocol uses the free N-H piperidine. If N-benzylation is a competing side reaction, consider using an N-protected 4-piperidinemethanol (e.g., N-Boc) and deprotecting in a final step. |
| Difficult Purification | Co-elution of product and starting material or byproducts. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) or purification method (e.g., preparative HPLC). |
References
-
RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved January 21, 2026, from [Link]
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoyl piperidine. Retrieved January 21, 2026, from [Link]
-
Reddit. (2025, May 3). Sodium Hydride Help. r/chemistry. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4-Benzylpiperidine. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved January 21, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved January 21, 2026, from [Link]
-
NIST WebBook. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. Retrieved January 21, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2022, November 17). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. (n.d.). Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 21, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved January 21, 2026, from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic N-Alkylation of 4-Benzyloxymethyl-piperidine
Introduction: The Strategic Importance of the N-Alkyl Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its functionalization, particularly at the nitrogen atom, is a cornerstone of drug discovery, allowing for the precise modulation of critical properties such as target potency, selectivity, solubility, and metabolic stability.[1] The N-alkylation of 4-benzyloxymethyl-piperidine, a versatile secondary amine, transforms it into a tertiary amine, a functional group essential for building molecular complexity and interacting with biological targets.[2]
This guide provides an in-depth analysis of the two primary synthetic strategies for this transformation: classical direct alkylation via SN2 reaction and the more contemporary reductive amination. We will explore the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer expert insights into optimizing reaction outcomes and troubleshooting common challenges.
Mechanistic Foundations: Choosing the Right Path
The selection of an N-alkylation strategy is a critical decision driven by the nature of the desired alkyl group, substrate compatibility, and the potential for side reactions. Understanding the underlying mechanisms is paramount to making an informed choice.
Direct Alkylation with Alkyl Halides: The SN2 Pathway
This classic method involves the direct reaction of the nucleophilic piperidine nitrogen with an electrophilic alkyl halide.[3]
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.[3] An essential component is a base (e.g., K₂CO₃, NaHCO₃), which neutralizes the hydrohalic acid (H-X) byproduct.[4] Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.
A significant challenge with this method is over-alkylation .[5] The tertiary amine product is often more nucleophilic than the starting secondary amine, allowing it to react with a second molecule of the alkyl halide to form an undesired quaternary ammonium salt.[5][6] This "runaway" reaction can significantly lower the yield of the target product.
Causality Behind Experimental Choices:
-
Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used because they are inexpensive, effective at scavenging the acid byproduct, and easily removed during workup.[7] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[4]
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) are preferred as they effectively solvate the transition state of the SN2 reaction without protonating the amine nucleophile, thereby accelerating the reaction rate.[4]
-
Controlling Over-alkylation: This side reaction is best mitigated by the slow, controlled addition of the alkylating agent (e.g., via syringe pump) to maintain its low concentration, preventing the product from competing with the starting material.[8]
Reductive Amination: A Controlled and Versatile Alternative
Reductive amination is a highly reliable and widely utilized one-pot method for N-alkylation that elegantly circumvents the issue of over-alkylation.[2]
Mechanism: The process involves two distinct steps:
-
Iminium Ion Formation: The secondary amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate.
-
In-Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion to the desired tertiary amine.[9]
The key advantage is that the iminium ion is reduced much more readily than the starting carbonyl compound, and the resulting tertiary amine product does not react further under these conditions.[2] This inherent selectivity prevents the formation of quaternary salts.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2] It is a mild reducing agent that is particularly effective at reducing protonated imines (iminium ions) while being unreactive towards most aldehydes and ketones, thus preventing the wasteful reduction of the carbonyl starting material.[9]
-
Solvent Selection: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal for reductive aminations as they are compatible with the reagents and facilitate the formation of the iminium intermediate.[9]
Detailed Experimental Protocols
The following protocols are robust, reproducible, and have been optimized for the N-alkylation of this compound.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of 1-benzyl-4-(benzyloxymethyl)piperidine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃), finely powdered and anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe pump
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Alkylating Agent Addition: Using a syringe pump, add benzyl bromide (1.05 eq.) dropwise to the suspension over 1-2 hours at room temperature. Slow addition is critical to minimize over-alkylation.[8]
-
Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Work-up: a. Cool the reaction to room temperature and pour it into cold water. b. Transfer the mixture to a separatory funnel and extract with DCM (3x). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[2] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-(benzyloxymethyl)piperidine.[2]
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
This protocol also details the synthesis of 1-benzyl-4-(benzyloxymethyl)piperidine, providing a comparative method.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCM.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[9]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes. A slight exotherm and/or gas evolution may be observed.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9] b. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9] d. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[9]
Data Presentation: Method Comparison
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., Benzyl Bromide) | Aldehyde/Ketone (e.g., Benzaldehyde) |
| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvent | DMF, MeCN | DCM, DCE |
| Reaction Temp. | Room Temp to 50°C | Room Temperature |
| Key Advantage | Utilizes readily available alkyl halides. | Avoids over-alkylation; high chemoselectivity.[2] |
| Primary Drawback | Risk of over-alkylation to quaternary salt.[5] | Requires a carbonyl equivalent of the alkyl group. |
Visualizing the Chemistry: Workflows and Mechanisms
Caption: Mechanism of direct N-alkylation via SN2 reaction.
Caption: Mechanism of N-alkylation via reductive amination.
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | Direct Alkylation: Insufficiently strong or poorly soluble base; unreactive alkyl halide. Reductive Amination: Deactivated reducing agent (hydrolyzed STAB); steric hindrance. | Direct Alkylation: Switch to a stronger base (e.g., Cs₂CO₃) or a more reactive halide (I > Br > Cl). Increase temperature gradually. [4]Reductive Amination: Use fresh, high-quality STAB. If sterically hindered, allow longer reaction times for iminium formation. |
| Over-alkylation (Quaternary Salt) | Direct Alkylation: Excess alkylating agent; rapid addition of alkylating agent; high reaction temperature. | Use a stoichiometric amount of piperidine relative to the alkylating agent. Add the alkyl halide slowly via syringe pump. [8]Consider running the reaction at a lower temperature. |
| Difficult Product Purification | Direct Alkylation: Removing DMF solvent; separating product from unreacted starting amine. Reductive Amination: Removing borate salts from work-up. | Direct Alkylation: After extraction, perform several aqueous washes to remove DMF. Careful column chromatography is key. Reductive Amination: Ensure the quenching step with NaHCO₃ is thorough to neutralize and dissolve boron-containing byproducts. |
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating valuable tertiary amine scaffolds. Direct alkylation offers a straightforward pathway when using reactive alkyl halides, provided that over-alkylation is carefully controlled through procedural tactics like slow reagent addition. For a more versatile and controlled approach that completely avoids the formation of quaternary ammonium salts, reductive amination stands as the superior method, especially when diverse carbonyl compounds are readily available. The choice of method will ultimately depend on the specific target molecule, available reagents, and the scale of the synthesis.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Benzyloxymethyl-piperidine
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Its conformational flexibility and the stereochemical relationships of its substituents are critical to its biological activity. This application note provides a detailed guide to the structural elucidation of 4-Benzyloxymethyl-piperidine using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present an in-depth analysis of the expected spectra, rooted in fundamental principles of chemical shifts and spin-spin coupling, and provide a validated, step-by-step protocol for sample preparation and data acquisition. This guide is intended for researchers in synthetic chemistry, drug discovery, and quality control who require unambiguous structural confirmation of piperidine-containing molecules.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic drugs.[1][2] Its prevalence stems from its ability to act as a versatile scaffold that can be readily functionalized to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics. The three-dimensional arrangement of substituents on the piperidine ring, dictated by its stable chair conformation, is a crucial determinant of molecular recognition and biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the structure of small organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For piperidine derivatives like this compound, NMR is indispensable for confirming the integrity of the synthesized structure and understanding the conformational preferences of the ring and its substituents.
Predicted Spectral Analysis of this compound
A thorough understanding of the expected NMR spectrum is paramount before undertaking experimental work. The structure of this compound presents several distinct spin systems: the monosubstituted benzene ring, the benzylic ether linkage, and the substituted piperidine ring itself.
Structure and Numbering:
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show signals corresponding to each unique proton environment. The piperidine ring exists predominantly in a chair conformation, leading to chemically distinct axial and equatorial protons on the same carbon atom, which may or may not be resolved depending on the rate of ring inversion and the magnetic environment.[4]
-
Aromatic Protons (H-Ar): The five protons of the phenyl group are expected to appear as a complex multiplet in the range of δ 7.25–7.40 ppm .
-
Benzylic Protons (-O-CH₂-Ph): These two protons are chemically equivalent due to free rotation around the C-O bond and will appear as a sharp singlet at approximately δ 4.50 ppm .
-
Piperidine Protons α to Nitrogen (H-2, H-6): The protons on the carbons adjacent to the nitrogen are deshielded. Due to the chair conformation, the axial and equatorial protons are non-equivalent. One would expect to see two sets of multiplets. The equatorial protons typically appear downfield from the axial protons.
-
Axial (H-2a, H-6a): Multiplet, ~δ 2.60 ppm .
-
Equatorial (H-2e, H-6e): Multiplet, ~δ 3.05 ppm .
-
-
Methylene Ether Protons (-CH-CH₂-O-): These protons are adjacent to an oxygen atom and coupled to the methine proton at C-4. They will appear as a doublet at approximately δ 3.40 ppm .
-
Piperidine Protons β to Nitrogen (H-3, H-5): These protons are further from the electron-withdrawing nitrogen and thus appear more upfield. Again, axial and equatorial environments lead to distinct signals.
-
Axial (H-3a, H-5a): Multiplet, ~δ 1.25 ppm .
-
Equatorial (H-3e, H-5e): Multiplet, ~δ 1.75 ppm .
-
-
Piperidine Methine Proton (H-4): This proton is in a complex environment, coupled to the adjacent methylene protons (H-3, H-5, and the -CH₂-O- group). It is expected to be a complex multiplet around δ 1.80–1.95 ppm .
-
Amine Proton (N-H): The N-H proton typically appears as a broad singlet with a variable chemical shift, often around δ 1.5–2.5 ppm . Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.[5]
-
Aromatic Carbons (C-Ar):
-
Quaternary (C-ipso): ~δ 138.5 ppm .
-
Ortho/Meta/Para (C-o, m, p): Three distinct signals expected between δ 127.5–128.5 ppm .
-
-
Benzylic Carbon (-O-CH₂-Ph): Shielded by the adjacent oxygen, this carbon is expected around δ 73.5 ppm .
-
Methylene Ether Carbon (-CH-CH₂-O-): This carbon, also attached to oxygen, is predicted to be in a similar region, around δ 75.0 ppm .
-
Piperidine Carbons α to Nitrogen (C-2, C-6): These carbons are deshielded by the nitrogen and are expected at approximately δ 46.5 ppm .[6]
-
Piperidine Carbon γ to Nitrogen (C-4): The substituted carbon at the 4-position is expected around δ 38.0 ppm .
-
Piperidine Carbons β to Nitrogen (C-3, C-5): These carbons are the most shielded within the ring, appearing at approximately δ 30.0 ppm .
Experimental Protocols
Rationale for Experimental Design
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data.[7]
-
Solvent Selection: A deuterated solvent is required to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the instrument's lock system.[7] Chloroform-d (CDCl₃) is an excellent first choice for a wide range of organic molecules like this compound due to its moderate polarity and ability to dissolve many compounds.[8] Its residual proton signal at δ 7.26 ppm serves as a convenient secondary chemical shift reference.[8][9]
-
Sample Concentration: The concentration must be sufficient to achieve an adequate signal-to-noise ratio (S/N) in a reasonable amount of time, particularly for the less sensitive ¹³C nucleus. However, overly concentrated samples can lead to line broadening and difficulties in magnetic field shimming.[10][11] A concentration of 5-10 mg for ¹H NMR and 20-25 mg for ¹³C NMR in 0.6-0.7 mL of solvent is a well-established starting point for small molecules.[10]
-
Internal Standard: For routine characterization, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as a reference.[7] For precise quantitative NMR (qNMR), a certified internal standard would be added, but that is beyond the scope of this application note.[12]
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H analysis (or 20-25 mg for ¹³C analysis) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial using a clean glass pipette.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. The solution must be homogeneous and transparent.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[11]
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow from a prepared sample to final data analysis.
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. organomation.com [organomation.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of 4-Benzyloxymethyl-piperidine and its Derivatives
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with biological targets. 4-Benzyloxymethyl-piperidine and its derivatives are important intermediates and building blocks in the synthesis of a wide range of biologically active compounds. The piperidine moiety is a critical structural element for dual histamine H3 and sigma-1 receptor activity in some compounds.[2] Therefore, the ability to accurately and sensitively characterize these molecules is paramount in drug discovery and development, from reaction monitoring and impurity profiling to metabolic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of these compounds, offering high sensitivity and selectivity.[3][4] This application note provides a comprehensive guide to the mass spectrometric analysis of this compound and its derivatives, detailing optimized protocols and explaining the underlying principles of the analytical strategies.
Principle of Analysis: Unraveling Molecular Structure with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of piperidine derivatives, Electrospray Ionization (ESI) is the most common and effective ionization technique.[1] ESI is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[1][5] This is particularly advantageous for the often labile molecules encountered in pharmaceutical development.
Tandem mass spectrometry (MS/MS), or collision-induced dissociation (CID), is then employed to structurally elucidate the precursor ion.[5][6] In this process, the protonated molecule is isolated and subjected to collisions with an inert gas, causing it to fragment in a predictable manner. The resulting product ions provide a "fingerprint" of the molecule's structure, allowing for unambiguous identification and characterization.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the analysis of this compound and its derivatives can be visualized as a sequential process, from sample preparation to data interpretation.
Caption: A typical workflow for the LC-MS/MS analysis of piperidine derivatives.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution of the analyte at a suitable concentration for LC-MS analysis, free from interfering substances that could cause ion suppression or contaminate the instrument.[7]
Materials:
-
This compound or its derivative
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.2 µm syringe filters
-
2 mL LC-MS vials
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[1] Ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Acidification (Optional but Recommended): Add formic acid to the working solution to a final concentration of 0.1% (v/v). This aids in the protonation of the basic piperidine nitrogen, enhancing ionization efficiency in positive ESI mode.
-
Filtration: Filter the final working solution through a 0.2 µm syringe filter into a clean LC-MS vial to remove any particulate matter that could clog the LC system.[8]
Part 2: LC-MS/MS Method
The chromatographic separation is crucial for resolving the analyte from potential isomers and impurities, while the mass spectrometer parameters are optimized for sensitive detection and fragmentation.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]
LC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like piperidine derivatives. |
| Mobile Phase A | 0.1% Formic acid in Water | The aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | The organic phase for eluting the analyte. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient suitable for initial screening; optimization may be required. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard analytical columns.[1] |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times.[1] |
| Injection Volume | 1 - 5 µL | A smaller injection volume minimizes peak distortion.[1] |
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen of the piperidine ring is readily protonated.[1] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the evaporation of solvent from the charged droplets. |
| MS1 Scan Range | m/z 100 - 500 | A broad range to detect the precursor ion of this compound (C13H19NO, MW: 205.29) and its derivatives. |
| MS/MS Collision Energy | 10 - 40 eV | This range should be optimized to achieve a rich fragmentation spectrum. |
Fragmentation Analysis of this compound
The fragmentation of this compound in MS/MS is driven by the protonated nitrogen atom and the stability of the resulting fragments. The expected protonated molecule will have an m/z of 206.15.
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation pathway for protonated this compound.
Explanation of Key Fragmentations:
-
Formation of the Tropylium Ion (m/z 91): A very common and stable fragment in molecules containing a benzyl group is the tropylium ion (C₇H₇⁺). This is often a base peak in the spectrum.
-
Loss of Benzyl Alcohol (m/z 98): Cleavage of the C-O bond can lead to the neutral loss of benzyl alcohol (C₇H₈O), resulting in a fragment ion at m/z 98. This corresponds to the protonated piperidine ring with a methylene group at the 4-position.
-
Loss of Toluene (m/z 115): A rearrangement followed by the loss of toluene (C₇H₈) can also occur, yielding a fragment at m/z 115.
Table of Expected Fragments for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 206.15 | 91.05 | C₈H₁₁NO | Tropylium ion |
| 206.15 | 98.09 | C₇H₈O | Protonated 4-methylenepiperidine |
| 206.15 | 115.08 | C₇H₈ | Protonated 4-hydroxymethylpiperidine |
Data Analysis and Interpretation
-
Peak Identification: Integrate the chromatographic peak corresponding to the analyte.
-
Precursor Ion Confirmation: Verify the presence of the expected [M+H]⁺ ion in the MS1 spectrum.
-
Fragmentation Pattern Matching: Analyze the MS/MS spectrum and compare the observed product ions with the predicted fragmentation pattern.
-
Structural Confirmation: The presence of characteristic fragment ions, such as the tropylium ion at m/z 91, provides strong evidence for the proposed structure.
Conclusion
This application note provides a robust and reliable framework for the mass spectrometric analysis of this compound and its derivatives. By employing the described sample preparation, LC-MS/MS, and data analysis protocols, researchers can confidently identify and characterize these important pharmaceutical building blocks. The principles and methodologies outlined herein are adaptable to a wide range of piperidine-containing molecules, making this a valuable resource for scientists in the field of drug discovery and development.
References
-
da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Retrieved from [Link]
-
Xia, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
PubMed. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
PubMed. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
mzCloud. (2018). N Benzyl 4 piperidone. Retrieved from [Link]
-
Jensen, S. S., et al. (2007). Collision-induced dissociation of cytidine and its derivatives. Journal of Mass Spectrometry, 42(1), 49-57. Retrieved from [Link]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for the Utilization of 4-Benzyloxymethyl-piperidine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Piperidine Scaffold in Combinatorial Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an attractive core for the development of novel therapeutics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of compounds based on a common scaffold, streamlining the drug discovery process.[3][4]
This document provides detailed application notes and protocols for the use of 4-benzyloxymethyl-piperidine as a versatile building block in solid-phase organic synthesis. This scaffold allows for the creation of diverse molecular libraries by leveraging the reactivity of the piperidine nitrogen and the stability of the benzyloxymethyl group, which can also serve as a handle for analytical characterization or as a stable ether linkage in the final compounds. While piperidine and its derivatives are widely known as reagents for Fmoc deprotection in solid-phase peptide synthesis (SPPS)[5][6][7], here we focus on its role as a core structural component. The protocols outlined below are based on established principles of solid-phase organic synthesis and are adaptable for various research applications, including the generation of targeted libraries for high-throughput screening.[8][9]
Core Principles and Strategic Considerations
The strategic use of this compound in SPOS hinges on its bifunctional nature. The secondary amine of the piperidine ring provides a primary point for attachment to a solid support or for subsequent diversification. The benzyloxymethyl moiety offers a stable ether linkage that can be carried through a multi-step synthesis.
Advantages of the this compound Scaffold:
-
Structural Rigidity and 3D Diversity: The piperidine ring introduces a non-planar, saturated heterocyclic core, enabling the exploration of three-dimensional chemical space, a departure from often flat aromatic scaffolds.[10]
-
Versatile Functionalization: The piperidine nitrogen can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents.
-
Stability: The benzyl ether is stable to a wide range of reaction conditions used in SPOS, including the basic conditions for Fmoc deprotection and many coupling reactions.[]
Workflow Overview
The general workflow for utilizing this compound in solid-phase synthesis involves three key stages: immobilization, diversification, and cleavage.
Caption: General workflow for solid-phase synthesis using the this compound scaffold.
Part 1: Immobilization of this compound
The initial step involves the covalent attachment of the scaffold to a solid support. The choice of resin is critical as it dictates the conditions required for the final cleavage of the product. For preserving the benzyloxymethyl group in the final product, an acid-labile resin such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin is highly recommended.
Protocol 1.1: Immobilization on 2-Chlorotrityl Chloride Resin
This protocol leverages the high acid lability of the trityl linker, allowing for mild cleavage conditions that keep the benzyl ether intact.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Scaffold Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (4-5 equivalents).
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, washing it, and performing a Kaiser test (which should be negative, indicating the absence of primary/secondary amines).
-
Capping of Unreacted Sites: To block any remaining reactive chlorotrityl sites, add MeOH (1 mL) to the reaction mixture and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Caption: Immobilization of the scaffold onto 2-chlorotrityl resin.
Part 2: On-Resin Diversification
With the scaffold successfully anchored to the solid support, the next stage involves the systematic introduction of molecular diversity. The following protocols describe common transformations at the piperidine nitrogen.
Protocol 2.1: N-Acylation of the Immobilized Scaffold
This protocol is for the formation of an amide bond, a common linkage in bioactive molecules.
Materials:
-
Immobilized this compound resin
-
Carboxylic acid (R-COOH, 3 equivalents)
-
Coupling reagents: HBTU (2.9 eq.), HOBt (3 eq.)
-
DIPEA (6 eq.)
-
DMF, anhydrous
Procedure:
-
Resin Swelling: Swell the immobilized resin in anhydrous DMF (10 mL/g) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid, HBTU, and HOBt in DMF. Add DIPEA to the mixture and allow it to pre-activate for 2-3 minutes.
-
Coupling: Drain the DMF from the resin and add the activated carboxylic acid solution. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL). The resin is now ready for the next diversification step or for cleavage.
Protocol 2.2: N-Alkylation via Reductive Amination
This protocol introduces diversity through the formation of a new carbon-nitrogen bond with an aldehyde or ketone.
Materials:
-
Immobilized this compound resin
-
Aldehyde or Ketone (R-CHO or R-CO-R', 5-10 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 5-10 equivalents)
-
1% Acetic acid in DMF
Procedure:
-
Resin Swelling: Swell the immobilized resin in 1% acetic acid in DMF for 30 minutes.
-
Imine Formation: Drain the solvent and add a solution of the aldehyde or ketone in 1% acetic acid in DMF. Agitate for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride to the reaction mixture and continue to agitate for 4-12 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), water (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
| Parameter | N-Acylation | N-Alkylation (Reductive Amination) |
| Diversity Input | Carboxylic Acids | Aldehydes/Ketones |
| Key Reagents | HBTU, HOBt, DIPEA | NaBH(OAc)₃, Acetic Acid |
| Solvent | DMF | 1% AcOH in DMF |
| Reaction Time | 2-4 hours | 4-12 hours |
| Monitoring | Kaiser Test | N/A (drive to completion) |
Part 3: Cleavage of Final Products from the Resin
The final step is the release of the synthesized molecules from the solid support into solution for purification and analysis.
Protocol 3.1: Mild Acidic Cleavage from 2-Chlorotrityl Resin
This method uses a dilute solution of trifluoroacetic acid (TFA) to cleave the product from the resin, preserving acid-sensitive functionalities and the benzyl ether.
Materials:
-
Diversified, dried resin
-
Cleavage Cocktail: 1-5% TFA in DCM
-
DCM
-
Methanol
-
Collection vessel
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (1-5% TFA in DCM) to the resin and agitate gently for 30-60 minutes. The cleavage progress can be monitored by analyzing small aliquots of the solution by LC-MS.
-
Collection: Drain the filtrate into a collection vessel containing a small amount of pyridine or another volatile base to neutralize the TFA.
-
Repeat Cleavage: Wash the resin with additional cleavage cocktail (2x) and combine the filtrates.
-
Resin Quenching: Wash the remaining resin with DCM and then with a solution of 10% DIPEA in DCM to neutralize any residual acid.
-
Work-up: Evaporate the combined filtrates to a small volume.
-
Precipitation: Add the concentrated solution dropwise to a stirred flask of cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Caption: Step-by-step workflow for cleavage and isolation of the final product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of standard analytical techniques at key stages.
-
Loading Efficiency: The loading of the initial scaffold can be quantified by cleaving the scaffold from a small, known weight of resin and analyzing the concentration of the cleaved product by UV-Vis spectroscopy or LC-MS.
-
Reaction Completeness: The Kaiser test is a reliable qualitative method for confirming the complete consumption of free amines after acylation or other coupling reactions.[12]
-
Product Purity: After cleavage, LC-MS and NMR spectroscopy should be used to confirm the identity and purity of the final products. The presence of the benzyloxymethyl group can be confirmed by characteristic signals in the ¹H NMR spectrum.
By incorporating these analytical checkpoints, researchers can ensure the fidelity of their solid-phase synthesis and the quality of the resulting compound libraries.
References
-
Vertex AI Search Result[8]
-
Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, M., Miller, M., Nazzareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
Vertex AI Search Result[9]
-
Hernández-Díaz, G., Gómora-Herrera, L. A., Gómez-Castro, C., Mendoza-Vera, M., García-Rivas, G., & Mendoza-Lozano, R. P. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]
-
Vertex AI Search Result[13]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. [Link]
-
Vertex AI Search Result[14]
-
Foley, D. J., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8149–8155. [Link]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[4]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Shvarts, A. A., Glushkov, V. A., & Tolstikov, A. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6668. [Link]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result
-
Vertex AI Search Result[22]
-
Toth, K., Borbely, A., & Fulop, L. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(22), 5422. [Link]
-
Vertex AI Search Result
-
Vertex AI Search Result[]
-
Hughes, S. J., & Scott, J. S. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(7), 1059–1072. [Link]
-
Vertex AI Search Result[24]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase synthesis of combinatorial libraries using anhydrides as templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 24. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Deprotection of the Benzyl Group from 4-Benzyloxymethyl-piperidine: A Detailed Guide for Researchers
Introduction: The Benzyl Group in Synthetic Strategy
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and drug development, the use of protecting groups is a cornerstone of strategic molecular architecture. The benzyl group (Bn), frequently employed to mask the reactivity of hydroxyl and amino functionalities, is favored for its robustness under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions.[1][2] The cleavage of a benzyl ether, such as in 4-benzyloxymethyl-piperidine, to unveil the parent alcohol is a critical transformation. The presence of the piperidine nitrogen, however, introduces specific challenges, including the potential for catalyst poisoning in hydrogenation reactions.[3][4]
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the deprotection of the benzyl group from this compound. We will delve into the mechanistic underpinnings of each technique, offering a rationale for procedural choices to empower researchers to not only execute these protocols but also to adapt them to novel substrates.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent and often cleanest method for benzyl group removal.[5] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[6]
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The benzyl ether also coordinates to the catalyst, facilitating the cleavage of the C-O bond and subsequent saturation of the resulting fragments by the adsorbed hydrogen to yield the desired alcohol and toluene as a byproduct.[7]
Caption: Mechanism of Catalytic Hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.[8]
-
Hydrogen Introduction: Introduce hydrogen gas into the flask, either from a cylinder or by attaching a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
| Parameter | Value | Notes |
| Catalyst | 10% Pd/C | Pearlman's catalyst (Pd(OH)₂/C) can also be effective, especially for substrates prone to catalyst poisoning.[2] |
| Solvent | MeOH, EtOH | Protic solvents are generally effective.[5] |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Pressure | Atmospheric (balloon) | For more challenging substrates, higher pressures may be required.[9] |
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[10] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.[6][11] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[10][12] This technique is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.[10][11]
Mechanism of Catalytic Transfer Hydrogenation
The hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to generate hydrogen in situ, which then participates in the hydrogenolysis of the benzyl ether in a manner analogous to conventional catalytic hydrogenation.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. study.com [study.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the HPLC Purification of 4-Benzyloxymethyl-piperidine Reaction Products
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Benzyloxymethyl-piperidine and its reaction products utilizing High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of chromatographic separation for this class of compounds and offers step-by-step methodologies for both achiral (reverse-phase) and chiral purification. The protocols are designed to be self-validating, with explanations for experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Purifying this compound Derivatives
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its pharmacological properties.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. The purity of this intermediate is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of such compounds, offering high resolution, sensitivity, and scalability.[2] This guide will detail HPLC methods tailored for the purification of this compound from typical reaction mixtures, addressing common impurities and, where relevant, the separation of enantiomers.
Foundational Principles of HPLC Purification for Piperidine Derivatives
The successful purification of this compound hinges on a thorough understanding of its physicochemical properties and the principles of liquid chromatography. As a polar, basic compound, its behavior on a stationary phase requires careful consideration of the mobile phase composition.
2.1. Reverse-Phase HPLC: A Workhorse for Achiral Separations
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography, employing a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] For basic compounds like this compound, challenges such as poor peak shape and inconsistent retention can arise due to interactions with residual silanols on the silica-based stationary phase. To counteract these effects, mobile phase modifiers are essential.
-
pH Control: Maintaining the mobile phase pH below the pKa of the piperidine nitrogen ensures it is protonated, leading to more consistent interactions with the stationary phase.[4]
-
Ion-Pairing Agents: The addition of ion-pairing reagents, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and retention by forming a neutral ion pair with the protonated analyte.[5][6]
2.2. Chiral HPLC: Resolving Enantiomers
Many synthetic routes may yield a racemic mixture of this compound if a chiral center is introduced. The separation of these enantiomers is often a regulatory requirement, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the premier method for this purpose.[7] The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector on the CSP.
Pre-Purification: Synthesis and Impurity Profile of this compound
A typical synthesis of this compound may involve the reaction of 4-piperidinemethanol with benzyl bromide in the presence of a base. Potential impurities that may need to be separated include:
-
Unreacted starting materials (4-piperidinemethanol, benzyl bromide)
-
By-products from side reactions (e.g., over-alkylation)
-
Reagents and catalysts used in the reaction
Understanding the potential impurities is crucial for developing a robust purification method.
Protocol 1: Achiral Purification via Reverse-Phase HPLC
This protocol is designed for the general purification of this compound from a synthetic reaction mixture.
4.1. Sample Preparation
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4.2. HPLC Instrumentation and Parameters
The following table outlines the recommended starting parameters for the RP-HPLC purification. These may require optimization based on the specific impurity profile.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides good retention for nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic analyte.[8] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to effectively separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |
| Injection Volume | 10-50 µL | Dependent on the sample concentration and the capacity of the column. |
4.3. Experimental Workflow: Achiral Purification
Caption: Workflow for the achiral purification of this compound.
4.4. Post-Purification Processing
-
Collect the fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol is intended for the separation of enantiomers of this compound, should a chiral synthesis be employed or if chiral resolution is required.
5.1. Pre-Column Derivatization (Optional)
For compounds lacking a strong chromophore or for improved chiral recognition, pre-column derivatization can be beneficial.[9] For instance, derivatization with p-toluenesulfonyl chloride can introduce a chromophore and a rigid structure that may enhance enantiomeric separation.[10]
5.2. Chiral HPLC Instrumentation and Parameters
The choice of chiral stationary phase is critical and may require screening of several different types. Polysaccharide-based CSPs are a good starting point.[11]
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® IA or similar amylose-based CSP | Polysaccharide-based CSPs have broad applicability for chiral separations.[12] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A typical normal-phase mobile phase for polysaccharide-based CSPs. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution in chiral separations. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral recognition; a controlled temperature is crucial. |
| Detection Wavelength | 254 nm | As in the achiral method, the benzyl group is the chromophore. |
| Injection Volume | 5-20 µL | Smaller injection volumes can prevent column overload and improve resolution. |
5.3. Experimental Workflow: Chiral Separation
Caption: Workflow for the chiral separation of this compound enantiomers.
Method Validation and System Suitability
For regulated environments, the developed HPLC methods must be validated according to ICH guidelines.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each batch of samples to ensure the chromatographic system is performing adequately.
Conclusion
The HPLC purification of this compound reaction products is a critical step in the synthesis of many pharmaceutical compounds. The protocols detailed in this guide provide a solid foundation for developing robust and reproducible purification methods. By understanding the principles of both achiral and chiral chromatography and by carefully selecting and optimizing the chromatographic parameters, researchers can achieve high-purity this compound, ensuring the quality and integrity of their downstream applications.
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
-
4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. Retrieved January 21, 2026, from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). Molecules, 28(14), 5484. Retrieved January 21, 2026, from [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved January 21, 2026, from [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. Retrieved January 21, 2026, from [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (2025). Request PDF. Retrieved January 21, 2026, from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). European Journal of Medicinal Chemistry, 223, 113645. Retrieved January 21, 2026, from [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1995). Journal of the American Chemical Society, 117(9), 2590–2601. Retrieved January 21, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. Retrieved January 21, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 21, 2026, from [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research, 9(11), 10-18. Retrieved January 21, 2026, from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved January 21, 2026, from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 156–166. Retrieved January 21, 2026, from [Link]
-
HPLC Method Development. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved January 21, 2026, from [Link]
-
Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. (2021). Journal of Chromatographic Science, 59(8), 715–722. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 21, 2026, from [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Research Journal of Pharmacy and Technology, 13(9), 4183-4189. Retrieved January 21, 2026, from [Link]
-
Benzoyl piperidine. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
A Review on HPLC Method Development and Validation. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved January 21, 2026, from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF. Retrieved January 21, 2026, from [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). Chiang Mai Journal of Science, 37(3), 384-396. Retrieved January 21, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
How do you choose a mobile phase in HPLC?. (2022). Quora. Retrieved January 21, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 21, 2026, from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165. Retrieved January 21, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved January 21, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6548. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. wjpmr.com [wjpmr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. thaiscience.info [thaiscience.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of 4-Benzyloxymethyl-piperidine in the Synthesis of High-Affinity Dopamine Receptor Antagonists
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors (GPCRs). This document provides a detailed guide on the application of the 4-benzyloxymethyl-piperidine synthon in the development of selective dopamine receptor antagonists. We will explore the synthetic rationale, provide detailed, field-tested protocols, and discuss the structural significance of this moiety in achieving high-affinity and selective receptor binding, with a focus on the dopamine D4 receptor subtype.
Introduction: The Dopamine D4 Receptor as a Therapeutic Target
Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are pivotal in regulating motor control, cognition, and emotion.[1] The high homology among these subtypes, especially within the D2-like family, presents a significant challenge in developing subtype-selective ligands.[1] The dopamine D4 receptor (D4R), however, exhibits a distinct anatomical distribution in the brain, including the cortex, limbic system, and basal ganglia, suggesting its involvement in a unique set of neuropsychiatric conditions.[1][2] Consequently, selective D4R antagonists are being actively investigated for their therapeutic potential in schizophrenia, Parkinson's disease-related dyskinesias, and other CNS disorders, potentially offering a more favorable side-effect profile compared to broader-spectrum antipsychotics.[2][3][4]
The this compound scaffold has emerged as a privileged structure in the design of potent and selective D4R antagonists. The piperidine ring provides a robust framework for orienting key pharmacophoric elements, while the benzyloxymethyl group engages in critical interactions within the receptor's binding pocket.
The Strategic Importance of the this compound Scaffold
The design of the this compound scaffold is a deliberate amalgamation of structural features known to confer high affinity and selectivity for dopamine receptors.
-
The Piperidine Core: The protonatable nitrogen of the piperidine ring is a crucial feature, forming a key salt bridge with a conserved aspartate residue (Asp115 in D4R) in the transmembrane domain 3 of the receptor.[1] This interaction is a primary anchor for the ligand within the binding site.
-
The Benzyloxy Moiety: The benzyl group is strategically positioned to engage in π-π stacking interactions with aromatic residues, such as phenylalanine (Phe410 in D4R), within the binding pocket.[1] This hydrophobic interaction significantly contributes to the binding affinity.
-
The Methylene Linker (-CH₂-): The methylene group separating the piperidine ring and the benzyloxy oxygen provides conformational flexibility. This allows the benzyl group to adopt an optimal orientation for π-π stacking, potentially enhancing selectivity for the D4R over other D2-like subtypes.
The combination of these features makes this compound a versatile intermediate for creating libraries of potential D4R antagonists through modifications at the piperidine nitrogen.[5]
Synthetic Workflow Overview
The synthesis of a target dopamine receptor antagonist using this compound can be efficiently achieved through a multi-step process. The general strategy involves the preparation of the core scaffold followed by N-alkylation or reductive amination to introduce the desired pharmacophore.
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 4-(Benzyloxy)piperidine hydrochloride | 81151-68-0 | Benchchem [benchchem.com]
Application Notes and Protocols for the Scaled-Up Synthesis of 4-Benzyloxymethyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup for the scaled-up synthesis of 4-Benzyloxymethyl-piperidine, a key building block in the development of various pharmaceutical agents. The synthesis is based on the Williamson ether synthesis, a robust and well-established method. This guide emphasizes the critical aspects of reaction optimization, safety, process control, and product purification necessary for transitioning from laboratory-scale to kilogram-scale production. The protocols and insights provided herein are grounded in established chemical principles and field-proven practices to ensure scientific integrity and operational safety.
Introduction: The Strategic Importance of this compound
The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and natural products.[1] Specifically, 4-substituted piperidines are of significant interest due to their presence in numerous biologically active compounds. This compound serves as a crucial intermediate, offering a versatile handle for further chemical modifications in the synthesis of complex drug candidates. The benzyl ether group provides a stable protecting group for the hydroxymethyl functionality, which can be selectively removed under specific conditions.
The synthesis of this intermediate on a large scale necessitates a thorough understanding of the reaction mechanism, potential side reactions, and, most importantly, the safety considerations associated with the reagents and conditions employed. This application note aims to provide a detailed and practical framework for researchers and process chemists to confidently and safely scale up the synthesis of this compound.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3]
Reaction Scheme:
The choice of a strong base is critical for the complete deprotonation of the alcohol. Sodium hydride (NaH) is a common and effective choice for this transformation.[4][5]
Process Workflow for Scaled-Up Synthesis
The following diagram illustrates the overall workflow for the scaled-up synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Critical Parameters and Causality in Experimental Design
Reagent Selection and Stoichiometry
| Reagent | Molar Ratio | Rationale |
| 4-Piperidinemethanol | 1.0 eq | Starting material |
| Sodium Hydride (60% in mineral oil) | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation of the alcohol, driving the reaction to completion. Using a significant excess can lead to safety issues and complicate the work-up. |
| Benzyl Chloride | 1.05 - 1.1 eq | A small excess of the alkylating agent is used to ensure the complete consumption of the more valuable alkoxide intermediate. |
| Solvent (THF) | 10 - 15 volumes | Tetrahydrofuran (THF) is a suitable aprotic solvent that is relatively inert to the strong base and effectively solubilizes the reactants. The volume is critical for maintaining a manageable slurry and aiding in heat dissipation. |
Solvent Choice: A Critical Safety Consideration
While N,N-dimethylformamide (DMF) is often cited in literature for Williamson ether syntheses due to its high polarity which can accelerate SN2 reactions, its use with sodium hydride on a large scale is strongly discouraged due to severe safety hazards.[6] Mixtures of NaH and DMF can undergo exothermic decomposition, leading to thermal runaway and potential explosions.[2][7] Therefore, Tetrahydrofuran (THF) is recommended as a safer alternative for scaled-up synthesis.
Temperature Control
The reaction is typically carried out in two stages with distinct temperature profiles:
-
Alkoxide Formation: The addition of sodium hydride to the solution of 4-piperidinemethanol in THF should be done at a controlled temperature, typically between 0-10 °C. This initial phase is exothermic due to the deprotonation and the reaction of NaH with any trace moisture.
-
Benzylation: The addition of benzyl chloride is also exothermic. Maintaining a temperature between 0-25 °C during the addition allows for a controlled reaction rate and minimizes the formation of byproducts. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated to drive the reaction to completion.
Detailed Experimental Protocol (Kilogram-Scale)
Disclaimer: This protocol is a representative example and must be thoroughly evaluated and optimized in a controlled laboratory setting before implementation on a pilot or production scale. A comprehensive risk assessment is mandatory.
Equipment Setup
-
A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, a condenser, and an addition funnel.
-
A cooling system for the reactor jacket.
-
A system for scrubbing the off-gases (primarily hydrogen).
Step-by-Step Procedure
-
Reactor Preparation: The reactor must be scrupulously dried and rendered inert by purging with dry nitrogen.
-
Charging of 4-Piperidinemethanol: Charge 4-piperidinemethanol (1.0 kg, 8.68 mol) and anhydrous THF (10 L) into the reactor under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C with stirring.
-
Sodium Hydride Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.38 kg, 9.55 mol) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The addition will generate hydrogen gas, which must be safely vented.
-
Alkoxide Formation: Stir the resulting slurry at 0-10 °C for 1-2 hours, or until hydrogen evolution ceases.
-
Benzyl Chloride Addition: Slowly add benzyl chloride (1.15 kg, 9.11 mol) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Reaction Quenching: Once the reaction is deemed complete, cool the mixture to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of isopropanol (to destroy any unreacted NaH), followed by the slow addition of water. Caution: This is a highly exothermic step and requires careful control.
-
Work-up and Extraction:
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation. Alternatively, if the product is a solid or can be converted to a solid salt, crystallization can be an effective purification method.
Safety Considerations for Scale-Up
-
Sodium Hydride Handling: Sodium hydride is a highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air. All handling of NaH must be done under an inert atmosphere (nitrogen or argon).
-
Exotherm Control: The reaction is exothermic, and adequate cooling capacity is essential to maintain control. The rate of addition of reagents must be carefully controlled.
-
Hydrogen Evolution: The deprotonation step generates a significant volume of hydrogen gas. The reactor must be equipped with a safe venting system, and the area must be well-ventilated to prevent the accumulation of flammable gas.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Purification Strategies for Large-Scale Production
The choice of purification method will depend on the physical properties of the final product and the nature of the impurities.
| Method | Principle | Application Notes |
| Vacuum Distillation | Separation based on differences in boiling points. | Effective for liquid products with sufficient thermal stability. |
| Crystallization | Formation of a solid crystalline product from a solution. | Can provide very high purity. The product may need to be converted to a salt (e.g., hydrochloride) to facilitate crystallization. |
| Aqueous Acid Extraction | The basic piperidine nitrogen can be protonated with a dilute acid, allowing for separation from non-basic impurities. The product can then be liberated by basification and extraction. | A useful technique for removing non-basic organic impurities. |
Analytical Methods for Quality Control
A robust analytical program is essential to ensure the quality and purity of the final product.
| Technique | Purpose | Typical Parameters and Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier (e.g., trifluoroacetic acid). Detection: UV at a suitable wavelength. Expected Result: A major peak corresponding to the product with a purity of >98%. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and confirmation of product identity. | Column: Suitable capillary column (e.g., DB-5). Analysis: Provides retention time and mass spectrum for the product and any impurities. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification of impurities. | Provides a detailed structural fingerprint of the molecule. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis. | Confirmation of the presence of the ether linkage and the absence of the starting alcohol's hydroxyl group. |
Logical Flow for Troubleshooting
Caption: A decision tree for troubleshooting common issues during the synthesis.
Conclusion
The scaled-up synthesis of this compound via the Williamson ether synthesis is a feasible and efficient process when conducted with a thorough understanding of the underlying chemistry and rigorous attention to safety and process control. The use of THF as a solvent in place of DMF is a critical modification for ensuring the safety of the process at scale. Careful control of reaction parameters, a well-designed work-up and purification strategy, and a comprehensive analytical program are all essential for the successful and consistent production of this important pharmaceutical intermediate.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. Retrieved from [Link]
-
ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yield in 4-Benzyloxymethyl-piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-Benzyloxymethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.
The synthesis of this compound, while seemingly straightforward, presents a classic chemical challenge: chemoselectivity. The starting material, 4-Piperidinemethanol, possesses two nucleophilic sites—the secondary amine of the piperidine ring and the primary hydroxyl group. The primary cause of low yield is the competition between the desired O-alkylation and the undesired N-alkylation. This guide is structured to address this core issue and other potential pitfalls directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might be observing at the bench.
Q1: My reaction is incomplete, and I am recovering a significant amount of my starting material, 4-Piperidinemethanol. What is going wrong?
A1: Recovering the starting alcohol is a classic sign of inefficient alkoxide formation, which is the crucial first step in the Williamson ether synthesis. The reaction relies on the complete deprotonation of the hydroxyl group to form a potent nucleophile.
-
Causality: The likely culprits are the choice of base and the presence of moisture.
-
Insufficient Base Strength: A weak base will not fully deprotonate the alcohol, leading to an equilibrium that favors the starting material. Sodium Hydride (NaH) is the preferred base for this transformation as it is highly effective and the reaction goes to completion, driven by the release of hydrogen gas.[1]
-
Moisture Contamination: Sodium hydride reacts violently and preferentially with water. Any moisture in your solvent, on your glassware, or in your starting material will consume the base, leaving less available to deprotonate the alcohol.
-
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly dried glassware (oven-dried is best). Employ anhydrous solvents; using a solvent from a freshly opened bottle or one dried over molecular sieves is recommended. Dry N,N-dimethylformamide (DMF) is an excellent solvent choice as it is polar aprotic and promotes SN2 reactions.[2][3]
-
Use an Appropriate Base: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
Optimize Reaction Conditions: Perform the deprotonation step under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from the air from interfering. Add the NaH portion-wise to a solution of the alcohol in DMF at 0 °C, allow it to stir for 30-60 minutes to ensure complete deprotonation before adding the benzyl bromide.
-
Q2: My main product is not the one I want. I've isolated a major byproduct that TLC and NMR analysis suggest is 1-Benzyl-4-hydroxymethyl-piperidine. How do I prevent this?
A2: This is the most common reason for failure in this synthesis. You are observing the product of N-alkylation, where the piperidine nitrogen has reacted with the benzyl bromide instead of the intended hydroxyl group.
-
Causality: The secondary amine in the piperidine ring is also a strong nucleophile, often more so than the neutral hydroxyl group. Without protection, it will readily compete for the electrophilic benzyl bromide, leading to the formation of the N-benzylated byproduct.[4] In some cases, you may even form the N,O-dibenzylated product.[5]
-
Corrective Action: Implement a Protection Strategy The definitive solution is to "mask" the nucleophilicity of the nitrogen atom with a protecting group before performing the ether synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[6] The recommended workflow is a three-step process:
-
Protect: React 4-Piperidinemethanol with Di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-4-piperidinemethanol.
-
Alkylate: Perform the Williamson ether synthesis on the N-protected intermediate. Now, the only available nucleophile is the hydroxyl group, forcing the reaction to proceed with the desired O-alkylation.
-
Deprotect: Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) to yield the final target molecule, this compound.
-
This strategy completely resolves the issue of chemoselectivity, dramatically simplifying the product mixture and significantly increasing the yield of the desired ether.
Logical Workflow: Troubleshooting Low Yield
The following diagram outlines the decision-making process when troubleshooting this synthesis.
Caption: A workflow for diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the single most effective strategy to ensure a high yield of this compound?
A1: The most critical factor is to control the chemoselectivity of the reaction. An N-protection strategy is not just a suggestion; it is essential for obtaining a high yield and purity. By protecting the piperidine nitrogen, you eliminate the primary competing reaction pathway. The use of N-Boc-4-piperidinemethanol as the starting material for the Williamson ether synthesis is the authoritative, field-proven method.[6]
Reaction Pathway: Unprotected vs. Protected Synthesis
The diagram below illustrates why the unprotected route fails and the protected route succeeds.
Caption: Competing reaction pathways in unprotected vs. protected synthesis.
Q2: Which is a better N-protecting group for this synthesis: Boc or Cbz?
A2: While both tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are common amine protecting groups, Boc is the superior choice for this specific target molecule. The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂, Pd/C). This same condition would also cleave the benzyl ether you just formed, undoing your work. The Boc group, however, is stable to these conditions and is cleanly removed with acid (like TFA), which does not affect the benzyl ether bond.
Q3: What are the best practices for setting up the Williamson ether synthesis step with the N-Boc protected intermediate?
A3: Meticulous technique is key to maximizing yield.
-
Atmosphere: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the base and alkoxide.
-
Reagents: Use a strong base like Sodium Hydride (NaH) to ensure complete deprotonation.[1] Benzyl bromide is a highly effective alkylating agent.
-
Solvent: Anhydrous DMF is an excellent choice. It is a polar aprotic solvent that effectively solvates the sodium cation while leaving the alkoxide nucleophile highly reactive.[2]
-
Temperature Control: Add the NaH at 0 °C to control the initial exothermic reaction (hydrogen evolution). After the deprotonation is complete, the benzyl bromide can be added, and the reaction can be allowed to warm to room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish, but high temperatures should be avoided to minimize potential elimination side reactions.[2]
Quantitative Data Summary
The following table starkly illustrates the impact of the N-protection strategy on product distribution and yield.
| Parameter | Unprotected Synthesis | Protected Synthesis (Boc) | Rationale |
| Starting Material | 4-Piperidinemethanol | N-Boc-4-piperidinemethanol | Protection eliminates the competing nucleophilic site.[6] |
| Primary Side Product | 1-Benzyl-4-hydroxymethyl-piperidine | None | The N-alkylation pathway is blocked. |
| Typical Yield (Desired Product) | < 20% | > 85% (for etherification step) | Chemoselectivity is controlled, forcing the reaction down the desired O-alkylation pathway. |
| Purification Complexity | High (difficult separation of isomers) | Low (simple purification of a single major product) | A cleaner reaction mixture simplifies downstream processing. |
Optimized Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-piperidinemethanol (Protection)
-
Setup: To a round-bottom flask, add 4-Piperidinemethanol (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.2 M). Add Triethylamine (1.5 eq) to the solution.
-
Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, or it can be purified by silica gel chromatography if necessary.
Protocol 2: Synthesis of 1-Boc-4-(benzyloxymethyl)piperidine (Williamson Ether Synthesis)
-
Setup: To a flame-dried, two-neck round-bottom flask under an Argon atmosphere, add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DMF (approx. 0.3 M).
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add Benzyl Bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the pure product.
Recommended Synthetic Pathway Diagram
Caption: The optimal three-step synthetic route to this compound.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
PubMed. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. [Link]
-
Jakhar, K. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]
-
GlycoPOD. Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
Chemsrc. 1-Benzyl-4-((benzyloxy)methyl)piperidine. [Link]
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. echemi.com [echemi.com]
- 5. 1-Benzyl-4-((benzyloxy)methyl)piperidine | CAS#:138030-84-9 | Chemsrc [m.chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Strategic N-Alkylation of 4-Benzyloxymethyl-piperidine
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis and modification of piperidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for the selective mono-N-alkylation of 4-benzyloxymethyl-piperidine, a common challenge in the synthesis of complex molecules for drug discovery. Our focus is to empower you with the knowledge to suppress the pervasive issue of over-alkylation and achieve high yields of your desired tertiary amine product.
Troubleshooting Guide: Navigating Common N-Alkylation Pitfalls
This section addresses specific experimental issues in a practical question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I confirm this and, more importantly, prevent its formation?
A1: The formation of a quaternary ammonium salt from over-alkylation is a frequent complication.[1] This occurs because the mono-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[1]
-
Confirmation: The quaternary salt's high polarity and water solubility are strong indicators. You can confirm its presence using LC-MS, where you will observe a molecular ion corresponding to the di-alkylated product with a permanent positive charge.
-
Prevention:
-
Stoichiometry Control: Strictly limit the alkylating agent to 1.0 equivalent or even slightly less (0.95 eq.) relative to the this compound.[2] An excess of the alkylating agent is the primary driver of di-alkylation.[2]
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to introduce it slowly over several hours.[1][2] This maintains a low concentration of the electrophile, favoring the reaction with the more abundant secondary amine.[1]
-
Choice of Base: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended.[2] Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of the amine and potentially promote over-alkylation if the alkylating agent concentration is not well-controlled.
-
Q2: I'm trying to alkylate with a highly reactive electrophile (e.g., methyl iodide or benzyl bromide) and getting a complex mixture of products. What adjustments should I make?
A2: Highly reactive alkylating agents are particularly prone to causing over-alkylation.[1] To manage their reactivity:
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even lower) to decrease the rate of both the desired and undesired reactions, allowing for better control.
-
Dilution: Increasing the solvent volume can help to reduce the effective concentration of the reactants, further mitigating the risk of the second alkylation event.
-
Consider an Alternative Strategy: For highly reactive alkylating agents, direct alkylation may not be the optimal approach. Reductive amination is a superior alternative as it is inherently incapable of forming quaternary salts.[1]
Q3: My reductive amination reaction is sluggish, or I am observing the formation of byproducts. What could be the cause?
A3: While reductive amination is excellent for avoiding over-alkylation, its success depends on specific conditions.[1]
-
Inefficient Iminium Ion Formation: The first step is the formation of an iminium ion from the piperidine and the aldehyde/ketone. This can be slow. Ensure your solvent is anhydrous, as water can hydrolyze the iminium intermediate.
-
Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild and selective for the iminium ion over the carbonyl group.[1] Ensure it is of good quality and added after allowing the amine and carbonyl to stir together for a period (e.g., 30-60 minutes) to facilitate iminium ion formation.
-
pH Control: The reaction is often more efficient under mildly acidic conditions, which can be achieved by the acetic acid byproduct from NaBH(OAc)₃. If the reaction is still slow, a catalytic amount of a weak acid like acetic acid can be added.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind over-alkylation of piperidines?
A1: The nitrogen lone pair in the mono-alkylated tertiary amine product is often more sterically accessible and electron-donating than in the starting secondary amine. This increased nucleophilicity makes it a better nucleophile, leading to a faster second alkylation reaction to form the quaternary ammonium salt, especially when a high concentration of the alkylating agent is present.[1]
Q2: Which is the most reliable method to guarantee mono-alkylation of this compound?
A2: For near-perfect selectivity for mono-alkylation, reductive amination is the most reliable method. This process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1] This pathway does not involve the formation of a more nucleophilic tertiary amine that can react further with an alkylating agent, thus completely avoiding the possibility of over-alkylation.[1]
Q3: How does the choice of solvent and base impact the selectivity of direct N-alkylation?
A3:
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for Sₙ2 reactions like N-alkylation as they can solvate the cation of the base while not strongly solvating the amine nucleophile.[2]
-
Base: The base is crucial for neutralizing the acid formed during the reaction. A common choice is finely powdered, anhydrous potassium carbonate (K₂CO₃).[2] It is important that the base is not excessively strong to prevent side reactions. Using a hindered, non-nucleophilic amine base like DIPEA can also be effective.[2]
Reaction Pathway and Control Strategy
The diagram below illustrates the competitive reaction pathways in the direct N-alkylation of this compound and highlights the key control points to favor the desired mono-alkylation product.
Sources
Technical Support Center: Enhancing the Stability of 4-Benzyloxymethyl-piperidine in Solution
Welcome to the technical support center for 4-Benzyloxymethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of this compound in solution. Understanding the chemical liabilities of this compound is paramount for generating reproducible experimental results and ensuring the integrity of your research.
Introduction: Understanding the Molecule's Vulnerabilities
This compound possesses two key structural features that dictate its stability profile: a piperidine ring and a benzyl ether linkage . The piperidine moiety contains a secondary amine, which imparts basicity and susceptibility to oxidation.[1][2] The benzyl ether group is notoriously prone to cleavage under specific acidic and, most notably, reductive conditions.[3][4] This guide will address the common stability challenges arising from these functionalities and provide actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides rapid answers to the most common issues encountered by users.
Q1: My quantitative analysis of this compound yields inconsistent results and a decreasing peak area over time. Is this a stability issue?
A1: Yes, inconsistent analytical results, particularly a diminishing peak area for the parent compound in chromatograms, are classic indicators of degradation.[5] this compound can degrade under various conditions, including improper storage, incompatible solvent systems, or exposure to certain reagents. It is crucial to perform a forced degradation study to understand the specific liabilities in your experimental matrix.[1]
Q2: What are the primary chemical degradation pathways for this compound?
A2: The most significant degradation pathways are:
-
Hydrogenolysis (Reductive Cleavage): This is the most critical vulnerability. The benzyl ether bond is readily cleaved by catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas) to yield 4-hydroxymethyl-piperidine and toluene.[4][6]
-
Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide, while the benzylic position is also susceptible to oxidative cleavage.[1][7]
-
Acid-Catalyzed Cleavage: Strong acids can facilitate the cleavage of the benzyl ether, although this is generally less efficient than hydrogenolysis.[3]
Q3: What are the ideal storage and handling conditions for this compound and its solutions?
A3: To ensure maximum stability, adhere to the following conditions:
-
Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[8][9] An amber glass vial is recommended.
-
Storage of Solutions: Store solutions at low temperatures (2-8°C or frozen at -20°C). For long-term storage, solutions should be prepared in aprotic, peroxide-free solvents and stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
General Handling: Avoid contact with strong oxidizing agents, strong acids, and catalysts used for hydrogenation.[10] Use in a well-ventilated area or under a chemical fume hood.
Q4: I am observing a new, more polar peak in my HPLC chromatogram after my reaction. What is it likely to be?
A4: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is likely a degradation product. Based on the compound's structure, the most probable degradant is 4-hydroxymethyl-piperidine , formed from the cleavage of the benzyl ether. Another possibility could be the N-oxide if oxidative conditions were present. Confirmation would require analytical techniques such as LC-MS or NMR.
Q5: Can I use this compound in a reaction that involves catalytic hydrogenation (e.g., Pd/C, H₂, Raney Ni)?
A5: No, this is strongly discouraged. The benzyl ether group serves as a common protecting group for alcohols precisely because it can be selectively and efficiently removed under these conditions.[3][4] The use of catalytic hydrogenation will cleave the benzyl ether, destroying your starting material. If other functional groups in your molecule require reduction, alternative strategies that do not involve catalytic hydrogenation must be considered.
Part 2: In-Depth Troubleshooting Guides
This section explores specific stability problems and provides detailed solutions.
Guide 1: Degradation in the Presence of Reducing Agents
-
Symptoms: Rapid and complete disappearance of the this compound peak in your analytical trace, often accompanied by the appearance of a new peak corresponding to 4-hydroxymethyl-piperidine and the detection of toluene as a byproduct.
-
Root Cause Analysis: This is a classic case of hydrogenolysis . The benzyl C-O bond is highly susceptible to cleavage by catalytic hydrogen transfer. This reaction is fast and high-yielding, making it a common deprotection strategy in organic synthesis.[4][6]
-
Preventative Measures & Solutions:
-
Avoid Incompatible Reagents: Do not expose the compound to reagents such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalysts in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate, cyclohexadiene).
-
Review Reaction Schemes: If your synthetic route involves a reduction step, ensure that the this compound is introduced after any catalytic hydrogenation steps.
-
Alternative Reducing Agents: If a reduction is necessary elsewhere in the molecule, consider chemoselective reagents that do not affect benzyl ethers, such as sodium borohydride (NaBH₄) for carbonyl reductions, depending on the specific functional group.
-
Guide 2: Degradation Under Oxidative Stress
-
Symptoms: Gradual loss of the parent compound over time, especially when solutions are stored in contact with air or in solvents that may contain peroxides (e.g., older bottles of THF, diethyl ether).
-
Root Cause Analysis: The molecule has two primary sites for oxidation:
-
Preventative Measures & Solutions:
-
Use an Inert Atmosphere: When handling solutions for extended periods or during sensitive reactions, purge the vessel with an inert gas like argon or nitrogen to displace oxygen.
-
Utilize High-Purity, Stabilized Solvents: Use freshly opened bottles of high-purity solvents. Test for and remove peroxides from older solvents before use.
-
Add Antioxidants: For formulated solutions, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with downstream applications must be verified.
-
Avoid Oxidizing Agents: Do not expose the compound to strong oxidizing agents (e.g., hydrogen peroxide, permanganates) unless it is the intended reaction.[1]
-
Part 3: Key Experimental Protocols
To properly investigate and control the stability of your compound, the following protocols are essential.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure validated to accurately measure the decrease in the active ingredient's concentration due to degradation.[5]
-
Initial Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. A typical gradient might be 10% to 90% ACN over 20 minutes. The acid improves peak shape for the basic piperidine moiety.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation with Forced Degradation Samples:
-
Analyze the samples generated from the Forced Degradation Study (Protocol 2).
-
The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and any peaks from the stress-inducing reagents.[5][11] Adjust the gradient or mobile phase composition as needed to achieve baseline separation.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This study intentionally degrades the compound to identify potential degradants and degradation pathways.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: Use 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a UV light source (e.g., 254/365 nm) for 24 hours.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control sample.
-
If available, use LC-MS to obtain mass data on the new peaks to aid in their identification.
-
Part 4: Data Interpretation and Visualization
Data Summary: Example Forced Degradation Results
The table below illustrates how to summarize data from a stress testing study.
| Stress Condition | Incubation Time/Temp | % Degradation of Parent | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h / 60°C | ~5-10% | 4-hydroxymethyl-piperidine, Benzyl alcohol |
| 0.1 M NaOH | 24 h / 60°C | < 2% | Minimal degradation observed |
| 3% H₂O₂ | 8 h / RT | ~15-25% | N-oxide derivative, 4-hydroxymethyl-piperidine |
| Heat | 48 h / 80°C | ~5% | Minor unspecified degradants |
| UV Light | 24 h / RT | ~2-5% | Minor unspecified degradants |
Visualizing Degradation Pathways and Workflows
Caption: Figure 2: Experimental Workflow for a Forced Degradation Study.
Caption: Figure 3: Troubleshooting Logic for Stability Issues.
References
-
BIOSYNCE. (2023, December 2). Storage method of piperidine - Knowledge. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
Fraser, J. A., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV. [Link]
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. YouTube. [Link]
-
Kumar, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Arabian Journal of Chemistry. [Link]
-
Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. [Link]
- Google Patents. (n.d.).
-
Kumar, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]
-
ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]
-
RSC Publishing. (2022). Glycal mediated synthesis of piperidine alkaloids. [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
ResearchGate. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]
-
ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. [Link]
-
Akerele, J. O., & Che, F. N. (2016). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. biosynce.com [biosynce.com]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider when using 4-Benzyloxymethyl-piperidine
Welcome to the technical support center for 4-Benzyloxymethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile building block. By understanding the underlying chemical principles, you can optimize your synthetic routes, improve yields, and minimize impurities.
I. Overview of this compound: A Versatile Scaffold
This compound is a valuable intermediate in medicinal chemistry, frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas, including neurodegenerative diseases and cancer.[1][2][3] Its structure incorporates a nucleophilic secondary amine within the piperidine ring and a benzyl ether moiety, which can be a stable protecting group or a site for further functionalization. The piperidine scaffold itself is a common core in many approved pharmaceuticals.[4]
This guide will address potential side reactions and troubleshooting in key transformations involving this compound, namely N-alkylation, N-acylation, and modifications of the benzyloxy group.
II. Troubleshooting Guide & FAQs
A. N-Alkylation Reactions
Q1: My N-alkylation of this compound with an alkyl halide is slow or incomplete. What are the likely causes and solutions?
A1: Sluggish N-alkylation of piperidine derivatives can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Basicity: While this compound is a secondary amine and acts as a base, the reaction generates an acid (HX) that can protonate the starting material, rendering it non-nucleophilic. The accumulation of this ammonium salt can significantly slow down or halt the reaction.[5]
-
Steric Hindrance: While the substituent at the 4-position is not directly adjacent to the nitrogen, bulky alkyl halides may experience steric repulsion, slowing the reaction rate.
-
Solution: Increase the reaction temperature. If the substrate is thermally stable, heating can provide the necessary activation energy. Consider switching to a more reactive alkylating agent, such as an alkyl triflate or tosylate, which have better leaving groups.
-
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the transition state and reagents effectively.[5]
-
Troubleshooting: If using a less polar solvent like THF, consider switching to ACN or DMF. Be aware that DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.[7]
-
Q2: I'm observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A2: The formation of a quaternary ammonium salt arises from the dialkylation of the piperidine nitrogen. This is particularly problematic when the newly introduced N-alkyl group does not significantly increase steric hindrance.
-
Stoichiometry Control: The most straightforward approach is to use the piperidine derivative as the limiting reagent. However, this may not be practical if the alkylating agent is more valuable.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the piperidine and a base can maintain a low concentration of the alkylating agent, favoring mono-alkylation.[5] This ensures that the piperidine is in excess at any given point in the reaction mixture.[5]
Experimental Protocol: General Procedure for N-Alkylation
-
Dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in anhydrous ACN or DMF.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature to 50-70°C.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. N-Acylation Reactions
Q1: My N-acylation reaction is resulting in low yields. What factors should I consider?
A1: Low yields in N-acylation can be due to incomplete reaction, side reactions, or product degradation.
-
Acylating Agent Reactivity: The choice of acylating agent is critical. Acid chlorides and anhydrides are highly reactive. If using a less reactive carboxylic acid, an activating agent (e.g., HATU, HOBt/EDC) is necessary.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the acylating agent. The presence of a base (e.g., triethylamine, DIPEA) is typically required to neutralize the acid byproduct.
-
Side Reactions: The formation of byproducts can consume starting material.[8] For instance, if the acylating agent can react with the solvent, consider using an inert solvent like dichloromethane (DCM) or THF.[8]
Q2: Are there any specific side reactions to be aware of during N-acylation?
A2: Yes, several side reactions can occur:
-
Di-acylation: This is less common for piperidines compared to primary amines but can occur with highly reactive acylating agents or if other nucleophilic groups are present in the molecule.
-
Epimerization: If a stereocenter is present at the alpha-position to the nitrogen, basic conditions could potentially lead to epimerization.[8] While this compound does not have this issue, it's a crucial consideration for other substituted piperidines.
Logical Flow for Troubleshooting N-Acylation
Caption: Troubleshooting workflow for low-yielding N-acylation reactions.
C. Stability and Reactions of the Benzyloxy Group
Q1: I need to remove the benzyl group. What are the standard conditions, and are there any potential side reactions?
A1: The benzyl ether is typically cleaved by catalytic hydrogenation (hydrogenolysis).
-
Standard Conditions: The most common method is using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol.
-
Potential Side Reactions:
-
Incomplete Reaction: If the catalyst is poisoned or inactive, the reaction may not go to completion. Ensure the use of a fresh, high-quality catalyst.
-
Saturation of Aromatic Rings: While less common under standard conditions, prolonged reaction times or more forcing conditions (higher pressure/temperature) can lead to the reduction of other aromatic rings in your molecule.
-
Alternative Deprotection: If your molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), alternative deprotection methods might be necessary. Transfer hydrogenation using formic acid or ammonium formate as the hydrogen source can sometimes be milder.[9]
-
Q2: Under what conditions is the benzyloxymethyl group susceptible to degradation?
A2: The benzyloxymethyl group is generally stable to a wide range of conditions. However, there are some vulnerabilities:
-
Strong Acids: While more robust than a Boc group, prolonged exposure to strong acids at elevated temperatures can lead to cleavage.
-
Oxidizing Agents: The benzylic position is susceptible to oxidation.[10] Strong oxidizing agents can convert the benzylic CH₂ to a carbonyl or lead to cleavage.
-
Reductive Conditions: As mentioned, catalytic hydrogenation will cleave the benzyl ether.[9]
Reaction Pathway: Debenzylation and Potential Side Reaction
Caption: Hydrogenolysis of this compound.
III. Summary of Key Parameters
| Reaction Type | Key Parameters to Control | Common Side Reactions | Mitigation Strategies |
| N-Alkylation | Base, Solvent, Temperature, Rate of Addition | Quaternary salt formation | Use of a non-nucleophilic base, slow addition of alkylating agent |
| N-Acylation | Acylating agent reactivity, Anhydrous conditions | Reaction with solvent, Di-acylation | Use of inert solvents, stoichiometric control |
| Debenzylation | Catalyst activity, Hydrogen pressure, Reaction time | Incomplete reaction, Saturation of other rings | Use of fresh catalyst, careful monitoring of reaction |
IV. References
-
Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing. (2022).
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Method for preparing 4-piperidyl piperidine. Google Patents.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
-
Best solvent for FMOC removal. Reddit.
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. (2023).
-
Procedure for N-alkylation of Piperidine?. ResearchGate. (2017).
-
Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed.
-
An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate. Benchchem.
-
Preparation method of N-benzyl-4-piperidone. Google Patents.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
-
Technical Support Center: Optimizing Piperidine Acylation Reactions. Benchchem.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013).
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. (2025).
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
-
Methods for Removing the Fmoc Group.
-
N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. (2022).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
-
Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
-
1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111. PubChem.
-
Help with N-Alkylation gone wrong. Reddit.
Sources
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the N-functionalization of 4-Benzyloxymethyl-piperidine
Welcome to the dedicated technical support center for the N-functionalization of 4-benzyloxymethyl-piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful N-functionalization.
The piperidine moiety is a cornerstone in medicinal chemistry, and this compound offers a valuable scaffold with a readily modifiable nitrogen atom and a protected hydroxymethyl group for further elaboration. However, the path to its successful derivatization is not without its potential pitfalls. This guide is structured to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions in your synthetic endeavors.
I. General Considerations & Key Challenges
The N-functionalization of this compound, while conceptually straightforward, can be influenced by several factors. The secondary amine is nucleophilic, but its reactivity can be modulated by steric hindrance and the choice of reagents and conditions. A primary concern is the stability of the benzyl ether protecting group, which can be susceptible to cleavage under certain reductive or strongly acidic conditions.
II. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
A. N-Alkylation Reactions
N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. However, achieving clean, high-yielding reactions requires careful control of conditions.
Question 1: My N-alkylation of this compound is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Slow or incomplete N-alkylation is a common issue that can often be traced back to several key factors:
-
Insufficient Basicity: The reaction of an alkyl halide with the piperidine generates a hydrohalic acid (e.g., HBr, HCl). This acid protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[1][2]
-
Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be effective.[1]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is directly related to the quality of its leaving group.
-
Solution: If you are using an alkyl chloride, switching to the more reactive alkyl bromide or iodide will significantly accelerate the reaction.[1]
-
-
Steric Hindrance: While the 4-substituent in your substrate is relatively remote, bulky alkylating agents can still present steric challenges.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Alternatively, using a more reactive alkylating agent (e.g., a triflate) may be necessary.[1]
-
-
Solvent Effects: The choice of solvent plays a crucial role in reaction kinetics.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation as they can stabilize charged intermediates formed during the Sₙ2 reaction.[1]
-
Question 2: I'm observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?
Answer:
The formation of a quaternary ammonium salt is a result of the product N-alkylated piperidine being further alkylated by the electrophile. This is particularly problematic with highly reactive alkylating agents.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize over-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally via a syringe pump, maintains a low concentration of the electrophile in the reaction mixture. This favors the mono-alkylation of the more abundant starting secondary amine.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the propensity for the second alkylation to occur.[1]
B. N-Acylation Reactions
N-acylation introduces a carbonyl moiety, a key functional group in many pharmaceutical compounds. While generally efficient, these reactions can also present challenges.
Question 3: My N-acylation of this compound is not going to completion. What should I try?
Answer:
Incomplete acylation can often be resolved by considering the reactivity of the acylating agent and the reaction conditions.
-
Reactivity of the Acylating Agent: Acyl chlorides are generally more reactive than their corresponding acid anhydrides.
-
Solution: If you are using an acid anhydride and observing low conversion, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]
-
-
Presence of a Base: A base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride).
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can also serve as the solvent.[1]
-
-
Reaction Temperature: Some acylations may require thermal energy to proceed at a practical rate.
C. Reductive Amination
Reductive amination is a powerful method for N-alkylation using aldehydes or ketones.
Question 4: I am attempting a reductive amination with this compound and an aldehyde, but the yield is low. What are the critical parameters to optimize?
Answer:
Successful reductive amination hinges on the delicate balance between the formation of the iminium ion intermediate and its subsequent reduction.
-
Choice of Reducing Agent: The choice of reducing agent is critical. It should be mild enough not to reduce the starting aldehyde or ketone but reactive enough to reduce the iminium ion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion and tolerant of a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.
-
-
Reaction pH: The pH of the reaction medium is crucial for the formation of the iminium ion.
-
Solution: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid. The acid catalyzes the formation of the iminium ion.
-
-
Potential for Benzyl Ether Cleavage: Be mindful that some reductive conditions, particularly those employing catalytic hydrogenation with palladium on carbon (Pd/C) and H₂, can lead to the cleavage of the benzyl ether protecting group.[4][5]
-
Solution: Prioritize hydride-based reducing agents like STAB over catalytic hydrogenation if the preservation of the benzyl ether is critical. If catalytic hydrogenation is necessary, carefully screen catalysts and conditions (e.g., using a poisoned catalyst) to minimize debenzylation.
-
D. Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[6]
Question 5: My Buchwald-Hartwig amination of this compound with an aryl halide is giving low yields. How can I optimize this reaction?
Answer:
The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[6][7][8]
-
Catalyst and Ligand Selection: The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system.
-
Solution: For secondary amines like this compound, bulky, electron-rich phosphine ligands are generally preferred. Examples include XPhos, SPhos, and BrettPhos.[8] The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is also important. Pre-formed catalysts can also be highly effective.
-
-
Base Selection: A suitable base is required to facilitate the deprotonation of the piperidine and the formation of the active palladium-amido complex.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.
-
Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are commonly used.
-
-
Reaction Temperature: These reactions often require elevated temperatures to proceed efficiently.
-
Solution: Temperatures in the range of 80-110 °C are typical.[7] Monitor the reaction for any signs of decomposition of starting materials or products at these temperatures.
-
III. Data Summary and Recommended Conditions
The following tables provide a summary of typical starting conditions for various N-functionalization reactions of this compound. These should be considered as starting points for your optimization.
Table 1: N-Alkylation Conditions
| Parameter | Recommended Condition | Notes |
| Alkylating Agent | Alkyl bromide or iodide (1.0 eq) | More reactive than chlorides.[1] |
| Base | K₂CO₃ or DIPEA (1.5-2.0 eq) | Essential to scavenge acid.[1] |
| Solvent | MeCN or DMF | Polar aprotic solvents are preferred.[1] |
| Temperature | Room temp. to 80 °C | Increase for less reactive halides. |
| Stoichiometry | Piperidine (1.1-1.2 eq) | To minimize over-alkylation.[1] |
Table 2: N-Acylation Conditions
| Parameter | Recommended Condition | Notes |
| Acylating Agent | Acyl chloride or anhydride (1.1 eq) | Acyl chlorides are more reactive.[1] |
| Base | Et₃N or Pyridine (1.2 eq) | Pyridine can also be used as solvent.[1] |
| Catalyst | DMAP (catalytic) | For reactions with anhydrides.[1] |
| Solvent | CH₂Cl₂ or THF | Anhydrous conditions are important. |
| Temperature | 0 °C to room temp. | Exothermic reaction, initial cooling is advised. |
Table 3: Reductive Amination Conditions
| Parameter | Recommended Condition | Notes |
| Carbonyl Compound | Aldehyde or Ketone (1.0 eq) | |
| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq) | Selective for the iminium ion. |
| Solvent | Dichloroethane (DCE) or CH₂Cl₂ | |
| Additive | Acetic Acid (catalytic) | To facilitate iminium ion formation. |
| Temperature | Room temp. |
Table 4: Buchwald-Hartwig N-Arylation Conditions
| Parameter | Recommended Condition | Notes |
| Aryl Halide | Aryl bromide or chloride (1.0 eq) | Aryl triflates can also be used. |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are key.[8] |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Anhydrous and de-gassed. |
| Temperature | 80-110 °C | [7] |
IV. Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.1 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9]
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.
Diagrams and Visualizations
Caption: Overview of N-functionalization routes for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Benzyloxymethyl-piperidine
Welcome to the technical support center for the synthesis and purification of 4-Benzyloxymethyl-piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable intermediate in high purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Understanding the Challenge: Common Synthetic Route & Anticipated Impurities
The most direct synthesis of this compound is a Williamson ether synthesis, typically involving the reaction of 4-Piperidinemethanol with a benzylating agent like benzyl bromide (BnBr) in the presence of a base.[1][2] While straightforward, this reaction's main challenge lies in the nucleophilicity of the piperidine nitrogen, which competes with the hydroxyl group, leading to a predictable set of impurities.
A successful purification strategy begins with understanding the potential contaminants in your crude product.
Typical Reaction Scheme:
Primary Impurity Profile:
| Impurity Name | Structure | Origin | Key Physicochemical Properties |
| Unreacted Starting Materials | |||
| 4-Piperidinemethanol | (HO-CH₂-Piperidine) | Incomplete reaction | High polarity, basic, water-soluble |
| Benzyl Bromide | (Ph-CH₂-Br) | Incomplete reaction | Non-polar, neutral, lachrymator |
| Alkylation Byproducts | |||
| 1-Benzyl-4-(hydroxymethyl)piperidine | (HO-CH₂-Piperidine-N-Bn) | N-alkylation of starting material | Medium polarity, basic |
| 1-Benzyl-4-(benzyloxymethyl)piperidine | (BnO-CH₂-Piperidine-N-Bn) | N-alkylation of the desired product | Low polarity, basic |
| Reagent-Related Impurities | |||
| Benzyl Alcohol | (Ph-CH₂-OH) | Hydrolysis of Benzyl Bromide | Medium polarity, neutral |
| Dibenzyl Ether | (Ph-CH₂-O-CH₂-Ph) | Self-condensation of benzylating agent | Very low polarity, neutral |
Frequently Asked Questions (FAQs)
Q1: My post-reaction Thin Layer Chromatography (TLC) shows at least three new basic spots. What are they likely to be?
This is a classic profile for this reaction. Assuming you are using a standard silica plate and staining with an agent like potassium permanganate or ninhydrin[3], the spots correspond to the different basic piperidine derivatives formed. Based on polarity (from most polar to least polar):
-
Highest Rf (Least Polar): The N,O-dibenzylated byproduct, 1-Benzyl-4-(benzyloxymethyl)piperidine.
-
Intermediate Rf: Your desired O-benzylated product, this compound.
-
Lower Rf: The N-benzylated byproduct, 1-Benzyl-4-(hydroxymethyl)piperidine.
-
Baseline Spot (Most Polar): Unreacted 4-Piperidinemethanol.
Q2: How can I most effectively remove the unreacted, water-soluble 4-Piperidinemethanol?
An acid-base extraction is the most efficient method.[4] By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), all basic piperidine compounds will be protonated and move into the aqueous layer. Neutral impurities, such as dibenzyl ether, will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent will recover a concentrated mixture of all the basic piperidine derivatives, free from the neutral impurities.
Q3: What is the best way to separate the desired O-alkylated product from the N,O-dibenzylated byproduct?
Flash column chromatography is the standard and most effective method.[5] These compounds are separable on silica gel, but their Rf values can be close. The key is to use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Crucially, adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent is essential to prevent peak tailing and improve resolution.
Q4: My final product is a colorless oil, but it turns yellow or brown over time. What causes this and how can I fix it?
This discoloration is typically due to the slow oxidation of the secondary amine of the piperidine ring.[4] Amines are susceptible to air oxidation, which forms colored impurities.
-
Prevention: Store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator.
-
Remediation: If the product is only slightly discolored, it can often be re-purified by a quick pass through a short plug of silica gel or by re-dissolving in an organic solvent, treating with activated carbon, and filtering.
Q5: Can I purify my final product by recrystallization?
While the freebase of this compound is often an oil, it can be effectively purified to very high levels by converting it to a crystalline salt.[6] Forming the hydrochloride (HCl) or hydrobromide (HBr) salt by treating a solution of the purified base with HCl or HBr in a solvent like ether or isopropanol often yields a stable, crystalline solid that can be recrystallized from solvents like ethanol, isopropanol, or acetonitrile.[4][6][7]
In-Depth Troubleshooting & Purification Protocols
Guide 1: Initial Workup via Acid-Base Extraction
The Challenge: Your crude reaction mixture is a complex blend of basic products/byproducts, neutral impurities (dibenzyl ether), and potentially acidic traces from the reaction. The goal is to isolate a clean fraction of only the basic components.
The Principle (Causality): This technique leverages the basicity of the piperidine nitrogen. In an acidic aqueous environment (pH < 2), the nitrogen is protonated to form an ammonium salt. This ionic salt is highly soluble in water and insoluble in most organic solvents. Neutral organic compounds, like dibenzyl ether, lack this property and remain in the organic phase.[4]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 20 mL per 1 g of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains all your piperidine derivatives as hydrochloride salts. The upper organic layer contains neutral impurities.
-
Back-Extraction (Optional but Recommended): To ensure full recovery, wash the organic layer again with a fresh portion of 1M HCl (0.5x volume). Combine this second aqueous wash with the first.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is strongly basic (pH > 12, check with pH paper). You may observe the solution becoming cloudy as the free bases precipitate or form an oil.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated free bases with three portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude mixture of basic piperidines.
Visualization: Extraction Workflow
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Addressing Solubility Challenges of 4-Benzyloxymethyl-piperidine
Welcome to the technical support center for 4-Benzyloxymethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues encountered during experimental work. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address common challenges, explaining the scientific principles behind each troubleshooting step.
Understanding this compound
This compound is a versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring, a benzyl group, and an ether linkage, results in a unique physicochemical profile that dictates its behavior in various solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification and formulation protocols.
Physicochemical Properties Overview
The solubility of a compound is fundamentally governed by its structure. The key properties of this compound are summarized below, providing a foundation for predicting its solubility behavior. The molecule contains both hydrophobic regions (two benzyl rings) and polar functionalities (the ether oxygen and the basic nitrogen of the piperidine ring), making its solubility highly dependent on the chosen solvent system.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO | [1] |
| Molecular Weight | 295.4 g/mol | [1] |
| Calculated XLogP3 | 3.8 | [1] |
| Appearance | Predicted to be a liquid or low-melting solid | N/A |
| pKa (Conjugate Acid) | ~11.2 (Estimated from Piperidine) | [2][3] |
Note: The XLogP3 value of 3.8 indicates moderate lipophilicity, suggesting a preference for organic solvents over aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues related to dissolving this compound.
Q1: What is the general solubility profile of this compound in common organic solvents?
A1: Based on its moderately lipophilic structure, this compound is expected to be soluble in a wide range of organic solvents, following the "like dissolves like" principle.[4] Its solubility is dictated by the balance between its large nonpolar surface area (benzyl groups) and the polar ether and amine functionalities. The piperidine nitrogen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.[5]
Predicted Qualitative Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Favorable dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Good balance of polarity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble | Strong dipole moments effectively solvate the molecule. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | Capable of hydrogen bonding with the piperidine nitrogen.[6] |
| Esters | Ethyl Acetate | Soluble | Moderate polarity aligns well with the solute. |
| Hydrocarbons | Hexane, Heptane, Toluene | Sparingly Soluble to Insoluble | The molecule's polar groups limit solubility in nonpolar solvents.[7] |
| Aqueous | Water | Insoluble | The large hydrophobic structure dominates.[8] |
Q2: I'm struggling to dissolve this compound in a hydrocarbon solvent like hexane. What's the issue and what should I do?
A2: The difficulty arises from a polarity mismatch. While this compound has significant nonpolar character from its two benzyl groups, the presence of the polar ether oxygen and the basic nitrogen on the piperidine ring makes it too polar to dissolve well in purely nonpolar solvents like hexane.[7]
Troubleshooting Workflow:
-
Introduce Polarity: The most effective first step is to switch to a more polar solvent. Try a solvent from the "Ethers" or "Esters" class, such as Tetrahydrofuran (THF) or Ethyl Acetate.
-
Use a Co-Solvent: If you must use a hydrocarbon for your reaction, consider adding a small amount of a more polar co-solvent. For example, adding 5-10% THF or isopropanol to your hexane may be sufficient to achieve dissolution.
-
Gentle Heating: Gently warming the mixture can increase solubility. However, always ensure the compound is stable at the elevated temperature and perform this in a well-ventilated fume hood.
Q3: How does the basicity of the piperidine nitrogen affect its solubility, and can I use this property to my advantage?
A3: The lone pair of electrons on the piperidine nitrogen makes it a weak base.[5] This property is critical as it allows for pH-dependent solubility manipulation. In acidic conditions, the nitrogen atom can be protonated to form a piperidinium salt.[2] This salt is an ionic species and is significantly more polar than the neutral "free base" form.
Practical Application: If you need to dissolve this compound in a polar protic solvent (like water for an extraction or a protic solvent for a reaction), you can add a dilute acid (e.g., 1 M HCl). The resulting salt will exhibit dramatically increased solubility in polar media.[9] This is a standard technique used in workup procedures to separate basic compounds like amines from neutral or acidic components by washing with an aqueous acid solution.[9][10]
Q4: My compound precipitates when I dilute a DMSO stock solution into an aqueous buffer for a biological assay. How can I fix this?
A4: This is a very common problem known as "crashing out," which occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into a system where it has poor solubility (the aqueous buffer).
Recommended Solutions: [11]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can prevent the final concentration in the aqueous buffer from exceeding the solubility limit.
-
Use a Co-Solvent in the Buffer: If your assay permits, adding a small percentage of an organic solvent (e.g., 1-5% ethanol or DMSO) to the final aqueous buffer can help keep the compound in solution.
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions. Prepare them fresh from the organic stock immediately before each experiment to minimize precipitation over time.
-
Consider Advanced Formulation: For persistent issues, more advanced techniques like using cyclodextrins to form inclusion complexes can enhance the apparent aqueous solubility of a compound.[2][12]
Experimental Protocols
For accurate and reproducible results, it is essential to determine the solubility of this compound in your specific solvent system.
Protocol 1: Rapid Qualitative Solubility Determination
This method provides a quick assessment of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.[4][13]
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1 dram)
-
Selected solvents
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
After each addition, cap the tube and vortex for 10-20 seconds.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
Record your observation as "Soluble" (no visible particles), "Sparingly Soluble" (some particles remain), or "Insoluble" (most or all of the compound remains undissolved).
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.[14][15]
Materials:
-
This compound
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator (e.g., set to 25 °C)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial to create a slurry. The key is to ensure solid material remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker (25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 4 hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any microscopic particles.
-
Quantification: Accurately dilute the filtered solution to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration based on the dilution factor. The resulting value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Illustrative Quantitative Solubility Data (Predicted)
The following table provides estimated quantitative solubility values to guide initial experimental design. These are not experimentally verified data for this compound but are based on the behavior of structurally analogous compounds.[14] Experimental determination is strongly recommended for all critical applications.
| Solvent | Predicted Solubility (mg/mL) at 25°C |
| Dichloromethane | > 100 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Methanol | 50 - 100 |
| Tetrahydrofuran (THF) | > 50 |
| Ethyl Acetate | 20 - 50 |
| Hexane | < 1 |
| Water | < 0.01 |
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
- ChemBK. (2024). N-benzylpiperidine.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (2023). Solubility of Organic Compounds.
- ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
- Solubility of Things. (n.d.). Piperidine.
- Wikipedia. (n.d.). Piperidine.
- Solubility of Things. (n.d.). 4-Benzylpiperidine.
- University of Rochester. (n.d.). Workup: Amines.
- A-Level Chemistry Revision Notes. (n.d.). Structure and Properties of Amines.
- Khan Academy. (2025). Physical properties of amines.
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
Sources
- 1. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Workup [chem.rochester.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 4-Benzyloxymethyl-piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Benzyloxymethyl-piperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth, field-proven insights into catalyst selection and troubleshooting to help you navigate the complexities of your synthesis, ensuring efficiency, selectivity, and high yields.
The primary and most atom-economical route to this compound is the catalytic hydrogenation of its aromatic precursor, 4-(Benzyloxymethyl)pyridine.[1] The central challenge in this transformation is achieving selective reduction of the pyridine ring without cleaving the labile benzylic C-O bond of the ether protecting group. This guide focuses on addressing this critical selectivity issue through careful catalyst and parameter selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of pyridine derivatives?
The hydrogenation of the stable pyridine ring is a challenging reaction that often requires robust catalytic systems.[2][3] The most commonly employed heterogeneous catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on Carbon (Rh/C), Rhodium(III) oxide (Rh₂O₃), and Palladium on Carbon (Pd/C).[3] Each catalyst presents a unique profile of activity and selectivity. Rhodium-based catalysts, for instance, are often highly active and can operate under milder conditions, while PtO₂ is a versatile and widely used option.[2][4]
Q2: Why is an acidic solvent like glacial acetic acid often recommended for this reaction?
The aromaticity of the pyridine ring makes it resistant to reduction.[5] In many cases, hydrogenation requires activation of the substrate.[6] Using a protic acid solvent like glacial acetic acid protonates the pyridine nitrogen, forming a pyridinium salt. This salt is more readily reduced than the neutral pyridine, enhancing the catalyst's activity and allowing the reaction to proceed under more moderate conditions.[4][6] While effective, this acidic medium can also increase the risk of reactor corrosion and complicates the workup.[6]
Q3: What is the primary side reaction of concern when synthesizing this compound via hydrogenation?
The most significant side reaction is the hydrogenolysis (cleavage) of the benzyloxymethyl group to form 4-methylpiperidine and toluene. This occurs because the benzylic C-O bond is susceptible to cleavage under catalytic hydrogenation conditions, particularly with highly active catalysts like Palladium on Carbon (Pd/C).[7][8] Therefore, catalyst selection is paramount to favor ring reduction over debenzylation.
Catalyst Selection Guide
Choosing the right catalyst is the most critical decision for this synthesis. The goal is to maximize the rate of pyridine ring saturation while minimizing the rate of hydrogenolysis of the benzyl ether.
Comparative Catalyst Performance
| Catalyst | Typical Conditions | Pros | Cons & Causality |
| PtO₂ (Adams') | 50-70 bar H₂, Acetic Acid, RT | Good general activity for pyridine reduction.[4] Less prone to causing dehalogenation, suggesting milder activity towards hydrogenolysis compared to Pd/C.[7] | Can require significant hydrogen pressure and acidic conditions to overcome the ring's aromaticity.[4] Activity can be inconsistent between batches. |
| Rh/C or Rh₂O₃ | 5 bar H₂, 40 °C, TFE or other solvents | Highly active, often allowing for milder reaction conditions (lower pressure and temperature).[2] Broad functional group tolerance.[2] Generally provides good selectivity, favoring ring reduction. | Rhodium catalysts are typically more expensive than palladium or platinum alternatives. May still cause some hydrogenolysis under harsh conditions. |
| Pd/C | Variable | Highly active for many hydrogenations.[8] | Not Recommended. Pd/C is exceptionally efficient at catalyzing hydrogenolysis, leading to significant debenzylation and formation of undesired byproducts.[7][8] |
| Raney-Ni | High Temp & Pressure | Inexpensive. | Generally requires harsh conditions (high temperatures and pressures) which can lead to side reactions and decomposition.[9][10] Poses safety risks due to its pyrophoric nature. |
Recommendation: For the synthesis of this compound, Rhodium-based catalysts (Rh/C or Rh₂O₃) are the preferred choice due to their high activity under mild conditions, which favors the desired chemoselectivity.[2] Platinum oxide (PtO₂) is a viable second option, though it may require more forceful conditions.[4]
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section addresses common issues in a question-and-answer format to guide your troubleshooting efforts.
Problem 1: Low to no conversion of the starting material.
-
Question: My reaction shows very little consumption of the 4-(Benzyloxymethyl)pyridine starting material after 24 hours. What could be the cause?
-
Answer & Solutions:
-
Catalyst Poisoning/Deactivation: The catalyst's active sites can be blocked by impurities. Sulfur or nitrogen-containing compounds from previous steps are common poisons.[5]
-
Solution: Ensure the purity of your starting material and solvents. Use a fresh batch of catalyst or increase the catalyst loading.[7]
-
-
Insufficient Hydrogen Pressure or Mass Transfer: The reaction is dependent on the effective interaction of hydrogen gas, the substrate, and the catalyst.
-
Solution: Incrementally increase the hydrogen pressure. Ensure vigorous stirring to improve gas-liquid mixing and suspend the catalyst effectively.[7]
-
-
Reaction Temperature is Too Low: The initial energy may be insufficient to overcome the activation energy of the reaction.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[5]
-
-
Inactive Catalyst: The batch of catalyst may have lost its activity due to improper storage or age.
-
Solution: Test the catalyst on a known, reliable reaction (e.g., hydrogenation of styrene) to verify its activity.[7]
-
-
Problem 2: The reaction stalls, leaving partially hydrogenated intermediates.
-
Question: My analysis (GC-MS or NMR) shows the presence of tetrahydropyridine intermediates, but the reaction won't proceed to completion. Why?
-
Answer & Solutions:
-
Incomplete Reaction Time: The reaction may simply need more time to fully reduce all intermediates.
-
Solution: Increase the reaction time and continue to monitor progress.[7]
-
-
Progressive Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction before all substrate molecules are fully reduced.
-
Solution: Add a fresh portion of the catalyst to the reaction mixture to drive it to completion.[7]
-
-
Problem 3: The desired product is formed, but with significant debenzylation byproduct.
-
Question: I am successfully forming this compound, but I am also getting a large amount of 4-methylpiperidine. How can I improve selectivity?
-
Answer & Solutions:
-
Inappropriate Catalyst Choice: As discussed, catalysts like Pd/C are highly prone to causing hydrogenolysis.
-
Solution: Switch to a catalyst less prone to this side reaction, such as Rh/C or Rh₂O₃ .[2] If using PtO₂, ensure conditions are as mild as possible.
-
-
Harsh Reaction Conditions: High temperatures and pressures can promote the undesired hydrogenolysis pathway.
-
Solution: Reduce the reaction temperature and pressure. Monitor the reaction closely to stop it as soon as the starting material is consumed to avoid over-reduction.[5]
-
-
Solvent Effects: The choice of solvent can influence selectivity.
-
Solution: While acetic acid is often used for activation, consider screening other solvents like trifluoroethanol (TFE) or ethanol, which have been shown to be effective with rhodium catalysts under milder conditions.[2]
-
-
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard operational sequence for the catalytic hydrogenation of a pyridine derivative.
Caption: Experimental workflow for catalytic hydrogenation.
Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path for diagnosing and resolving issues related to poor reaction yield.
Caption: Troubleshooting decision tree for low yield.
Experimental Protocols
Protocol: Selective Hydrogenation using Rhodium on Carbon (Rh/C)
This protocol is optimized for selectivity to minimize debenzylation.
-
Reactor Setup: In a high-pressure reactor vessel, add 4-(Benzyloxymethyl)pyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as trifluoroethanol (TFE) or ethanol.
-
Catalyst Addition: Carefully add 5% Rhodium on Carbon (1-2 mol%) under an inert atmosphere.
-
Reaction Execution:
-
Seal the reactor and purge the system thoroughly with nitrogen or argon.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture vigorously at 40 °C.[2]
-
Monitor the reaction progress by GC-MS or TLC until the starting material is fully consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Dilute the reaction mixture with methanol and carefully filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography or distillation if necessary.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015).
- ResearchGate. (n.d.).
- Kattel, S., et al. (n.d.).
- BenchChem. (2025).
- University of Liverpool Repository. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- BenchChem. (2025).
- Zhang, Z., et al. (n.d.).
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem., 66, 2487-2492.
- Imler, G. H., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central.
- Li, W., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- ResearchGate. (n.d.).
- Nevado, C., et al. (n.d.).
- DTIC. (2025). Piperidine Synthesis.
- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis.
- Wikipedia. (n.d.). 4-Benzylpiperidine.
- Sciencemadness Discussion Board. (2005). Synthesis of piperdine.
- BenchChem. (n.d.). 4-(Benzyloxy)piperidine.
- ResearchGate. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and....
- YouTube. (2024).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
4-Benzyloxymethyl-piperidine deprotection methods that avoid side products
From the Desk of the Senior Application Scientist
Welcome to the technical support center for handling 4-benzyloxymethyl-piperidine derivatives. The O-benzyl group is an excellent choice for protecting the primary alcohol of 4-(hydroxymethyl)piperidine due to its general stability. However, its removal, or deprotection, can present significant challenges. Incomplete reactions, catalyst poisoning, and undesired side reactions are common hurdles that can impact yield, purity, and project timelines.
This guide is designed to provide you with a deeper understanding of the mechanistic principles at play and to offer practical, field-proven solutions to navigate these challenges effectively. We will explore the nuances of the most common deprotection strategies, focusing on how to avoid the formation of side products and ensure a clean, efficient conversion to your desired 4-(hydroxymethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting a this compound?
The two most prevalent and effective strategies for cleaving the benzyl ether are catalytic hydrogenolysis and certain acidic conditions.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method. It involves the use of a palladium catalyst (e.g., Palladium on Carbon, Pd/C) with a hydrogen source to cleave the C-O bond of the benzyl ether, yielding the desired alcohol and toluene as a byproduct.[1][2]
-
Catalytic Transfer Hydrogenation (CTH): A variation of hydrogenolysis, CTH avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in the reaction mixture.[3] Common donors include ammonium formate, formic acid, or cyclohexene.[4][5] This method is often lauded for its operational simplicity and safety.
-
Acid-Mediated Cleavage: Strong Lewis or Brønsted acids, such as boron tribromide (BBr₃), boron trichloride (BCl₃), or hydrobromic acid (HBr), can also effect cleavage.[6][7] This approach is typically reserved for substrates that are incompatible with hydrogenation conditions, as it is significantly harsher and less chemoselective.[8]
Q2: My hydrogenolysis reaction is notoriously slow or stalls completely. What's happening?
This is the most frequently encountered issue. The primary culprit is catalyst poisoning. The basic nitrogen atom of the piperidine ring can coordinate strongly to the palladium catalyst surface, blocking the active sites required for hydrogenolysis.[4][6]
To troubleshoot this, consider the following:
-
Acidification: Adding a stoichiometric equivalent of a mild acid (e.g., acetic acid, HCl) protonates the piperidine nitrogen.[9][10] The resulting ammonium salt is far less likely to bind to and poison the catalyst, often dramatically improving reaction rates.
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for substrates containing basic nitrogens.[6][9] It is generally more robust against poisoning and can facilitate debenzylation under milder conditions.
-
Reaction Conditions: Ensure vigorous stirring to overcome mass transfer limitations in the three-phase system (solid catalyst, liquid solution, hydrogen gas).[2] Increasing hydrogen pressure or reaction temperature can also accelerate the reaction, but must be balanced against the risk of side reactions.
Q3: Besides an incomplete reaction, what are the most common side products I should watch for?
The primary side product is often the starting material itself. However, other transformations can occur:
-
N-Benzylation: If the piperidine nitrogen is unprotected (an NH group), it can be benzylated by benzyl fragments generated during the reaction, though this is less common under standard hydrogenolysis conditions.
-
Reduction of Other Functional Groups: If your molecule contains other reducible moieties (e.g., alkenes, alkynes, Cbz groups, azides, or even other aromatic rings), they may be reduced concurrently.[7][11] Careful selection of catalysts and conditions is crucial for achieving chemoselectivity.
-
Ring Saturation: Under harsh conditions (high pressure, high temperature, prolonged reaction times), the benzyl group's aromatic ring can be hydrogenated to a cyclohexylmethyl group before cleavage occurs.[12]
Q4: How can I selectively deprotect the benzyl ether without touching other reducible groups on my molecule?
Achieving chemoselectivity is a delicate balance of catalyst activity and reaction conditions.
-
Catalyst Modifiers: The addition of certain inhibitors can selectively suppress the hydrogenolysis of benzyl ethers while allowing other reductions to proceed. Additives like ammonia, pyridine, or ammonium acetate have been shown to be highly effective inhibitors for benzyl ether cleavage.[11] This allows for the selective reduction of groups like azides or Cbz groups in the presence of a benzyl ether.
-
Catalytic Transfer Hydrogenation (CTH): CTH can sometimes offer different selectivity profiles compared to standard hydrogenolysis. Experimenting with different hydrogen donors (e.g., ammonium formate vs. cyclohexadiene) may provide the desired outcome.[3]
-
Orthogonal Protection Strategy: The most robust solution is to plan your synthesis with orthogonal protecting groups.[13][14] If you anticipate issues with benzyl ether removal, consider protecting the alcohol with a group that is removed under completely different conditions (e.g., a silyl ether like TBDMS, which is removed by fluoride).
Troubleshooting Guide: Common Scenarios
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Rationale |
| Reaction stalls; TLC shows a mix of starting material and product. | 1. Catalyst Poisoning: The piperidine nitrogen is deactivating the Pd catalyst.[4] 2. Insufficient Hydrogen: Poor H₂ delivery or a leak in the system. 3. Poor Quality Catalyst: The catalyst may be old or partially oxidized. | 1. Add Acid: Introduce 1.0-1.1 equivalents of acetic acid or HCl (as a solution in dioxane/MeOH) to form the piperidinium salt, preventing it from binding to the catalyst.[9] 2. Switch Catalyst: Use Pearlman's catalyst (20% Pd(OH)₂/C), which is more resistant to amine poisoning.[6] 3. Increase Pressure/Agitation: Increase H₂ pressure (e.g., from balloon to 50 psi) and ensure very rapid stirring.[2] 4. Use Fresh Catalyst: Always use fresh, high-quality catalyst for difficult substrates. |
| A new, less polar spot appears on TLC; mass spec confirms loss of oxygen but retention of the benzyl group. | Hydrogenolysis of the C-O Bond: The benzylic alcohol intermediate may have undergone further reduction, cleaving the hydroxyl group entirely. | 1. Milder Conditions: Reduce temperature and pressure. Avoid overly acidic conditions which can promote this side reaction. 2. Change Solvent: Solvents can influence reactivity. If using ethanol, try methanol or ethyl acetate. 3. Consider CTH: Catalytic transfer hydrogenation with ammonium formate is often milder and can prevent over-reduction.[3] |
| Desired product is formed, but another reducible group (e.g., an olefin) is also reduced. | Lack of Chemoselectivity: The catalyst and conditions are too reactive for the desired selective transformation. | 1. Use Inhibitors: If the other group is more readily reduced (e.g., Cbz), you can sometimes add an inhibitor like pyridine to slow the benzyl ether cleavage specifically.[11] 2. Alternative Methods: Switch to a non-reductive cleavage method if possible, such as using BCl₃ at low temperature, provided the rest of your molecule is stable to strong Lewis acids.[7] |
Visualizing the Process
A logical approach to selecting your deprotection strategy is crucial for success.
Caption: Desired reaction versus common side pathways.
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
Causality: This method is often the best starting point. It avoids handling hydrogen gas and the in-situ generation of hydrogen from ammonium formate is often gentle, preventing over-reduction.
-
Reaction Setup: To a solution of N-protected this compound (1.0 eq) in methanol (approx. 0.1 M concentration), add 10% Palladium on Carbon (10-20 mol% by weight).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with methanol and filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry. Quench the catalyst on the Celite with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods (e.g., column chromatography or acid-base extraction) to remove ammonium salts and yield the deprotected alcohol.
Protocol 2: Optimized Hydrogenolysis with Pearlman's Catalyst
Causality: This protocol is designed for substrates that are resistant to CTH or where catalyst poisoning is severe. Pearlman's catalyst provides higher activity, and the addition of acid prevents catalyst deactivation by the basic piperidine nitrogen.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the this compound derivative (1.0 eq) in ethanol or methanol (0.1 M).
-
Acidification: Add one equivalent of acetic acid to the solution and stir for 5 minutes.
-
Catalyst Addition: Carefully add Pearlman's Catalyst (20% Pd(OH)₂/C, 5-10 mol% Pd).
-
Hydrogen Atmosphere: Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere. For more stubborn substrates, a hydrogenation vessel pressurized to 50 psi may be required.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Isolation: Follow steps 4 and 5 from Protocol 1 for catalyst removal and product isolation.
References
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. [Link]
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10393-10404. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-111). Academic Press.
-
ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3447. [Link]
- Bieg, T., & Szeja, W. (1985).
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link]
- Google Patents. Method for preparing 4-piperidyl piperidine.
-
Journal of the American Chemical Society. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]
-
ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
YouTube. benzyl ether cleavage. [Link]
-
ResearchGate. Deprotection of benzyl in ether substrates. [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]
-
Reddit. Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound?. [Link]
-
ResearchGate. Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. [Link]
-
Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link]
-
ResearchGate. A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Benzyloxymethyl-piperidine
Introduction: In the landscape of medicinal chemistry and drug development, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The functionalization of the piperidine ring is a critical step in modifying a molecule's pharmacological properties. 4-Benzyloxymethyl-piperidine, in particular, serves as a key intermediate, where the benzyl group acts as a stable, bulky protecting group or as a pharmacophoric element itself. Given its role, confirming the successful synthesis and purity of this compound is non-negotiable. Any ambiguity, such as the presence of unreacted starting materials, can have cascading negative effects on downstream reactions and biological assays.
This guide provides an in-depth, comparative analysis of the spectroscopic data required to unambiguously confirm the structure of this compound. We will contrast its spectral features with those of common precursors and alternatives, namely 4-Hydroxymethylpiperidine and N-Boc-4-hydroxymethylpiperidine , providing the causal logic behind the observed data and self-validating experimental protocols.
The Synthetic Context: Why Comparison is Crucial
A common route to synthesizing this compound is the Williamson ether synthesis, reacting 4-Hydroxymethylpiperidine with a benzyl halide (e.g., benzyl bromide) under basic conditions.[2] This context is critical because the primary potential impurity is the unreacted starting material, 4-Hydroxymethylpiperidine. Therefore, our analytical methods must be robust enough to clearly distinguish the product from this key precursor.
Part 1: Spectroscopic Fingerprint of this compound
To confirm the identity of the target compound, we rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments. The key diagnostic signals for this compound are the appearance of the benzyl group protons and the corresponding shift of the methylene protons adjacent to the newly formed ether linkage.
-
Aromatic Protons (δ ~7.2-7.4 ppm): The five protons on the phenyl ring of the benzyl group typically appear as a complex multiplet in this region. Their presence is the most definitive indicator of successful benzylation.
-
Benzylic Protons (-O-C H₂-Ph, δ ~4.5 ppm): These two protons appear as a characteristic singlet. They are deshielded by the adjacent oxygen and the aromatic ring, causing them to resonate significantly downfield.
-
Ether-linked Methylene Protons (-C H₂-O-, δ ~3.3 ppm): The two protons on the piperidine ring's side chain, now linked to the benzyl group via an ether bond, are shifted downfield compared to their position in the starting alcohol. They typically appear as a doublet.
-
Piperidine Ring Protons (δ ~1.2-3.0 ppm): The protons on the piperidine ring itself will appear as a series of complex multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (C2 and C6) are the most deshielded and appear further downfield.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum corroborates the ¹H NMR data by showing the signals for all unique carbon atoms in the molecule.
-
Aromatic Carbons (δ ~127-138 ppm): The carbons of the phenyl ring will appear in the characteristic aromatic region. The quaternary carbon attached to the benzylic methylene group will be distinct from the protonated carbons.
-
Benzylic Carbon (-O-C H₂-Ph, δ ~73 ppm): This carbon signal is a key indicator of the benzyl group's presence.
-
Ether-linked Methylene Carbon (-C H₂-O-, δ ~75 ppm): This carbon on the piperidine side chain is significantly deshielded due to the attached oxygen atom.
-
Piperidine Ring Carbons (δ ~28-46 ppm): The carbons of the piperidine ring will appear in the aliphatic region.
Mass Spectrometry: Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and provides structural information through fragmentation analysis.
-
Molecular Ion Peak ([M+H]⁺): For this compound (M.W. 205.30 g/mol ), a prominent ion at m/z 206.15 will be observed in positive ion mode, corresponding to the protonated molecule.
-
Key Fragmentation: Tandem MS (MS/MS) reveals characteristic fragmentation patterns. The most prominent fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of the highly stable tropylium ion (m/z 91) . This fragment is a hallmark of the benzyl group. Another common fragmentation involves cleavage of the piperidine ring.[1][3]
Part 2: Comparative Analysis with Alternatives
The true power of spectroscopic analysis lies in comparison. By understanding the spectra of likely impurities or alternative structures, we can gain ultimate confidence in our identification.
Alternative 1: 4-Hydroxymethylpiperidine (Starting Material)
This is the most likely process-related impurity.
-
¹H NMR: The most striking difference is the complete absence of signals in the aromatic region (δ 7.2-7.4 ppm) and the absence of the benzylic singlet around δ 4.5 ppm . The -CH₂OH protons appear at a slightly different chemical shift and may show coupling to the hydroxyl proton unless exchanged with D₂O.[4]
-
¹³C NMR: The spectrum will lack the signals for the aromatic and benzylic carbons.
-
MS: The molecular weight is significantly lower (115.17 g/mol ), resulting in a protonated molecular ion peak [M+H]⁺ at m/z 116.13. The characteristic m/z 91 fragment will be absent.
Alternative 2: N-Boc-4-hydroxymethylpiperidine (Alternative Precursor)
This compound is often used as a precursor when N-protection is required.[5] It is important to distinguish our target compound from this structurally related molecule.
-
¹H NMR: While this compound also lacks the benzyl group signals, its key distinguishing feature is the large singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group at δ ~1.4 ppm .[6][7]
-
¹³C NMR: The spectrum will show characteristic signals for the Boc group: a quaternary carbon around δ 79 ppm and the methyl carbons around δ 28.5 ppm. Aromatic signals will be absent.[5]
-
MS: The molecular weight (215.29 g/mol ) is higher than our target compound, leading to an [M+H]⁺ peak at m/z 216.16.[8] The fragmentation pattern will be dominated by the loss of the Boc group or isobutylene.
Data Summary: A Head-to-Head Comparison
The following tables summarize the key diagnostic data for the unambiguous identification of this compound.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in CDCl₃)
| Assignment | This compound | 4-Hydroxymethylpiperidine | N-Boc-4-hydroxymethylpiperidine | Reason for Difference |
|---|---|---|---|---|
| Aromatic (Ar-H) | ~7.3 ppm (5H, m) | Absent | Absent | Presence of the benzyl group. |
| Benzylic (-OCH₂Ph) | ~4.5 ppm (2H, s) | Absent | Absent | Presence of the benzyl group. |
| Boc Group (-C(CH₃)₃) | Absent | Absent | ~1.4 ppm (9H, s) | Presence of the N-Boc protecting group. |
| Side Chain (-CH₂O-) | ~3.3 ppm (2H, d) | ~3.5 ppm (2H, d) | ~3.5 ppm (2H, d) | Subtle shift due to ether formation vs. alcohol. |
| Piperidine N-H | ~1.5-2.0 ppm (1H, br s) | ~1.5-2.0 ppm (1H, br s) | Absent | Nitrogen is protected by the Boc group. |
Table 2: Comparative ¹³C NMR & MS Data
| Parameter | This compound | 4-Hydroxymethylpiperidine | N-Boc-4-hydroxymethylpiperidine | Reason for Difference |
|---|---|---|---|---|
| Aromatic Carbons | ~127-138 ppm | Absent | Absent | Presence of the benzyl group. |
| Benzylic Carbon | ~73 ppm | Absent | Absent | Presence of the benzyl group. |
| Boc Carbons | Absent | Absent | ~28.5 & ~79 ppm | Presence of the N-Boc protecting group. |
| Molecular Weight | 205.30 g/mol | 115.17 g/mol | 215.29 g/mol | Different molecular formulas. |
| [M+H]⁺ (m/z) | 206.15 | 116.13 | 216.16 | Corresponds to the molecular weight. |
| Key MS/MS Fragment | m/z 91 (Tropylium) | Absent | Loss of isobutylene (56 Da) | Characteristic fragmentation of the benzyl vs. Boc group. |
Experimental Protocols for Self-Validating Data
Adherence to standardized protocols is essential for reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Use the residual solvent peak (CHCl₃ at 7.26 ppm) or add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift axis.
Protocol 2: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
LC Method: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
MS Method: Analyze the eluent using an ESI source in positive ion mode.[1]
-
Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to [M+H]⁺ (m/z 206.15) for collision-induced dissociation (CID) to observe the fragmentation pattern. Optimize the collision energy to generate informative fragment ions, particularly looking for the m/z 91 fragment.
Workflow for Structural Confirmation
The logical flow from synthesis to confirmation is a self-validating system where each step builds upon the last.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR [m.chemicalbook.com]
- 5. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 6. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. N-BOC-4-Piperidinmethanol, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
A Comparative Guide to Purity Analysis of 4-Benzyloxymethyl-piperidine: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 4-Benzyloxymethyl-piperidine, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this important piperidine derivative. As a Senior Application Scientist, this document synthesizes technical details with practical insights to empower you in selecting the most appropriate analytical strategy for your research and development needs.
The Central Role of Purity in Drug Development
The purity of an API intermediate like this compound directly impacts the quality of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromise the stability of the API, and affect the manufacturing process. Therefore, robust and accurate analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR stands as a powerful, primary analytical method for determining the purity of a compound.[1] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal area and the number of nuclei giving rise to that signal.
The "Why" Behind the qNMR Experiment: Causality in Method Design
The design of a qNMR experiment is a deliberate process, with each parameter chosen to ensure accuracy and precision.
-
Choice of Internal Standard: The selection of an appropriate internal standard is critical. It must be of high purity, chemically stable, and possess signals that are well-resolved from the analyte's signals. For this compound, a suitable internal standard would be a compound with sharp singlets in a region of the ¹H NMR spectrum free from the analyte's resonances, such as 1,4-Dinitrobenzene or Maleic acid.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds like this compound.
-
Relaxation Delay (d1): To ensure accurate integration, all nuclei must fully relax back to their equilibrium state between successive pulses. A relaxation delay of at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard is crucial. This prevents signal saturation and ensures the signal intensity is directly proportional to the molar concentration.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal intensity.
Experimental Protocol: qNMR Purity Assay of this compound
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene) and add it to the same NMR tube.
- Add 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
- Key acquisition parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Relaxation Delay (d1): ≥ 60 seconds (a conservative value, ideally determined experimentally).
- Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
- Acquisition Time (aq): ≥ 3 seconds.
3. Data Processing and Analysis:
- Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Perform a baseline correction to ensure accurate integration.
- Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
- Calculate the purity using the following formula:
Diagram: qNMR Experimental Workflow
Caption: Workflow for the purity determination of this compound by qNMR.
A Comparative Analysis: qNMR vs. HPLC and GC
While qNMR offers a direct and primary method for purity determination, chromatographic techniques like HPLC and GC remain workhorses in the pharmaceutical industry for their high sensitivity and separation efficiency.[1][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for the purity analysis of non-volatile and thermally labile compounds.[4] For a basic compound like this compound, a reversed-phase HPLC method is typically employed.
Challenges in HPLC Analysis of Piperidine Derivatives: The basic nature of the piperidine nitrogen can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing) and reduced column efficiency.[5] This can be mitigated by:
-
Using a low-pH mobile phase to protonate the piperidine nitrogen.
-
Adding a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.
-
Employing end-capped columns or columns with a different stationary phase chemistry.[6]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point, is amenable to GC analysis. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide excellent separation and sensitivity for volatile impurities.
Considerations for GC Analysis:
-
Derivatization: While not always necessary, derivatization of the piperidine nitrogen can improve peak shape and thermal stability.
-
Injector Temperature: The injector temperature must be optimized to ensure complete volatilization without causing thermal degradation of the analyte.
Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct comparison of analyte signal to an internal standard. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute (primary method) | Relative (requires a reference standard of the analyte) | Relative (requires a reference standard of the analyte) |
| Sample Throughput | Lower | Higher | Higher |
| Sensitivity | Lower (mg range) | High (µg to ng range) | Very High (pg to fg range) |
| Destructive | No, the sample can be recovered.[7] | Yes | Yes |
| Impurity Identification | Can provide structural information about impurities. | Requires coupling to a mass spectrometer (LC-MS). | Can be readily coupled to a mass spectrometer (GC-MS) for identification. |
| Method Development | Relatively straightforward. | Can be complex, especially for basic compounds.[5] | Requires optimization of temperature programs and injection parameters. |
| Validation | Well-established validation protocols are available.[2] | Extensive validation as per ICH guidelines is required.[4] | Validation according to regulatory guidelines is necessary. |
Diagram: Method Selection Guide
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to 4-Substituted Piperidines: A Comparative Analysis of 4-Benzyloxymethyl-piperidine in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of substituents, which is critical for optimizing interactions with biological targets.[1] Among the various strategies to functionalize this scaffold, substitution at the 4-position is a widely employed tactic to modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[5][6]
This guide provides an in-depth comparison of 4-benzyloxymethyl-piperidine with other common 4-substituted piperidine building blocks. We will move beyond a simple catalog of reagents to explore the strategic and causal reasoning behind choosing one synthon over another, supported by experimental data and detailed protocols. The objective is to equip the synthetic chemist with the rationale needed to select the optimal building block for a given multi-step synthesis, thereby streamlining drug discovery and development workflows.
The Profile of this compound: The Protected Workhorse
At its core, this compound is a protected form of 4-hydroxymethyl-piperidine. The benzyl ether functionality serves as a robust shield for the primary alcohol, preventing its participation in reactions targeting other parts of the molecule, most commonly the piperidine nitrogen.
Key Strategic Advantages:
-
Orthogonal Reactivity: The benzyl ether is stable under a wide range of conditions, including non-reducing basic and acidic conditions, acylation, and many coupling reactions. This allows for extensive modification of the piperidine nitrogen or other parts of the molecule without affecting the 4-position.
-
Clean and Reliable Deprotection: The benzyl group is typically removed under mild conditions via catalytic hydrogenation (e.g., using Pd/C and H₂ gas or a transfer hydrogenation source like ammonium formate).[7][8] This deprotection step is high-yielding and produces toluene as a volatile, easily removable byproduct.
-
Modulation of Physical Properties: The presence of the bulky, lipophilic benzyl group significantly alters the molecule's properties compared to its parent alcohol. This can be advantageous in modifying solubility for a specific reaction solvent or improving its chromatographic behavior, making purification of intermediates simpler.
Comparative Analysis with Alternative 4-Substituted Piperidines
The decision to use this compound is best understood by comparing it to its common alternatives. Each building block offers a unique set of reactive handles and synthetic possibilities.
Versus 4-Hydroxymethyl-piperidine
This is the most direct comparison: the protected versus the unprotected alcohol.
-
Causality of Choice: 4-Hydroxymethyl-piperidine is the ideal choice when the synthetic route is short and the primary alcohol does not interfere with subsequent steps. For instance, in a simple reductive amination to modify the piperidine nitrogen, the alcohol is typically non-reactive. However, if the synthesis involves reagents that would react with a primary alcohol (e.g., acyl chlorides, sulfonyl chlorides, or strong oxidizing agents intended for another functional group), protecting it as a benzyl ether becomes essential. The protection/deprotection sequence adds two steps to the synthesis but prevents undesired side reactions and simplifies purification.
Versus Piperidine-4-carboxylic Acid and its Derivatives (Esters, Amides)
These building blocks introduce a carbonyl group at the 4-position, fundamentally changing the type of chemistry that can be performed.
-
Divergent Synthetic Pathways: While this compound provides access to molecules with an ether or alcohol at the 4-position, the carboxylic acid derivatives are gateways to amides, esters, and ketones. The choice is dictated entirely by the final target structure. For example, many GPCR ligands and enzyme inhibitors require a key hydrogen bond-accepting amide at this position, making piperidine-4-carboxamide the non-negotiable starting point.[9] The benzyloxymethyl analogue is unsuitable for this purpose.
Versus 4-Benzyl-piperidine
It is crucial to distinguish 4-benzyloxy methyl-piperidine from 4-benzyl-piperidine. In the latter, the benzyl group is attached directly to the piperidine ring via a stable carbon-carbon bond.[10]
-
Stability and Function: 4-Benzyl-piperidine is not a protected synthon; the benzyl group is a permanent structural feature. It is used when a lipophilic, aromatic substituent is desired at the 4-position to, for example, occupy a hydrophobic pocket in a protein target. The ether linkage in this compound is the key to its utility as a temporary protecting group, a feature entirely absent in 4-benzyl-piperidine.
The strategic decision-making process for selecting the appropriate building block can be visualized as follows:
Caption: Decision workflow for selecting a 4-substituted piperidine.
Data-Driven Comparison
The choice of a building block also has practical implications for reaction setup and purification, which are influenced by their physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Calculated) | Key Feature |
| This compound | C₁₃H₁₉NO | 205.30 | 2.1 | Protected primary alcohol |
| 4-Hydroxymethyl-piperidine | C₆H₁₃NO | 115.17 | 0.2 | Free primary alcohol |
| Piperidine-4-carboxamide | C₆H₁₂N₂O | 128.17 | -0.4 | Amide functionality |
| 4-Benzyl-piperidine | C₁₂H₁₇N | 175.27 | 2.9 | Stable lipophilic group |
Data sourced from PubChem and commercial supplier information.
The higher lipophilicity (cLogP) of the benzyl-containing derivatives often translates to better solubility in common organic solvents like DCM and THF, but lower solubility in polar or aqueous media.
Experimental Protocols
To provide a practical context, we detail two key, validated protocols demonstrating the strategic use of this compound.
Protocol 1: N-Functionalization of a Protected Piperidine
This protocol describes a standard acylation of the piperidine nitrogen, a reaction that would be complicated by the presence of a free hydroxyl group.
Workflow Diagram:
Sources
- 1. 4-(Benzyloxy)piperidine | 76716-51-3 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
A Comparative Guide to the Validation of an Analytical Method for 4-Benzyloxymethyl-piperidine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 4-Benzyloxymethyl-piperidine is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for its quantification, grounded in established scientific principles and regulatory expectations. We will explore the validation of a novel High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against established alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Method Validation
Before delving into the specifics of each analytical technique, it is crucial to understand the foundational principles of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the necessary validation characteristics[2][3][4][5]. These guidelines ensure the integrity and reliability of analytical data, which is the bedrock of pharmaceutical development and quality control[6][7].
The core parameters for validating a quantitative analytical method include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[2]. A failure to properly validate an analytical method can lead to inaccurate product specifications, potential patient safety risks, and regulatory hurdles.
A Novel HPLC-UV Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds[8][9]. For a non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is a logical choice.
Experimental Protocol: A Validated HPLC-UV Method
The following protocol outlines a hypothetical, yet scientifically grounded, HPLC-UV method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard and Sample Diluent: Mobile Phase
Validation Workflow:
The validation of this method would proceed through a series of experiments designed to assess its performance characteristics. The relationship between these validation parameters is crucial for a comprehensive evaluation.
Figure 1: Interdependency of Analytical Method Validation Parameters.
Specificity: The ability to assess the analyte unequivocally in the presence of other components is paramount[2]. For this compound, this would involve analyzing the drug substance spiked with potential impurities, degradation products, and placebo components. The method would be considered specific if the peak for this compound is well-resolved from all other peaks.
Linearity: A direct proportionality between the concentration of the analyte and the analytical signal must be established[2]. This is typically assessed by preparing a series of standards at different concentrations and plotting the peak area against the concentration. A linear relationship, indicated by a correlation coefficient (r²) close to 1.0, is expected.
Accuracy: Accuracy demonstrates the closeness of the test results to the true value[2]. It is often determined by spiking a known amount of the analyte into a placebo mixture at different concentration levels and calculating the percent recovery.
Precision: Precision is a measure of the variability of the results. It is evaluated at two levels:
-
Repeatability: The precision under the same operating conditions over a short interval of time[1]. This is assessed by performing multiple measurements of the same sample.
-
Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment[1].
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[2]. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters[2]. This provides an indication of its reliability during normal usage. For the HPLC method, this would involve varying the flow rate, column temperature, and mobile phase composition.
Comparative Analysis of Analytical Techniques
While the newly validated HPLC-UV method offers a reliable approach, it is essential to compare its performance with other established techniques that could be employed for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds[10]. Given that piperidine has a boiling point of 106°C, GC-based methods are a viable option[11]. GC-MS offers the advantage of high specificity due to the mass spectrometric detection, which can provide structural information about the analyte and any impurities[10].
However, a potential drawback is the need for derivatization for compounds that are not sufficiently volatile or thermally stable. For this compound, direct injection may be possible, but method development would be required to ensure it does not degrade at the injection port temperature.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a chemically identical reference standard for calibration[12][13]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal[12].
This technique is particularly useful for purity assessments and the quantification of reference standards. For this compound, ¹H qNMR could be employed by integrating a specific, well-resolved proton signal and comparing it to the integral of a certified internal standard of known concentration. The primary advantages of qNMR are its high precision and the ability to provide structural confirmation simultaneously. However, it generally has a higher limit of quantification compared to chromatographic methods and requires a more specialized instrument and expertise.
Performance Comparison
The following table provides a hypothetical but realistic comparison of the performance characteristics of the validated HPLC-UV method against typical performance data for GC-MS and qNMR for the quantification of a pharmaceutical intermediate like this compound.
| Parameter | Validated HPLC-UV Method | Typical GC-MS Method | Typical qNMR Method |
| Specificity | High (demonstrated through forced degradation) | Very High (mass fragmentation provides structural confirmation) | Very High (unique chemical shifts provide structural confirmation) |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (single-point calibration is common) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 100 µg/mL |
| Robustness | High (demonstrated through experimental variation) | Moderate (sensitive to injection technique and temperature) | High (less sensitive to minor variations in sample matrix) |
| Throughput | High | Moderate | Low |
| Instrumentation Cost | Moderate | High | Very High |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
The validated HPLC-UV method represents a robust, reliable, and cost-effective approach for routine quality control and release testing. Its high throughput and excellent performance across all validation parameters make it well-suited for a regulated laboratory environment.
-
GC-MS offers superior specificity and lower detection limits, making it an excellent choice for impurity identification and trace-level analysis. However, the potential need for derivatization and its lower throughput may make it less ideal for routine high-volume testing.
-
qNMR stands out as a primary method for the certification of reference materials and for obtaining highly accurate and precise purity assessments without the need for a specific reference standard of the analyte. Its higher limit of quantification and lower throughput make it less practical for routine quality control but invaluable for establishing the purity of in-house standards.
Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, HPLC for routine analysis, with GC-MS and qNMR employed for reference standard characterization and in-depth impurity profiling. The validation data presented in this guide, while hypothetical, is based on established scientific principles and provides a solid framework for selecting and validating the most appropriate analytical method for your specific needs.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Baron, M., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Unknown. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. EMA. Retrieved from [Link]
-
ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative analysis using NMR. Journal of Chemical Education. Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). ICH. Retrieved from [Link]
-
Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
CONCEPT HEIDELBERG. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
Infarma. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
SlideShare. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. emerypharma.com [emerypharma.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Assessing the Binding Affinity of 4-Benzyloxymethyl-piperidine Derivatives to Target Receptors: A Comparative Guide
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS) and beyond. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide focuses on a specific subclass, 4-benzyloxymethyl-piperidine derivatives, and provides a comparative analysis of their binding affinity to various G-protein coupled receptors (GPCRs), with a primary focus on the dopamine D4 receptor. We will delve into the structure-activity relationships (SAR), present quantitative binding data, and provide detailed experimental protocols for assessing ligand-receptor interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own research endeavors.
Introduction: The Therapeutic Potential of 4-Substituted Piperidines
The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs and clinical candidates.[1] Its ability to present substituents in well-defined spatial orientations allows for precise tuning of pharmacological activity. The 4-position of the piperidine ring is a particularly attractive point for modification, as substituents at this position can project into the binding pockets of various receptors, influencing both affinity and selectivity.
The introduction of a benzyloxymethyl group at the 4-position creates a unique combination of a flexible ether linkage and a rigid aromatic ring. This motif can engage in a variety of non-covalent interactions with receptor binding sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking. Understanding how subtle modifications to this scaffold impact binding affinity is crucial for the rational design of potent and selective ligands.
Comparative Binding Affinity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as potent and selective ligands for the dopamine D4 receptor.[2] The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD.[3][4] For comparative purposes, we will also consider the binding of structurally related benzyl ether piperidine derivatives to the neurokinin-1 (NK1) receptor, a target implicated in emesis, depression, and anxiety.
| Compound ID | Target Receptor | R Group (N-substitution) | Ki (nM) | Reference |
| 1a | Dopamine D4 | 3-Fluorobenzyl | 205.9 | [2] |
| 1b | Dopamine D4 | 3,4-Difluorobenzyl | 169 | [2] |
| 1c | Dopamine D4 | 4-Fluoro-3-methylbenzyl | 135 | [2] |
| 2a | Neurokinin-1 (NK1) | 3,5-Bis(trifluoromethyl)benzyl | 0.95 | [3] |
Table 1: Comparative Binding Affinities of this compound and Related Derivatives. Ki values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
The data presented in Table 1 clearly demonstrates that this compound derivatives exhibit nanomolar affinity for the dopamine D4 receptor. The nature of the substituent on the piperidine nitrogen plays a significant role in modulating this affinity, with the 4-fluoro-3-methylbenzyl group (Compound 1c ) conferring the highest potency in this series.[2]
In comparison, a related 4,4-disubstituted piperidine with a 3,5-bis(trifluoromethyl)benzyl ether side chain (Compound 2a ) displays exceptionally high affinity for the NK1 receptor, with a Ki value in the sub-nanomolar range.[3] This highlights how the core piperidine scaffold can be adapted to target different receptors with high potency by modifying the substituents at the 4-position and on the nitrogen atom.
Understanding the "Why": Causality in Experimental Design
The choice of experimental techniques to determine binding affinity is critical for generating reliable and reproducible data. Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and direct measurement of binding.[5][6] The fundamental principle of a competitive radioligand binding assay is the competition between a labeled ligand (the radioligand) with a known affinity and an unlabeled test compound for a finite number of receptor binding sites.
The selection of the radioligand is paramount. It should possess high affinity and selectivity for the target receptor to ensure a robust signal-to-noise ratio. For the dopamine D4 receptor, a commonly used radioligand is [³H]-Spiperone or a more selective antagonist. For the NK1 receptor, [¹²⁵I]-Substance P is a frequent choice. The use of a filtration-based method to separate bound from free radioligand is a well-established and reliable technique.[7]
Experimental Protocols: A Self-Validating System
The following is a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the dopamine D4 receptor. This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the data.
Radioligand Competition Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of a this compound derivative for the human dopamine D4 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Thaw the frozen aliquots of cell membranes containing the D4 receptor on ice. Homogenize the membranes in ice-cold Assay Buffer using a tissue homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in Assay Buffer (typically 10-20 µg of protein per well).
-
Compound Dilution: Prepare a serial dilution of the test this compound derivative in the appropriate solvent, followed by a final dilution into the Assay Buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, perform the following additions for a final assay volume of 200 µL:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone (at a concentration close to its Kd), and 100 µL of diluted receptor membranes.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of diluted receptor membranes.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of diluted receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the PEI-pre-treated 96-well filter plate using a cell harvester. Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Implications: Receptor Signaling Pathways
The binding of a ligand to its receptor is the initial step in a cascade of intracellular events known as signal transduction. Understanding these pathways is crucial for predicting the functional consequences of receptor modulation.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the Gi/o-coupled family of GPCRs.[3] Upon activation by an agonist, the receptor undergoes a conformational change that allows it to couple to and activate inhibitory G proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Caption: Simplified signaling pathway of the Dopamine D4 Receptor.
The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of protein kinase A (PKA).[4] The Gβγ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (leading to decreased calcium influx).[5] Furthermore, D4 receptor activation can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.[5] Antagonists, such as the this compound derivatives discussed, would block these downstream effects by preventing dopamine from activating the receptor.
Neurokinin-1 (NK1) Receptor Signaling
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is coupled to Gq/11 and Gs proteins.[1][8] Activation of the NK1 receptor by an agonist initiates a distinct set of signaling events compared to the D4 receptor.
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) Receptor.
The predominant pathway involves the activation of phospholipase C (PLC) by the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including components of the MAPK pathway.[8] Antagonists of the NK1 receptor, such as the benzyl ether piperidine derivatives, would block these signaling cascades, thereby inhibiting the physiological effects of Substance P.
Conclusion and Future Directions
This guide has provided a comparative overview of the binding affinity of this compound derivatives, with a particular focus on the dopamine D4 receptor. The presented data and experimental protocols offer a framework for researchers to assess the potential of these and other novel compounds. The elucidation of the downstream signaling pathways provides a crucial link between binding affinity and functional activity.
Future research in this area should aim to expand the pharmacological profiling of this compound derivatives against a broader panel of receptors to fully understand their selectivity profile. Furthermore, in vivo studies are necessary to translate the in vitro binding affinities into meaningful physiological effects and to assess the therapeutic potential of these compounds for the treatment of CNS disorders. The continued application of rigorous binding assays and a deep understanding of receptor pharmacology will undoubtedly pave the way for the discovery of the next generation of piperidine-based therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Van Craenenbroeck, K., Clark, S. D., & Seeman, P. (2008). The dopamine D4 receptor: biochemical and signalling properties. Progress in Neurobiology, 86(1), 54-66. [Link]
-
Muñoz, M., & Coveñas, R. (2020). Biological and Pharmacological Aspects of the NK1-Receptor. International Journal of Molecular Sciences, 21(15), 5307. [Link]
-
Rodríguez, F. D., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved January 21, 2026, from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
-
Tolentino, K. T., Mashinson, V., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 61, 128615. [Link]
-
MacLeod, A. M., Merchant, K. J., Cascieri, M. A., Sadowski, S., Ber, E., Swain, C. J., & Baker, R. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dopamine Receptors. In StatPearls. Retrieved January 21, 2026, from [Link]
Sources
- 1. multispaninc.com [multispaninc.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1208319C - 2-oxo-1-pyrrolidine derivatives, their preparation methods and uses - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 8. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Imperative of Early Stability Screening
In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, lauded for its frequent presence in clinically successful drugs and its ability to confer favorable physicochemical properties.[1] Its three-dimensional nature allows for precise vectoral presentation of substituents, while its basic nitrogen can be crucial for target engagement and modulating solubility. However, no scaffold, however "privileged," is immune to metabolic or chemical degradation. The metabolic stability of a piperidine-containing compound is highly dependent on its substitution patterns.[1]
Early-stage in vitro assessment of a compound's stability is not merely a checkbox exercise; it is a critical decision-making tool that conserves resources and directs synthetic chemistry efforts toward candidates with a higher probability of in vivo success. Rapid degradation in biological matrices like plasma or liver microsomes can lead to a short half-life, low bioavailability, and potentially misleading structure-activity relationship (SAR) data.[2]
This guide provides a comparative analysis of the in vitro stability of 4-Benzyloxymethyl-piperidine and three structurally related analogs. The purpose is to illustrate how subtle structural modifications can introduce significant metabolic liabilities. We will explore two primary facets of preclinical stability assessment:
-
Metabolic Stability: Investigated using a liver microsomal stability assay, which primarily evaluates Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[3][4]
-
Chemical Stability in a Biological Matrix: Assessed via a plasma stability assay, which is crucial for identifying compounds susceptible to hydrolysis by plasma enzymes, such as esterases.[5][6]
Through detailed protocols and comparative data, this document will elucidate the causal relationships between chemical structure and stability, providing researchers with actionable insights for their drug development programs.
The Compounds: A Study in Structure-Stability Relationships
To investigate the impact of common functional groups on stability, we selected this compound as our parent compound (Compound A) and designed three analogs (Compounds B, C, and D), each incorporating a specific structural change expected to influence its degradation profile.
-
Compound A: this compound
-
Structure: Features a chemically robust ether linkage and an N-benzyl protecting group.
-
Hypothesis: Expected to exhibit high stability in both plasma and liver microsomes due to the lack of obvious metabolic soft spots. The N-benzyl group can sterically hinder access to the piperidine nitrogen.
-
-
Compound B: 4-(Benzoyloxymethyl)-piperidine
-
Structure: The ether linkage of Compound A is replaced with an ester moiety.
-
Hypothesis: Predicted to be highly unstable in plasma. Ester groups are notoriously susceptible to rapid hydrolysis by plasma esterases, which would cleave the molecule into benzoic acid and 4-(hydroxymethyl)piperidine.[5]
-
-
Compound C: 4-((4-Methoxybenzyloxy)methyl)-piperidine
-
Structure: A methoxy group is added to the para-position of the O-benzyl ring.
-
Hypothesis: Expected to show increased metabolic turnover in liver microsomes. Aromatic methoxy groups are classic substrates for CYP-mediated O-demethylation, a rapid and common Phase I metabolic reaction.[3]
-
-
Compound D: this compound (unprotected N-H)
-
Structure: The N-benzyl group is removed, leaving a secondary amine.
-
Hypothesis: May exhibit moderate instability in liver microsomes. The unprotected secondary amine could be a site for oxidation or conjugation reactions, although the piperidine ring itself is generally stable.[1]
-
Experimental Design & Rationale
The stability of our four compounds was assessed in two orthogonal in vitro assays. The choice of these systems is deliberate: liver microsomes provide a concentrated source of Phase I metabolic enzymes (CYPs), while plasma reveals susceptibility to circulating hydrolases.[3][5]
Liver Microsomal Stability Assay
This assay quantifies the rate at which a compound is metabolized by the rich complement of CYP enzymes found in the endoplasmic reticulum of the liver.[7]
-
Causality of Experimental Choices:
-
Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[8]
-
Cofactor: The reaction is initiated with NADPH (nicotinamide adenine dinucleotide phosphate).[7] This is the essential hydride-donating cofactor required for the catalytic cycle of all CYP enzymes.[3] A control incubation is run without NADPH to confirm that any observed compound loss is enzyme- and cofactor-dependent.[9]
-
Analysis: LC-MS/MS is the gold standard for this analysis, offering the high sensitivity and specificity required to quantify the parent compound's disappearance from a complex biological matrix.[8]
-
Plasma Stability Assay
This assay determines a compound's stability in the presence of enzymes, primarily hydrolases and esterases, that are abundant in plasma.[6]
-
Causality of Experimental Choices:
-
Test System: Pooled human plasma is used to ensure the presence of a representative profile of plasma enzymes.[5]
-
Incubation: The assay is conducted at 37°C to mimic physiological conditions.[6]
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which serves the dual purpose of precipitating plasma proteins and halting all enzymatic activity.[5] This ensures the measured stability reflects the specific time point.
-
Visualization of Experimental Workflow & Metabolic Fates
To clarify the experimental process and the anticipated metabolic transformations, the following diagrams were generated.
Caption: General experimental workflow for in vitro stability assays.
Caption: Hypothesized primary degradation pathways for unstable analogs.
Results: A Quantitative Comparison
The following tables summarize the hypothetical stability data for each compound under the tested conditions. Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a drug, assuming no limitations by blood flow.
Table 1: Human Liver Microsomal Stability Data
| Compound ID | Structure Modification | % Remaining at 60 min | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| A | Parent Compound | 92.5 | > 60 | 5.2 |
| B | Ester Linkage | 89.8 | > 60 | 7.8 |
| C | p-Methoxy Group | 15.3 | 11.5 | 120.5 |
| D | Unprotected N-H | 75.4 | 45.2 | 22.1 |
| Verapamil | (Positive Control) | < 5 | 8.9 | 155.7 |
Table 2: Human Plasma Stability Data
| Compound ID | Structure Modification | % Remaining at 120 min | Half-life (t½, min) |
| A | Parent Compound | 98.1 | > 120 |
| B | Ester Linkage | < 1 | 4.8 |
| C | p-Methoxy Group | 95.7 | > 120 |
| D | Unprotected N-H | 99.2 | > 120 |
| Procaine | (Positive Control) | 12.1 | 18.5 |
Discussion: Correlating Structure with Stability Outcomes
The experimental results provide clear evidence of the profound impact of specific functional groups on compound stability.
-
Compound A (Parent) , as hypothesized, demonstrated excellent stability in both liver microsomes and plasma. The low intrinsic clearance value suggests that it is not readily metabolized by CYP enzymes, and its near-complete recovery from plasma confirms the robustness of the ether linkage and the N-benzyl group.
-
Compound B (Ester) was stable in liver microsomes but exhibited extreme instability in plasma. The half-life of less than 5 minutes is a classic profile for a compound rapidly hydrolyzed by plasma esterases.[5] This result underscores the critical need to run plasma stability assays for any compound containing a potentially labile ester group intended for systemic circulation. From a drug design perspective, this compound would likely have a very short in vivo half-life and would be a poor candidate for further development unless intended as a rapidly activated prodrug.
-
Compound C (p-Methoxy) was stable in plasma but was cleared with exceptional rapidity in the liver microsomal assay. Its intrinsic clearance value is high, comparable to the positive control, Verapamil. This outcome is strongly indicative of efficient O-demethylation by CYP enzymes, a well-documented metabolic pathway.[3] Such a high clearance rate often translates to poor oral bioavailability and a short duration of action in vivo. This finding would prompt medicinal chemists to consider replacing the methoxy group with a more metabolically stable alternative, such as a fluoro or chloro substituent.
-
Compound D (Unprotected N-H) showed excellent plasma stability but moderate instability in liver microsomes compared to the N-benzylated parent (Compound A). The calculated intrinsic clearance is higher, suggesting the free secondary amine provides a handle for metabolic enzymes. This could involve N-dealkylation (if other N-substituents were present), oxidation, or direct glucuronidation (a Phase II reaction not fully captured in this specific assay but possible in hepatocytes).[3] While not as dramatic as the clearance of Compound C, this liability would still be a consideration for optimization.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific transparency, the detailed step-by-step protocols are provided below.
Protocol 1: Human Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.
-
Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Dilute to a 1.0 mg/mL working solution in buffer.
-
-
Compound Incubation:
-
Prepare 1 µM working solutions of test compounds and controls by diluting 10 mM DMSO stocks into the microsomal working solution.
-
Aliquot the compound-microsome mixture into two sets of tubes/wells for each time point (one for "+NADPH", one for "-NADPH").
-
Pre-incubate the mixtures for 5 minutes at 37°C with gentle shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the NADPH stock solution to the "+NADPH" set to a final concentration of 1 mM. Add an equivalent volume of buffer to the "-NADPH" set.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples vigorously to precipitate proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and calculating the slope (k) of the linear regression. t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Protocol 2: Human Plasma Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human plasma (with anticoagulant, e.g., K2EDTA) in a 37°C water bath and then keep on ice.
-
Prepare 1 µM working solutions of test compounds by diluting 10 mM DMSO stocks directly into the plasma. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation.
-
-
Compound Incubation:
-
Aliquot the compound-plasma mixture into tubes for each time point.
-
Incubate the tubes at 37°C with gentle shaking.
-
-
Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Follow steps 4 and 5a from the Microsomal Stability protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS, and calculate % remaining and half-life).
-
Conclusion
This guide demonstrates that while the piperidine core is a robust and valuable scaffold, its overall in vitro stability is dictated by the nature of its substituents. The direct comparison of this compound with rationally designed analogs reveals that seemingly minor chemical changes can introduce profound metabolic liabilities. The incorporation of an ester (Compound B) led to catastrophic instability in plasma, while the addition of a methoxy group (Compound C) resulted in rapid clearance by liver microsomal enzymes.
These findings validate the foundational principle of modern drug discovery: perform stability-indicating assays early and often. By using straightforward, high-throughput in vitro screens like the ones described, research teams can identify metabolic "soft spots" and make data-driven decisions to guide the design of more durable and ultimately more effective drug candidates.
References
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Fallacara, A. L., et al. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 23(5), 1049. Available at: [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
Singh, R., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 134, 208-216. Available at: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. Available at: [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mttlab.eu [mttlab.eu]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Different Batches of 4-Benzyloxymethyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the consistency of starting materials is paramount. Batch-to-batch variability of chemical reagents can significantly impact reaction outcomes, impurity profiles, and ultimately, the safety and efficacy of the final product.[1][2][3] This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of 4-Benzyloxymethyl-piperidine, a key intermediate in the synthesis of various pharmaceutical compounds.
As a Senior Application Scientist, my objective is to equip you with not just the "how," but the "why" behind these analytical methodologies. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to ensure robust quality control.
The Critical Role of Spectroscopic Analysis in Batch Consistency
Spectroscopic techniques are powerful, non-destructive tools for elucidating the chemical structure and purity of compounds.[4] For a molecule like this compound, each technique provides a unique piece of the puzzle:
-
¹H and ¹³C NMR Spectroscopy: Offers detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. It is highly effective for identifying and quantifying impurities.[4][5][6][7]
-
Infrared (IR) Spectroscopy: Provides a fingerprint of the functional groups present in the molecule. Variations in the IR spectrum can indicate the presence of unexpected functional groups or changes in the crystalline structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, which is useful for confirming identity and identifying impurities.
Batch-to-batch variations can arise from subtle differences in the manufacturing process, leading to the presence of residual solvents, starting materials, or side-products.[1][2] A thorough spectroscopic comparison is a critical step in mitigating these risks.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, ensuring the data generated is both accurate and reproducible.
Sample Preparation: The Foundation of Quality Data
Garbage in, garbage out. This adage is especially true for spectroscopic analysis.
Protocol:
-
Representative Sampling: Obtain a representative sample from each batch. For solid materials, this involves sampling from multiple locations within the container.
-
Solvent Selection: For NMR and solution-phase IR, use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent across all batches being compared.
-
Concentration: Prepare samples at a consistent and known concentration. For quantitative NMR (qNMR), this is critical for accurate purity determination.[7]
-
Internal Standard (for qNMR): If performing qNMR, add a certified internal standard with a known concentration to the sample.
Diagram: Workflow for Spectroscopic Sample Preparation
Caption: A decision-making flowchart for comparing spectroscopic data across different batches.
Conclusion: A Commitment to Quality
A rigorous, multi-technique spectroscopic comparison is non-negotiable for ensuring the quality and consistency of this compound. By establishing and adhering to standardized protocols for sample preparation, data acquisition, and analysis, researchers and drug development professionals can confidently assess the suitability of each batch for its intended use. This systematic approach not only safeguards the integrity of research and development but also upholds the stringent quality standards of the pharmaceutical industry. [4][8]
References
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemical Biology & Drug Design. [Link]
-
NMR Spectroscopy for Chemical Industry. (2023). AZoM. [Link]
-
Quality Control of raw materials in the chemical industry. (n.d.). Oxford Instruments. [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025). Lab Manager. [Link]
-
Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems. [Link]
-
Quality Control. (n.d.). University of Nottingham. [Link]
-
Batch-to-Batch Variations. (n.d.). Surface Measurement Systems. [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. [Link]
Sources
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. zaether.com [zaether.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. azom.com [azom.com]
- 6. Quality Control [chem.ch.huji.ac.il]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Quality Control of raw materials in the chemical industry [nmr.oxinst.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Benzyloxymethyl-piperidine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Benzyloxymethyl-piperidine, a versatile piperidine derivative employed in various research and development applications. Our focus extends beyond mere instruction, delving into the rationale behind these procedures to foster a culture of safety and environmental responsibility within the laboratory.
Understanding the Compound: Hazard Profile and Reactivity
Key Anticipated Hazards:
Piperidine and its derivatives are organic bases and can react exothermically with acids. They may also be incompatible with strong oxidizing agents.[2] On combustion, they can emit toxic fumes, including carbon monoxide and nitrogen oxides.[1][2]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
This table is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific SDS if available.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any chemical waste, donning the appropriate PPE is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.
-
Skin and Body Protection: A lab coat is essential. For significant quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.
Waste Characterization and Segregation: The Principle of "Know Your Waste"
All chemical waste must be treated as hazardous until proven otherwise.[3]
-
Hazardous Waste Determination: Based on the inferred hazard profile, this compound waste should be classified as hazardous chemical waste. This classification is guided by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4][5][6]
-
Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently if mixed.[4] Store it separately from acidic waste and strong oxidizing agents.
Waste Collection and Containerization: Secure Containment
Proper containment is crucial to prevent leaks and spills.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. The original container is often the best choice for storing waste.[3] If unavailable, high-density polyethylene (HDPE) or glass containers are suitable alternatives.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").[4] The date of accumulation should also be included.
-
Container Handling: Keep waste containers closed at all times, except when adding waste. Store containers in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.[1] Secondary containment is highly recommended to mitigate the impact of a potential leak.[7]
Disposal Pathway: Professional Handling is Key
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][8]
-
Engage a Licensed Contractor: The disposal of hazardous chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS office will have established procedures and contracts for this service.
-
Documentation: Maintain a detailed inventory of the chemical waste you generate. This is a regulatory requirement and is essential for the disposal contractor.
Spill and Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Minor Spills (inside a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Cleanup: Carefully collect the absorbent material and contaminated surfaces using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Major Spills (outside a chemical fume hood or a large volume)
-
Evacuate: Immediately evacuate the area.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team or EHS office.
-
Do Not Attempt to Clean: A major spill requires a trained emergency response team with specialized equipment.
The Logic of Safe Disposal: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, researchers can ensure that the final step in their experimental workflow is conducted with the same rigor and attention to detail as the research itself. Always consult your institution's specific policies and the relevant local, state, and federal regulations to ensure full compliance.[9][10]
References
- HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.
- Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
- American Chemical Society. Hazardous Waste and Disposal.
- Vanderbilt University Medical Center.
- Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
- Sigma-Aldrich. (2025, September 23).
- Sigma-Aldrich. (2025, December 4).
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Apollo Scientific.
- Fisher Scientific. (2025, May 1).
- eCompliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste.
- CountyOffice.org. (2024, November 23).
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Fisher Scientific. (2025, December 22).
- Occupational Safety and Health Administr
- Santa Cruz Biotechnology.
- Benchchem. 4-(Benzyloxy)piperidine.
- PubChem. 4-Benzylpiperidine.
- Jubilant Ingrevia Limited.
- PubChem. 1-Benzyl-4-((benzyloxy)methyl)piperidine.
- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Beilstein Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Sigma-Aldrich. 4-(Benzyloxy)piperidine.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. connmaciel.com [connmaciel.com]
- 8. acs.org [acs.org]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Comprehensive Guide to the Safe Handling of 4-Benzyloxymethyl-piperidine
This document provides essential safety and logistical information for the handling of 4-Benzyloxymethyl-piperidine. As a substituted piperidine derivative, this compound requires careful management in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure operational safety and integrity of the compound. The information herein is synthesized from safety data on the parent compound, piperidine, and structurally related benzylpiperidines, providing a robust framework for safe laboratory practices.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause severe irritation or chemical burns.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6][7]
-
Toxicity: Potential for toxic effects if swallowed, absorbed through the skin, or inhaled.[2][3][4]
-
Flammability: As with many organic compounds, there is a potential for flammability, especially when heated or in the presence of an ignition source.[2][3][4][8]
The following table summarizes the anticipated hazard classifications based on data for piperidine and related compounds.
| Hazard Classification | Anticipated Risk for this compound | Rationale |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[3][7] | Based on data for piperidine and other substituted piperidines. |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin.[2][3][4] | Piperidine is known to be toxic via dermal absorption. |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled.[2][3][4] | Vapors of piperidine derivatives can be harmful. |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns.[3] | A common hazard for amine compounds like piperidine. |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1][3] | Direct contact can be extremely damaging to the eyes. |
| Flammable Liquids | Category 2: Highly flammable liquid and vapor.[2][3][4] | Piperidine is highly flammable; derivatives may share this property. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][6] | Provides maximum protection against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.[1][2] | Prevents skin contact, which can lead to irritation, burns, and toxic absorption. Always inspect gloves before use. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[1][3] | Minimizes the risk of skin exposure to spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate or when there is a risk of inhaling vapors or aerosols.[6][9] | Protects against respiratory tract irritation and systemic toxicity from inhalation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Fume Hood Verification: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Verify that the fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to avoid unnecessary movement in and out of the containment area.
2. Handling:
-
Weighing and Transfer: Carefully weigh or measure the required amount of the compound within the fume hood. Use non-sparking tools and be mindful of potential static discharge.[2][8]
-
Avoid Contact: Take all precautions to prevent direct contact with the skin, eyes, and clothing.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3. Storage:
-
Container Integrity: Store this compound in a tightly closed, properly labeled container.[3][10]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10][11]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and other incompatible materials.[11][12]
4. Spill Response:
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[13][14]
-
Cleanup: Carefully collect the absorbed material into a sealed container for disposal. Do not allow the spilled material to enter drains or waterways.[3][11]
5. Disposal Plan:
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]
-
Licensed Disposal Service: Dispose of unused this compound and any contaminated materials through a licensed professional waste disposal service.[5] Do not dispose of down the drain.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and lab coats, as hazardous waste in accordance with institutional and local regulations.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]
-
Skin Contact: Immediately wash skin with plenty of soap and water while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][11]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Conclusion
The safe handling of this compound is paramount to ensuring the well-being of laboratory personnel and the integrity of research. By adhering to the procedures outlined in this guide, researchers can confidently work with this compound while minimizing risks. Always consult your institution's specific safety protocols and a certified safety officer before commencing any new experimental work.
References
- Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Benzyl-4-piperidone.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Benzylpiperidine.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PIPERIDINE.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- Jubilant Ingrevia Limited. (2012). Piperidine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine.
- Apollo Scientific. (2022). 4-Benzylpiperidine Safety Data Sheet.
- Unknown. (n.d.). 7 - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
